molecular formula C20H26Cl2N2O5 B1667247 Amlodipine hydrochloride CAS No. 246852-07-3

Amlodipine hydrochloride

Número de catálogo: B1667247
Número CAS: 246852-07-3
Peso molecular: 445.3 g/mol
Clave InChI: BSBOZVBRVBLCLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amlodipine hydrochloride is a salt of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

246852-07-3

Fórmula molecular

C20H26Cl2N2O5

Peso molecular

445.3 g/mol

Nombre IUPAC

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H

Clave InChI

BSBOZVBRVBLCLO-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

Apariencia

Solid powder

Otros números CAS

246852-07-3

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Amlodipine hydrochloride, Amlodipine HCl

Origen del producto

United States

Foundational & Exploratory

The Synthesis and Discovery of Amlodipine: A Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina pectoris. Its discovery and development marked a significant advancement in cardiovascular pharmacology, offering a long-acting and well-tolerated treatment option. This technical guide provides an in-depth overview of the synthesis of amlodipine, its mechanism of action as a calcium channel blocker, and the key experimental findings that elucidated its pharmacological profile.

Discovery and Development

Amlodipine was first patented in 1982 and received approval for medical use in 1990.[1] It emerged from research efforts to develop a long-acting calcium channel blocker with a gradual onset of action, thereby minimizing the reflex tachycardia associated with earlier dihydropyridines.[2] Its unique pharmacokinetic profile, characterized by a long elimination half-life, allows for once-daily dosing, which improves patient compliance.[3]

Synthesis of Amlodipine

The most common and industrially scalable method for synthesizing amlodipine is the Hantzsch pyridine (B92270) synthesis.[4] This reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849) or an amine to form the dihydropyridine ring.

Hantzsch Synthesis Workflow

The synthesis of amlodipine via the Hantzsch reaction typically involves the preparation of key intermediates, followed by the formation and subsequent deprotection of a protected form of amlodipine.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hantzsch Condensation cluster_2 Step 3: Deprotection and Salt Formation A 2-Chlorobenzaldehyde (B119727) E Knoevenagel Condensation A->E B Ethyl acetoacetate B->E C Methyl 3-aminocrotonate F Dihydropyridine Ring Formation C->F D Phthalimido-protected aminoethoxy methyl side chain precursor D->F E->F G Phthalimidoamlodipine (B1677751) (Protected Intermediate) F->G H Deprotection of Phthalimido Group G->H I Amlodipine Base H->I J Salt Formation (e.g., with Besylic Acid) I->J K Amlodipine Besylate (Final Product) J->K

Caption: Workflow for the Hantzsch synthesis of amlodipine.

Experimental Protocol: Hantzsch Synthesis of Phthalimidoamlodipine Intermediate

This protocol outlines a generalized procedure for the synthesis of a key protected intermediate of amlodipine.

Step 1: Knoevenagel Condensation

  • Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol.[4]

  • A catalytic amount of a base, for instance, piperidine, is added to the mixture.[4]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

Step 2: Dihydropyridine Ring Formation

  • After cooling the reaction mixture from Step 1, an equimolar amount of methyl 3-aminocrotonate is added.[4]

  • The mixture is then heated to reflux for several hours.[4]

  • The completion of the reaction is monitored by TLC.[4]

Step 3: Isolation and Purification

  • The reaction mixture is cooled, leading to the precipitation of the solid product.[4]

  • The crude phthalimidoamlodipine is collected by filtration.[4]

  • The product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]

Mechanism of Action: Calcium Channel Blockade

Amlodipine exerts its therapeutic effects by acting as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells.[1] By inhibiting the influx of calcium ions, amlodipine leads to vasodilation and a reduction in blood pressure.[1][5]

Signaling Pathway of Amlodipine in Vascular Smooth Muscle

The following diagram illustrates the signaling pathway through which amlodipine induces vasodilation.

G A Amlodipine B L-type Calcium Channel A->B Inhibits C Calcium Ion Influx B->C Mediates D Intracellular Calcium Concentration C->D Increases E Calcium-Calmodulin Complex Formation D->E Promotes F Myosin Light Chain Kinase (MLCK) Activation E->F Activates G Myosin Light Chain Phosphorylation F->G Catalyzes H Actin-Myosin Interaction G->H Enables I Vascular Smooth Muscle Contraction H->I Causes J Vasodilation and Reduced Blood Pressure I->J Inhibition leads to

Caption: Signaling pathway of amlodipine-mediated vasodilation.

Experimental Protocol: In Vitro Vasodilation Assay

This protocol describes a method to assess the vasodilatory effects of amlodipine on isolated rat aortae.

  • Tissue Preparation: Thoracic aortae are isolated from rats and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as norepinephrine (B1679862) or potassium chloride.[6]

  • Amlodipine Administration: Once a stable contraction is achieved, cumulative concentrations of amlodipine are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the aortic rings is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contraction tension.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of amlodipine.

Table 1: In Vitro Efficacy of Amlodipine

ParameterValueSpecies/TissueReference
IC50 (Ca2+-induced contractions) 1.9 nMRat Aorta[1][7]
IC50 (L-type Ca2+ channel block) 2.4 µMOocytes[8]
IC50 (N-type Ca2+ channel block) 5.8 µMOocytes[8]
IC50 (T-type Ca2+ channel block) 5.6 µMGuinea-pig atria[8]
KD ((-)[3H]Amlodipine binding) 1.64 ± 0.17 nMRat Cardiac Membranes[9]
Bmax ((-)[3H]Amlodipine binding) 0.45 ± 0.08 pmol/mg proteinRat Cardiac Membranes[9]

Table 2: Pharmacokinetic Properties of Amlodipine

ParameterValueConditionReference
Bioavailability 64-90%Oral administration[10]
Time to Peak Plasma Concentration 6-12 hoursOral administration[10]
Plasma Protein Binding ~93%In hypertensive patients[10]
Elimination Half-life 30-50 hoursNormal hepatic function[10]
Metabolism Extensively by the liver (CYP3A4/5)-[10]

Table 3: Clinical Efficacy of Amlodipine in Hypertension

Study/ParameterBlood Pressure Reduction (Systolic/Diastolic)ComparatorReference
Monotherapy vs. Placebo 13/7 mmHg (supine), 12/6 mmHg (standing)Placebo[3]
CAMELOT Trial 4.8/2.5 mmHgEnalapril (4.9/2.4 mmHg)[3]
Representative Study 23/13 mmHg (supine), 24/12 mmHg (upright)Placebo[11]

Stereoselectivity of Amlodipine

Amlodipine is a chiral molecule and is administered as a racemic mixture of its (S)- and (R)-enantiomers. The two enantiomers exhibit different pharmacological properties.

  • (S)-Amlodipine: This enantiomer is primarily responsible for the calcium channel blocking activity and is about 1000 times more potent than the (R)-enantiomer in this regard.[5]

  • (R)-Amlodipine: While having weak calcium channel blocking activity, the (R)-enantiomer has been shown to stimulate nitric oxide (NO) production, which may contribute to vasodilation.[5]

Experimental Protocol: Chiral Separation of Amlodipine Enantiomers by HPLC

This protocol provides a general method for the separation of amlodipine enantiomers.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Ultron ES-OVM) is used.[5]

  • Mobile Phase: A suitable mobile phase, such as a mixture of dibasic sodium phosphate (B84403) buffer and acetonitrile, is prepared and degassed.[5]

  • Sample Preparation: A solution of racemic amlodipine is prepared in the mobile phase.

  • Injection and Elution: A specific volume of the sample is injected into the HPLC system. The enantiomers are separated based on their differential interaction with the chiral stationary phase and eluted at different retention times.

  • Detection: The eluted enantiomers are detected using a UV detector at an appropriate wavelength (e.g., 360 nm).[5]

Conclusion

The discovery and development of amlodipine have provided a cornerstone therapy for the management of hypertension and angina. Its synthesis via the robust Hantzsch reaction and its well-characterized mechanism of action as a potent and long-acting calcium channel blocker have established its importance in cardiovascular medicine. The distinct pharmacological profiles of its enantiomers continue to be an area of active research, offering potential for the development of more targeted therapies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Amlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1][2] Marketed predominantly as a racemic mixture, its pharmacological activity is enantiomer-specific, with the S-(-)-enantiomer being the primary contributor to its therapeutic effects. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of amlodipine hydrochloride. It further details established experimental protocols for the chiral separation of its enantiomers and delineates the distinct signaling pathways modulated by each stereoisomer. All quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams generated using the DOT language.

Molecular Structure and Physicochemical Properties

Amlodipine is chemically described as 3-ethyl 5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate.[3] The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

Chemical Structure

The molecular structure of amlodipine features a dihydropyridine ring, which is characteristic of this class of calcium channel blockers. The structure incorporates a chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers: (R)-(+)-amlodipine and (S)-(-)-amlodipine.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of amlodipine and its common salt forms. It is important to note that data for amlodipine besylate is more readily available in the literature than for the hydrochloride salt.

PropertyValueSalt FormReference(s)
Molecular FormulaC₂₀H₂₅ClN₂O₅·HClHydrochloride[5]
Molecular Weight445.34 g/mol Hydrochloride[5]
Melting Point178-179 °CMaleate[6]
199-201 °CBesylate[1]
~210 °CBesylate[7]
pKa8.6Not Specified[2][8]
8.7Not Specified[9]
SolubilitySlightly soluble in waterBesylate[6]
Sparingly soluble in ethanol (B145695)Besylate[6]
Soluble in methanolFree Base
Soluble in ethanol (82 mg/mL)Free Base
Soluble in DMSO (82 mg/mL)Free Base
Soluble in water (75.3 mg/L at 25 °C)Not Specified[10]
Soluble in binary water-organic solvent mixturesBesylate[11]

Stereochemistry and Pharmacological Activity

Amlodipine is administered as a racemic mixture, meaning it contains equal amounts of the (R)-(+)- and (S)-(-)-enantiomers.[4] However, the two enantiomers exhibit significantly different pharmacological profiles.

  • (S)-(-)-Amlodipine: This enantiomer is the pharmacologically active isomer, responsible for the therapeutic vasodilatory effects by blocking L-type calcium channels.[4][12] Its potency is approximately 1000 times greater than that of the (R)-enantiomer.[13]

  • (R)-(+)-Amlodipine: This enantiomer has minimal calcium channel blocking activity.[14] Some studies suggest it may contribute to the nitric oxide (NO) releasing properties of racemic amlodipine and has been associated with a higher incidence of peripheral edema, a common side effect.[12]

The differential activity of the enantiomers underscores the importance of stereospecific analysis in both research and quality control settings.

G racemic Racemic this compound s_enantiomer S-(-)-Amlodipine racemic->s_enantiomer 50% r_enantiomer R-(+)-Amlodipine racemic->r_enantiomer 50% activity Vasodilation (Therapeutic Effect) s_enantiomer->activity High Potency side_effect Potential for Peripheral Edema r_enantiomer->side_effect no_release Nitric Oxide Release r_enantiomer->no_release

Stereoisomers of Amlodipine and Their Effects.

Experimental Protocols for Chiral Separation

The separation and quantification of amlodipine enantiomers are critical for pharmacokinetic studies, quality control of S-amlodipine formulations, and research into their distinct biological activities. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R) and (S) enantiomers of amlodipine.

Methodology:

  • Chromatographic System: A Shimadzu HPLC system equipped with a UV-Visible detector is a suitable instrument.[15]

  • Chiral Stationary Phase: A Chiral AGP column (100 x 4.6 mm I.D., 5µ particle size) is effective for enantiomeric resolution.[15]

  • Mobile Phase: A mobile phase consisting of 10 mM Ammonium acetate (B1210297) buffer with 1% 1-Propanol, with the pH adjusted to 4.6, has been shown to provide good separation.[15]

  • Flow Rate: A flow rate of 0.9 mL/min is recommended.[15]

  • Injection Volume: A 50 µL injection volume is typically used.[15]

  • Detection: UV detection at a wavelength of 235 nm is appropriate.[15]

  • Expected Retention Times: Under these conditions, the retention times for the (R) and (S) enantiomers are approximately 5 and 7 minutes, respectively.[15]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_mobile Mobile Phase dissolve Dissolve Amlodipine Sample injector Injector (50 µL) dissolve->injector column Chiral AGP Column injector->column detector UV Detector (235 nm) column->detector Data Acquisition Data Acquisition detector->Data Acquisition mobile_phase 10 mM Ammonium Acetate + 1% 1-Propanol (pH 4.6) Flow Rate: 0.9 mL/min mobile_phase->column

HPLC Experimental Workflow for Amlodipine Enantiomer Separation.

Capillary Electrophoresis (CE)

Objective: To achieve chiral separation of amlodipine enantiomers.

Methodology:

  • CE System: An Agilent Technologies 7100 CE system or equivalent.[16]

  • Capillary: Uncoated fused-silica capillary (e.g., 48 cm x 50 µm).[16]

  • Chiral Selector: Various cyclodextrins can be used. For example, 20 mM α-cyclodextrin (α-CD) has been shown to be effective.[16] Carboxymethyl-β-cyclodextrin (CM-β-CD) at 15 mM is another effective selector.

  • Background Electrolyte (BGE): A buffer solution of 25 mM H₃PO₄ adjusted to pH 3.0 is a suitable BGE when using α-CD.[16] With CM-β-CD, a 25 mM phosphate (B84403) buffer at pH 9.0 can be used.

  • Applied Voltage: +25 kV.[17]

  • Temperature: 15 °C.[17]

  • Injection: Hydrodynamic injection (e.g., 30 mbar for 1 second).

  • Detection: UV detection at 230 nm or 238 nm.[17]

  • Expected Migration Times: With α-CD, migration times for S-amlodipine and R-amlodipine are approximately 8.15 and 8.45 minutes, respectively.[16] Using CM-β-CD, baseline separation can be achieved in under 5 minutes.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of amlodipine is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] However, research has revealed more complex signaling pathways that are differentially affected by the enantiomers.

(S)-Amlodipine primarily exerts its effect through the canonical calcium channel blockade pathway. By inhibiting the influx of extracellular Ca²⁺, it prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to smooth muscle relaxation.[18]

(R)-Amlodipine , while having weak effects on L-type calcium channels, has been shown to stimulate the production of nitric oxide (NO) by enhancing the activity of endothelial nitric oxide synthase (eNOS).[12] This contributes to vasodilation through a separate, cGMP-mediated pathway. Racemic amlodipine has also been shown to influence other signaling cascades, including the PI3K/Akt and Raf/ERK MAPK pathways, which may contribute to its pleiotropic effects beyond simple vasodilation.[19][20]

G cluster_s S-(-)-Amlodipine Pathway cluster_r R-(+)-Amlodipine Pathway s_aml S-(-)-Amlodipine l_type L-type Ca²⁺ Channel s_aml->l_type Blocks ca_influx ↓ Ca²⁺ Influx l_type->ca_influx calmodulin ↓ Calmodulin Activation ca_influx->calmodulin mlck ↓ MLCK Activity calmodulin->mlck relaxation_s Smooth Muscle Relaxation mlck->relaxation_s r_aml R-(+)-Amlodipine enos eNOS r_aml->enos Stimulates no ↑ Nitric Oxide (NO) enos->no relaxation_r Vasodilation no->relaxation_r

Differential Signaling Pathways of Amlodipine Enantiomers.

Crystal Structure

The crystal structure of amlodipine salts has been investigated to understand their solid-state properties. While detailed crystallographic data for this compound is not as commonly reported as for the besylate salt, X-ray diffraction (XRD) studies are the definitive method for elucidating the three-dimensional arrangement of the molecules in the crystal lattice.[21][22][23] The crystal packing and hydrogen bonding networks can influence properties such as solubility and stability. For amlodipine besylate, different crystalline forms, including anhydrate, monohydrate, and dihydrate, have been identified and characterized.[24]

Conclusion

This compound's therapeutic efficacy is a result of the complex interplay of its stereoisomers. The (S)-enantiomer is the primary driver of its antihypertensive effects through potent L-type calcium channel blockade, while the (R)-enantiomer may contribute to other vascular effects. A thorough understanding of the distinct properties and activities of each enantiomer is crucial for the development of more refined and potentially safer therapeutic agents. The analytical methods detailed herein provide the necessary tools for researchers and drug development professionals to accurately characterize and quantify these stereoisomers, facilitating further research and ensuring the quality of pharmaceutical products.

References

A Comparative Analysis of the Aqueous Solubility of Amlodipine Besylate and Amlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the aqueous solubility of two common salt forms of the calcium channel blocker amlodipine (B1666008): amlodipine besylate and amlodipine hydrochloride. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction

Amlodipine is a widely prescribed medication for the treatment of hypertension and angina. As a weakly basic drug, its aqueous solubility is pH-dependent and can be influenced by the formation of different salts. The selection of a particular salt form is a critical step in drug development, as it can significantly impact the drug's physicochemical properties, including solubility, which in turn affects its bioavailability and therapeutic efficacy. The two most common salt forms are the besylate and the hydrochloride. This guide focuses on a detailed comparison of their aqueous solubility, providing available quantitative data, experimental methodologies for solubility determination, and a logical workflow for such comparative studies.

Quantitative Solubility Data

Table 1: Aqueous Solubility of Amlodipine Besylate

Solvent/MediumpHTemperature (°C)Solubility
Distilled WaterNot SpecifiedNot Specified2.6 mg/mL
Aqueous Buffer1.2Not Specified0.38 mg/mL ± 0.017
Aqueous Buffer4.5Not Specified0.31 mg/mL ± 0.005
Aqueous Buffer6.8Not Specified0.11 mg/mL ± 0.002
WaterNot SpecifiedNot Specified757.75 µg/mL
0.01N HCl~2Not Specified1823.77 µg/mL
pH 1.2 Buffer1.2Not Specified1724.38 µg/mL
pH 4.5 Acetate Buffer4.5Not Specified1055.97 µg/mL
pH 6.8 Phosphate Buffer6.8Not Specified1949.42 µg/mL

Table 2: Aqueous Solubility of Amlodipine (Free Base)

Solvent/MediumpHTemperature (°C)Solubility
WaterNot Specified2575.3 mg/L (0.0753 mg/mL)
Aqueous Buffer1.0 - 6.837~1 mg/mL (lowest solubility)
PBS (pH 7.2) with 1:12 DMF7.2Not Specified~0.077 mg/mL

Note on this compound Solubility: While specific quantitative data for this compound is not provided, it is generally anticipated that as a salt of a strong acid (hydrochloric acid), it would exhibit higher aqueous solubility compared to the free base. The comparative solubility with the besylate salt, which is a salt of a relatively strong organic acid (benzenesulfonic acid), would require direct experimental determination.

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a fundamental experiment in pre-formulation studies. A commonly employed and reliable method is the Shake-Flask Method , followed by a suitable analytical technique for quantification.

Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.

Materials and Reagents:

  • Amlodipine besylate powder

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: An excess amount of the amlodipine salt (either besylate or hydrochloride) is added to a known volume of the desired aqueous medium (e.g., purified water or a specific pH buffer) in a sealed container (e.g., glass vial or flask). The addition of excess solid ensures that equilibrium is reached with the undissolved solid.

  • Equilibration: The containers are placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solute to become constant.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant is then collected.

  • Quantification: The concentration of the dissolved amlodipine in the clear filtrate or supernatant is determined using a validated analytical method.

    • HPLC Analysis: A specific volume of the filtrate is injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to a standard curve of known amlodipine concentrations.

    • UV-Vis Spectrophotometry: The absorbance of the filtrate is measured at the wavelength of maximum absorbance (λmax) for amlodipine. The concentration is then determined using a previously established calibration curve.

  • Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL. The experiment is typically performed in triplicate to ensure the reliability of the results.

Visualizations

Mechanism of Action of Amlodipine

The fundamental mechanism of action for amlodipine, irrespective of its salt form, is the blockade of L-type calcium channels. This action leads to vascular smooth muscle relaxation and a subsequent reduction in blood pressure.

cluster_inhibition Amlodipine Amlodipine Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Amlodipine->Ca_Channel Inhibits Ca_Influx Calcium Ion Influx Vasodilation Vasodilation Amlodipine->Vasodilation Promotes Ca_Channel->Ca_Influx Mediates MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Influx->MLCK Stimulates Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Results in Start Start: Comparative Solubility Study Prep_Salts Prepare Amlodipine Besylate and this compound Samples Start->Prep_Salts Prep_Media Prepare Aqueous Media (e.g., Water, pH 1.2, 4.5, 6.8 Buffers) Start->Prep_Media Shake_Flask Shake-Flask Method: Add excess salt to media and equilibrate (e.g., 24-72h at 25°C) Prep_Salts->Shake_Flask Prep_Media->Shake_Flask Phase_Sep Phase Separation: Centrifugation or Filtration (0.22 µm) Shake_Flask->Phase_Sep Quantification Quantification of Dissolved Amlodipine Phase_Sep->Quantification HPLC HPLC Analysis Quantification->HPLC Method 1 UV_Spec UV-Vis Spectrophotometry Quantification->UV_Spec Method 2 Data_Analysis Data Analysis and Comparison: Solubility (mg/mL) vs. pH HPLC->Data_Analysis UV_Spec->Data_Analysis Conclusion Conclusion on Relative Solubility and Impact on Formulation Data_Analysis->Conclusion

in vitro characterization of amlodipine hydrochloride's calcium channel affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of Amlodipine (B1666008) Hydrochloride's Calcium Channel Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a long-acting, dihydropyridine-class calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] Its therapeutic efficacy stems from its ability to relax vascular smooth muscle, which leads to vasodilation and a reduction in blood pressure.[3][4] Amlodipine's primary mechanism of action is the selective inhibition of L-type voltage-gated calcium channels.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological methods used to characterize amlodipine's affinity for these channels, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the field.

Mechanism of Action: L-Type Calcium Channel Blockade

Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle.[4] The contraction of vascular smooth muscle is initiated by the influx of extracellular calcium ions through specific ion channels.[2][4] Amlodipine selectively binds to and inhibits L-type voltage-gated calcium channels, preventing this influx.[3] The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle, causing vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[3][4] Unlike some other calcium channel blockers, amlodipine has minimal effect on cardiac conduction or heart rate.[3]

extracellular Extracellular Ca²⁺ channel L-Type Voltage-Gated Ca²⁺ Channel influx Ca²⁺ Influx extracellular->influx Blocked membrane Vascular Smooth Muscle Cell Membrane intracellular Intracellular Ca²⁺ (Decreased) channel->intracellular Facilitates Ca²⁺ Influx amlodipine Amlodipine amlodipine->channel Binds & Inhibits relaxation Smooth Muscle Relaxation intracellular->relaxation vasodilation Vasodilation relaxation->vasodilation

Caption: Signaling pathway of Amlodipine's inhibitory action on L-type calcium channels.

Quantitative Data: Binding Affinity and Potency

The affinity of amlodipine for its target has been quantified using various in vitro assays. The data consistently demonstrate a high affinity for L-type calcium channels, though values can vary based on the specific tissue, radioligand, and experimental conditions used.

ParameterValuePreparation / ModelAssay TypeReference
Kd 1.64 ± 0.17 nMRat cardiac membrane fragmentsSaturation Binding Assay[5]
Bmax 0.45 ± 0.08 pmol/mg proteinRat cardiac membrane fragmentsSaturation Binding Assay[5]
IC50 1.9 nMDepolarized rat aortaFunctional Assay (Contraction)[6]
IC50 10 nMBacterial Voltage-Gated Ca²⁺ Channel (CaVAb)Electrophysiology[7]
IC50 57 nMWild Type Cav1.2 ChannelsElectrophysiology[8]
IC50 26.0 ± 3.8 µMCav1.2/Dihydropyridine Insensitive MutantElectrophysiology[8]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue preparation.[1][9] Competition assays are used to determine the inhibitory constant (Ki) of a test compound like amlodipine.

prep 1. Membrane Preparation (e.g., Rat Cardiac Tissue) incubate 2. Incubation (Membranes + [³H]Amlodipine + Unlabeled Amlodipine) prep->incubate separate 3. Separation of Bound/Free Ligand (Vacuum Filtration) incubate->separate count 4. Quantification (Scintillation Counting) separate->count analyze 5. Data Analysis (Calculate Kd, Bmax, Ki) count->analyze

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cardiac ventricles) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[10]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[10]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[10]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[10]

  • Saturation Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 50-120 µg) to each well.[10]

    • Add increasing concentrations of a radiolabeled ligand, such as (-)[³H]amlodipine.[5][10]

    • For determining non-specific binding, add a high concentration of unlabeled amlodipine to a parallel set of wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes to 5 hours).[5][10]

  • Separation and Quantification:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound ligand.[10]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10][11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding against the concentration of free radioligand and fit the data using non-linear regression to determine the Kd and Bmax values.[12]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single living cells, providing insights into the functional inhibition of calcium channels by amlodipine.[13][14]

cell_prep 1. Cell Preparation (e.g., Isolated Ventricular Myocytes) seal 2. Gigaseal Formation (Micropipette on Cell Membrane) cell_prep->seal config 3. Establish Whole-Cell Configuration (Rupture Membrane Patch) seal->config record 4. Record Currents (Apply Voltage Steps, Measure ICa-L) config->record apply_drug 5. Apply Amlodipine (Perfusion) record->apply_drug record_drug 6. Record Post-Drug Currents (Measure Inhibition) apply_drug->record_drug analyze 7. Data Analysis (Calculate % Inhibition, IC₅₀) record_drug->analyze

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Detailed Methodology:

  • Cell Preparation:

    • Isolate single cells from the tissue of interest (e.g., rat ventricular myocytes) or use cultured cell lines expressing L-type calcium channels (e.g., HEK293 cells).[13][15]

    • Plate the cells on glass coverslips in a recording chamber on an inverted microscope.

  • Recording Setup:

    • Prepare an external (bath) solution and an internal (pipette) solution with appropriate ionic compositions to isolate L-type calcium currents (ICa-L). Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ to avoid calcium-dependent inactivation.[1]

    • Pull glass capillaries to form micropipettes with a fine tip.[1]

  • Whole-Cell Recording:

    • Bring the micropipette into contact with a cell membrane and apply gentle suction to form a high-resistance "giga-seal".[1][14]

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[14]

    • Clamp the cell's membrane potential at a holding potential where most calcium channels are closed (e.g., -60 mV or -80 mV).[16][17]

    • Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward currents (control measurement).

  • Drug Application and Analysis:

    • Perfuse the recording chamber with the external solution containing various concentrations of amlodipine.

    • Repeat the voltage-step protocol to record currents in the presence of the drug. Amlodipine's action can be voltage- and use-dependent, meaning inhibition may increase with more depolarized potentials or more frequent stimulation.[16]

    • Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

Isolated Tissue Bath Assay

This technique measures the functional consequence of calcium channel blockade—muscle relaxation—in an intact tissue, providing a physiologically relevant assessment of drug potency.[18][19]

dissect 1. Tissue Dissection (e.g., Rat Thoracic Aorta) mount 2. Mount Tissue in Organ Bath (Connect to Force Transducer) dissect->mount equilibrate 3. Equilibrate (Under Basal Tension in PSS) mount->equilibrate contract 4. Induce Contraction (e.g., High K⁺ Solution) equilibrate->contract add_drug 5. Cumulative Addition of Amlodipine (Increasing Concentrations) contract->add_drug record 6. Record Relaxation Response (Measure Change in Tension) add_drug->record analyze 7. Data Analysis (Construct Dose-Response Curve, IC₅₀) record->analyze

Caption: Workflow for an isolated tissue bath functional assay.

Detailed Methodology:

  • Tissue Preparation:

    • Dissect the tissue of interest, such as the thoracic aorta from a rat, and place it in a cold, oxygenated physiological salt solution (PSS).[18][19]

    • Cut the aorta into small rings (2-3 mm).

  • Mounting and Equilibration:

    • Suspend the aortic rings in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).[20][21]

    • Connect one end of the tissue to a fixed holder and the other to an isometric force transducer to measure changes in tension.[19]

    • Apply a basal resting tension and allow the tissue to equilibrate for at least 60 minutes, washing periodically with fresh PSS.[18][20]

  • Functional Experiment:

    • Induce a sustained contraction by replacing the PSS with a depolarizing solution, typically a high potassium (K⁺) solution, which opens voltage-gated calcium channels.[6]

    • Once the contraction reaches a stable plateau, add amlodipine to the bath in a cumulative manner, allowing the tissue response to stabilize after each addition.

    • Record the relaxation (decrease in tension) induced by each concentration of amlodipine.

  • Data Analysis:

    • Express the relaxation at each amlodipine concentration as a percentage of the maximum contraction induced by the high K⁺ solution.

    • Plot the percentage of relaxation against the log concentration of amlodipine to construct a dose-response curve and determine the IC50 value.[6]

References

A Technical Guide to the Early-Phase Discovery and Development of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs) are a class of organic compounds that have become a cornerstone in the treatment of cardiovascular diseases.[1] Their derivatives are widely recognized as potent modulators of L-type calcium channels, playing a crucial role in managing conditions like hypertension and angina pectoris.[2][3] The therapeutic success of first-generation DHPs, such as nifedipine, has spurred extensive research into novel derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy.[4] This guide provides a comprehensive overview of the early-phase discovery and development of dihydropyridine (B1217469) derivatives, from initial hit identification to preclinical evaluation.

Early-Phase Discovery: Identifying Promising Candidates

The initial phase of drug discovery for dihydropyridine derivatives focuses on identifying "hits"—compounds that exhibit a desired biological activity. This process involves a combination of targeted synthesis and high-throughput screening.

Synthesis of Dihydropyridine Scaffolds

The most common and versatile method for synthesizing the 1,4-dihydropyridine (B1200194) core is the Hantzsch pyridine (B92270) synthesis .[3][5] This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.[5] The reaction can be catalyzed by a variety of reagents and performed under different conditions, including solvent-free and aqueous media, to improve yields and adhere to green chemistry principles.[3][6]

Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyridine Derivatives

This protocol describes a general one-pot synthesis of 1,4-dihydropyridine derivatives using a nano-cerium oxide catalyst.[6]

  • Materials: Aromatic aldehyde, ethyl acetoacetate (B1235776), ammonium (B1175870) acetate (B1210297), nano-cerium oxide, ethanol (B145695).

  • Procedure:

    • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of nano-cerium oxide is refluxed in ethanol.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure 1,4-dihydropyridine derivative.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is instrumental in rapidly screening large libraries of synthesized or procured dihydropyridine derivatives to identify those that modulate L-type calcium channel activity.[2][7] Two primary HTS methodologies are widely employed:

  • Fluorescence-Based Calcium Influx Assays: These assays utilize calcium-sensitive fluorescent dyes, such as Fluo-4, to monitor changes in intracellular calcium concentrations in response to channel modulation.[2] The Fluorometric Imaging Plate Reader (FLIPR) system is a common platform for this type of assay.[2]

  • Automated Patch Clamp Electrophysiology: This technique provides more detailed mechanistic information by directly measuring the ionic currents through the calcium channels.[2] It is often used for hit validation and lead optimization.[2]

Experimental Protocol: Fluorescence-Based Calcium Influx Assay using FLIPR

This protocol outlines a general procedure for a fluorescence-based calcium influx assay.[2]

  • Cell Preparation:

    • Plate cells expressing the target L-type calcium channel in a multi-well plate and culture until they form a confluent monolayer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Add the dihydropyridine derivatives from the compound library to the wells.

  • Depolarization and Signal Detection:

    • Induce membrane depolarization to open the voltage-gated calcium channels. This is typically achieved by adding a solution with a high potassium concentration.

    • The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.

  • Data Analysis:

    • Compounds that inhibit the fluorescence signal are identified as potential calcium channel blockers.

Hit-to-Lead Optimization: Refining the Candidates

Once initial hits are identified, the hit-to-lead optimization phase aims to improve their pharmacological and pharmacokinetic properties to generate lead compounds suitable for further development.[8][9]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of the hit compounds and evaluating the impact on their biological activity.[10] This iterative process helps to identify the key structural features required for potent and selective channel modulation. For dihydropyridine derivatives, modifications often focus on the substituents at the C3, C4, and C5 positions of the dihydropyridine ring.[11]

In-Vitro Evaluation

Lead compounds are subjected to a battery of in-vitro assays to characterize their potency, selectivity, and early ADME/Tox profile.

Table 1: Key In-Vitro Assays for Dihydropyridine Derivatives

Assay TypePurposeKey Parameters Measured
Potency Assays To determine the concentration of the compound required to produce a specific biological effect.IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration)
Selectivity Assays To assess the compound's activity against different subtypes of calcium channels (e.g., L-type vs. T-type) and other off-target proteins.Selectivity ratios
ADME/Tox Assays To evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties.Solubility, permeability, metabolic stability, cytotoxicity

Experimental Protocol: In-Vitro Calcium Channel Blocker Activity on Isolated Rat Ileum

This protocol describes an ex-vivo method to assess the calcium channel blocking activity of dihydropyridine derivatives.

  • Tissue Preparation:

    • Isolate a segment of the terminal ileum from a sacrificed rat and mount it in an organ bath containing Tyrode's solution, maintained at 32-35°C and aerated.

    • Apply a tension of 0.5g and allow the tissue to equilibrate.

  • Contraction Induction:

    • Induce contraction of the ileum by adding a high concentration of potassium chloride (e.g., 60 mM).

  • Compound Testing:

    • Add the test dihydropyridine derivative at various concentrations to the organ bath and record the relaxation of the contracted tissue.

  • Data Analysis:

    • Calculate the percentage of inhibition of the KCl-induced contraction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Lead Optimization Strategies

The goal of lead optimization is to enhance the drug-like properties of the lead compounds.[9][10] Common strategies include:

  • Improving Potency and Selectivity: Modifying functional groups to enhance binding affinity to the target channel and reduce off-target effects.[10]

  • Optimizing Pharmacokinetic Properties: Adjusting the chemical structure to improve solubility, metabolic stability, and oral bioavailability.[10] This can involve techniques like bioisosteric replacement and prodrug design.[10]

  • Minimizing Toxicity: Identifying and modifying structural motifs associated with toxicity.[10]

Preclinical Development: In-Vivo Evaluation

Promising lead compounds from the optimization phase advance to preclinical development, where their efficacy and safety are evaluated in living organisms.[12][13]

In-Vivo Efficacy Models

Animal models are used to assess the therapeutic potential of the lead compounds in a physiological context.[14] For antihypertensive agents, rodent models of hypertension are commonly employed. Efficacy is evaluated by measuring the reduction in blood pressure following drug administration.[15]

Pharmacokinetic (PK) Studies

In-vivo PK studies determine how the drug is absorbed, distributed, metabolized, and excreted in the body.[4][13] These studies are crucial for establishing a dosing regimen for clinical trials.[4]

Table 2: Comparative Pharmacokinetic Parameters of Selected Dihydropyridine Drugs [4]

DrugBioavailability (%)Time to Peak Plasma Concentration (Tmax) (h)Elimination Half-Life (t½) (h)Protein Binding (%)
Amlodipine60-656-840-5098
Felodipine152.5-511-16>99
Nifedipine45-700.5-22-592-98
Nimodipine13<11-2>95

Note: These values can vary based on formulation and patient population.[4]

Experimental Protocol: In-Vivo Pharmacokinetic Study in Human Volunteers

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of an orally administered 1,4-dihydropyridine drug.[4]

  • Study Design: A single-dose, open-label, crossover or parallel-group study is conducted in healthy adult volunteers.

  • Drug Administration: A single oral dose of the 1,4-dihydropyridine drug is administered with a standardized volume of water.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Plasma Analysis: The concentration of the drug and its major metabolites in plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[4]

Visualizations

Signaling Pathways and Experimental Workflows

L_type_calcium_channel_pathway Simplified Signaling Pathway of L-type Calcium Channels MembraneDepolarization Membrane Depolarization LTypeChannel L-type Ca2+ Channel (α1 subunit) MembraneDepolarization->LTypeChannel Activates CaInflux Ca2+ Influx LTypeChannel->CaInflux Allows DownstreamEvents Downstream Cellular Events (e.g., Muscle Contraction) CaInflux->DownstreamEvents Triggers DHP Dihydropyridine Derivative DHP->LTypeChannel Modulates (Blocks/Activates)

Caption: L-type calcium channel signaling pathway.

drug_discovery_workflow Early-Phase Drug Discovery Workflow for Dihydropyridine Derivatives cluster_0 Discovery cluster_1 Optimization cluster_2 Preclinical Synthesis Synthesis of DHP Library HTS High-Throughput Screening (HTS) Synthesis->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR InVitro In-Vitro Assays (Potency, Selectivity, ADME) SAR->InVitro LeadOpt Lead Optimization InVitro->LeadOpt LeadOpt->SAR InVivoEfficacy In-Vivo Efficacy Models PKStudies Pharmacokinetic (PK) Studies InVivoEfficacy->PKStudies PreclinicalCandidate Preclinical Candidate Selection PKStudies->PreclinicalCandidate

Caption: Dihydropyridine drug discovery workflow.

Caption: Hantzsch dihydropyridine synthesis.

References

amlodipine's effect on intracellular calcium signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Amlodipine's Effect on Intracellular Calcium Signaling Pathways

Abstract

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a cornerstone therapy for hypertension and angina.[1][2] Its primary mechanism involves the high-affinity blockade of L-type voltage-gated calcium channels (CaV1.2), which potently inhibits the influx of extracellular calcium into vascular smooth muscle and cardiac muscle cells.[2][3] This reduction in intracellular calcium concentration ([Ca2+]i) is the principal event that triggers a cascade of downstream effects, leading to vasodilation and reduced cardiac workload.[1][4] Beyond this canonical pathway, research indicates that amlodipine modulates other critical intracellular signaling pathways, including those involving Protein Kinase C (PKC) and endothelial Nitric Oxide Synthase (eNOS), contributing to its pleiotropic cardiovascular benefits.[5][6] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle.[2] The contraction of vascular smooth muscle is initiated by an increase in [Ca2+]i, which primarily occurs through the influx of extracellular Ca2+ via L-type voltage-gated calcium channels.[3] Amlodipine exhibits a gradual rate of association and dissociation with these channels, resulting in a slow onset of action and a long duration of effect, with a half-life of 30 to 50 hours.[3][7]

It preferentially binds to the channels in their resting state, a characteristic that contributes to its high degree of vascular selectivity compared to cardiac tissue.[4] By inhibiting this transmembrane calcium influx, amlodipine effectively uncouples membrane depolarization from cellular contraction.[2][4]

Downstream Signaling in Vascular Smooth Muscle

The inhibition of Ca2+ influx by amlodipine directly interrupts the primary pathway leading to smooth muscle contraction. The sequence of events is as follows:

  • Reduced Calcium Influx : Amlodipine blocks L-type channels, significantly decreasing the influx of Ca2+ into the cell.[4]

  • Decreased Calmodulin Activation : In the cytoplasm, Ca2+ binds to and activates the protein calmodulin (CaM).[3] With lower [Ca2+]i, the formation of the Ca2+-CaM complex is diminished.

  • Inhibition of Myosin Light-Chain Kinase (MLCK) : The Ca2+-CaM complex is responsible for activating MLCK.[3] Reduced complex formation leads to lower MLCK activity.

  • Reduced Myosin Phosphorylation and Contraction : Active MLCK phosphorylates the myosin light chain, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction.[3] By inhibiting this cascade, amlodipine leads to smooth muscle relaxation, vasodilation, and a consequent reduction in blood pressure.[3][4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol L_type_Channel L-type Ca2+ Channel Ca_ion Ca2+ L_type_Channel->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (Inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction Amlodipine Amlodipine Amlodipine->L_type_Channel Blocks Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Channel Influx

Amlodipine's core mechanism in vascular smooth muscle.

Modulation of Other Intracellular Signaling Pathways

Beyond its primary function, amlodipine influences other signaling cascades that contribute to its therapeutic effects, particularly its anti-atherosclerotic and vascular protective properties.

Inhibition of Protein Kinase C (PKC)

Studies have shown that amlodipine can inhibit the activation of Protein Kinase C (PKC), a family of kinases involved in cell proliferation, differentiation, and inflammation.[6][8] In monocytic THP-1 cells, amlodipine treatment diminished intracellular calcium influx induced by phorbol (B1677699) esters and subsequently reduced the activation of PKC-α and PKC-β.[6][8] This inhibition of the PKC pathway may underlie some of amlodipine's anti-inflammatory and anti-atherosclerotic effects by reducing the adhesion of monocytes to the vascular endothelium.[6]

Activation of Endothelial Nitric Oxide Synthase (eNOS)

Amlodipine has been demonstrated to increase the production of nitric oxide (NO) from endothelial cells, a key molecule for vasodilation and vascular health.[5][9] This effect appears to be mediated by altering the phosphorylation state of eNOS. Specifically, amlodipine promotes the activating phosphorylation of eNOS at serine 1177 (Ser1177) and attenuates the inhibitory phosphorylation at threonine 495 (Thr495).[5][10][11] This dual effect leads to a significant increase in eNOS activity and NO bioavailability. The mechanism is thought to involve the inhibition of PKC, which is known to phosphorylate Thr495.[5][10]

Amlodipine's proposed mechanism for eNOS activation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to amlodipine's pharmacokinetics and its effects on signaling molecules.

Table 1: Pharmacokinetic Properties of Amlodipine

Parameter Value Reference(s)
Bioavailability 64% - 90% [3]
Peak Plasma Concentration Time 6 - 12 hours [2][3][7]
Plasma Protein Binding ~93% - 98% [2][3]
Terminal Elimination Half-life 30 - 50 hours [1][3]

| Time to Steady-State Plasma Levels | 7 - 8 days |[2][3] |

Table 2: Effects of Amlodipine on Intracellular Signaling Markers | Marker | Effect | Cell/System Type | Reference(s) | | :--- | :--- | :--- | | Intracellular Ca2+ Influx | Inhibition | Vascular Smooth Muscle Cells |[4] | | PKC-α and PKC-β Activation | Diminished | THP-1 Monocytic Cells |[6] | | eNOS Phosphorylation (Ser1177) | Increased | Cultured Endothelial Cells |[5][11] | | eNOS Phosphorylation (Thr495) | Decreased | Cultured Endothelial Cells |[5][11] | | Nitric Oxide (NO) Generation | Increased | Porcine Coronary Arteries, HUVECs |[5][9][12] | | cGMP Levels | ~8-fold Increase | Cultured Endothelial Cells |[5][10] |

Detailed Experimental Protocols

The investigation of amlodipine's effects on calcium signaling relies on several key experimental techniques.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure [Ca2+]i changes in cultured cells via fluorometry or microscopy.[13]

Materials:

  • Cultured cells (e.g., HUVECs, vascular smooth muscle cells)

  • Culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Amlodipine stock solution

  • Ionomycin (B1663694) (for positive control)

  • EGTA (for chelation/minimum fluorescence)

  • Fluorescence plate reader or confocal microscope[13]

Procedure:

  • Cell Plating : Plate cells onto 96-well black-walled, clear-bottom plates (for plate readers) or glass-bottom dishes (for microscopy) and culture until they reach 80-90% confluency.

  • Dye Loading Solution : Prepare a loading buffer by diluting the calcium indicator stock (e.g., 1 mM Fluo-4 AM in DMSO) into HBSS to a final concentration of 2-5 µM. Add an equal volume of 0.02% Pluronic F-127 to aid dispersion.

  • Cell Loading : Remove culture medium, wash cells once with HBSS, and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing : Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS for the experiment.

  • Baseline Measurement : Place the plate or dish in the instrument and record the baseline fluorescence for 60-120 seconds to establish a stable signal.

  • Compound Addition : Add amlodipine at the desired concentration and continue recording fluorescence to observe its effect on resting [Ca2+]i or its ability to inhibit a subsequent stimulus-induced calcium increase.

  • Data Acquisition : Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record emission at ~510 nm.

  • Calibration (Optional) : At the end of the experiment, add a calcium ionophore like ionomycin to determine maximum fluorescence (Fmax), followed by a calcium chelator like EGTA to determine minimum fluorescence (Fmin) for converting fluorescence ratios to absolute calcium concentrations.[14]

G start Start plate_cells Plate Cells in 96-well plate or dish start->plate_cells load_dye Load Cells with Fluorescent Ca2+ Indicator (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells measure_baseline Measure Baseline Fluorescence (F_initial) wash_cells->measure_baseline add_amlodipine Add Amlodipine or Vehicle measure_baseline->add_amlodipine record_response Record Fluorescence Over Time add_amlodipine->record_response add_stimulus Optional: Add Stimulus (e.g., Thrombin, KCl) record_response->add_stimulus record_inhibition Record Inhibitory Effect add_stimulus->record_inhibition calibrate Calibrate Signal (Ionomycin for F_max, EGTA for F_min) record_inhibition->calibrate analyze Analyze Data: Calculate ΔF/F or [Ca2+]i calibrate->analyze end_node End analyze->end_node

Experimental workflow for intracellular Ca2+ measurement.
Western Blotting for Protein Phosphorylation Analysis

This protocol is used to detect changes in the phosphorylation state of proteins like eNOS (at Ser1177 and Thr495) or PKC substrates following amlodipine treatment.[15][16]

Materials:

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-eNOS Ser1177, anti-phospho-eNOS Thr495, total eNOS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment : Culture cells to desired confluency and treat with amlodipine or vehicle for the specified time.

  • Lysis : Wash cells with ice-cold PBS, then lyse by adding ice-cold lysis buffer. Scrape cells and collect the lysate.[16]

  • Quantification : Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation : Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis : Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-eNOS) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total eNOS) or a loading control (e.g., GAPDH) to normalize the data.

Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay measures NOS activity by quantifying the conversion of L-arginine to L-citrulline and nitric oxide. The NO produced is rapidly converted to nitrite (B80452)/nitrate (B79036), and the total amount is measured using the Griess reagent.[17][18]

Materials:

  • Cell or tissue lysates

  • NOS activity assay kit (containing assay buffer, cofactors like NADPH, Griess reagents)

  • Nitrate reductase (to convert nitrate to nitrite)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Sample Preparation : Homogenize cells or tissues in cold NOS assay buffer. Centrifuge to clarify the lysate and determine the protein concentration.[18]

  • Reaction Mix Preparation : Prepare a reaction mix containing assay buffer, NOS cofactors (e.g., NADPH, FAD, FMN, calmodulin), and the NOS substrate (L-arginine).

  • Assay Reaction : In a 96-well plate, add the cell lysate to the wells. For background control wells, add lysate but omit the substrate or add a specific NOS inhibitor.

  • Initiate Reaction : Add the reaction mix to all wells except the background controls.

  • Incubation : Incubate the plate at 37°C for 1-2 hours to allow for NO production.[17]

  • Nitrate Reduction : Add nitrate reductase and its cofactor to each well to convert all nitrate produced into nitrite. Incubate for 20-30 minutes.

  • Griess Reaction : Add Griess Reagent I followed by Griess Reagent II to all wells. Incubate for 10 minutes at room temperature to allow for color development (a magenta color).[17]

  • Measurement : Read the absorbance at 540 nm using a microplate reader.

  • Quantification : Subtract the background reading from the sample readings. Calculate the NOS activity by comparing the net absorbance to a nitrite standard curve. Activity is typically expressed in units per mg of protein.

Conclusion

Amlodipine's therapeutic efficacy is rooted in its potent and selective inhibition of L-type calcium channels, which directly attenuates the primary signal for vascular smooth muscle contraction. This fundamental action is complemented by its ability to modulate other key intracellular pathways, including the inhibition of Protein Kinase C and the subsequent activation of endothelial Nitric Oxide Synthase. These multifaceted effects on intracellular calcium and related signaling cascades underscore its role not only as an antihypertensive agent but also as a drug with significant vascular protective properties. The experimental frameworks provided herein offer robust methods for further elucidating these complex mechanisms in research and development settings.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Amlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of amlodipine (B1666008) hydrochloride in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method. The described method is simple, accurate, precise, and robust, making it suitable for routine quality control and research applications. This application note includes a comprehensive experimental protocol, data presentation in tabular format for key validation parameters, and a visual representation of the experimental workflow.

Introduction

Amlodipine is a long-acting calcium channel blocker of the dihydropyridine (B1217469) class used in the treatment of hypertension and angina.[1] Accurate and reliable analytical methods are crucial for determining the amlodipine content in pharmaceutical dosage forms to ensure safety and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and efficiency. This document outlines a standardized HPLC method for the quantification of amlodipine hydrochloride.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., Phenomenex Polar Synergi, 5 µm, 4.6 x 150 mm)
Mobile Phase Methanol (B129727) : Phosphate (B84403) Buffer (pH 3.0, adjusted with phosphoric acid) (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 237 nm[2]
Column Temperature Ambient (25 °C)
Run Time Approximately 10 minutes
Reagent and Standard Preparation

2.2.1. Mobile Phase Preparation

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 70 mM.[3] Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix methanol and the prepared phosphate buffer in a 65:35 (v/v) ratio.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

2.2.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to 100 mL with the mobile phase.

  • This stock solution has a concentration of 100 µg/mL.

2.2.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 20 µg/mL.

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder not less than 20 tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each calibration standard and the sample solution in duplicate.

  • Record the chromatograms and measure the peak area for amlodipine. The expected retention time for amlodipine is approximately 7.9 minutes.[4][5][6]

Calculation

Construct a calibration curve by plotting the peak area of the amlodipine standards against their corresponding concentrations. Determine the concentration of amlodipine in the sample solution from the calibration curve using linear regression. Calculate the amount of this compound in the tablet formulation.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.

Validation ParameterResult
Linearity (Concentration Range) 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.0631 µg/mL[6]
Limit of Quantification (LOQ) 0.19 µg/mL[6]
Specificity No interference from common excipients
Robustness The method is robust to minor changes in mobile phase composition, pH, and flow rate.

Experimental Workflow Diagram

HPLC_Workflow A Mobile Phase Preparation (Methanol:Phosphate Buffer) D HPLC System Equilibration A->D B Standard Solution Preparation (this compound RS) E Injection of Standards and Samples B->E C Sample Preparation (from Tablet Formulation) C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 237 nm F->G H Data Acquisition and Processing G->H I Quantification and Result Calculation H->I

Caption: Experimental workflow for amlodipine quantification.

Conclusion

The HPLC method detailed in this application note is a reliable and validated procedure for the quantitative determination of this compound in pharmaceutical dosage forms. The method's simplicity, accuracy, and precision make it an ideal tool for quality control and research laboratories.

References

Application Notes: Protocol for In Vitro Vasodilation Assay Using Amlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) hydrochloride is a third-generation dihydropyridine (B1217469) calcium channel blocker widely prescribed for hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-dependent calcium channels in vascular smooth muscle cells.[2] This blockage prevents the influx of extracellular calcium, leading to muscle relaxation and vasodilation.[2] Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle to reduce peripheral vascular resistance and, consequently, blood pressure.[3][4] Additionally, amlodipine has been shown to enhance the production of nitric oxide (NO), a potent vasodilator, contributing to its therapeutic effects.[3][5] This protocol details a standardized in vitro vasodilation assay using isolated aortic rings to characterize the vasodilatory properties of amlodipine hydrochloride.

Experimental Principles

This assay utilizes isolated thoracic aortic rings from rats, which are mounted in an organ bath system. The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (B352888) or potassium chloride, to induce a stable contractile tone. Subsequently, cumulative concentrations of this compound are added to the bath to assess its ability to induce relaxation. The presence of a functional endothelium can be verified by observing relaxation in response to acetylcholine (B1216132). By comparing the responses in endothelium-intact and endothelium-denuded rings, the endothelium-dependent and -independent mechanisms of vasodilation can be elucidated.

Key Experimental Methodologies

Materials and Reagents
  • Animals: Male Wistar rats (220-280 g) are commonly used.

  • Reagents:

    • This compound

    • Phenylephrine (PE)

    • Acetylcholine (ACh)

    • Potassium Chloride (KCl)

    • Krebs-Henseleit Buffer (KHB)

    • Carbogen (B8564812) gas (95% O2, 5% CO2)

    • Distilled water

Equipment
  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection microscope

  • Surgical instruments (forceps, scissors)

  • Petri dishes

  • pH meter

  • Analytical balance

Preparation of Krebs-Henseleit Buffer (KHB)

The composition of the modified Krebs-Henseleit buffer is crucial for maintaining the physiological viability of the aortic tissue.[6]

ComponentConcentration (mM)
NaCl122
KCl4.7
NaHCO₃15.5
KH₂PO₄1.2
MgCl₂1.2
CaCl₂2.0
D-glucose11.5
EDTA0.026

The buffer should be freshly prepared, maintained at 37°C, and continuously gassed with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.[6][7]

Experimental Protocol

  • Tissue Preparation:

    • Euthanize the rat via an approved method, such as CO2 inhalation.[6]

    • Carefully excise the thoracic aorta and place it in a Petri dish containing cold KHB.[6][8]

    • Under a dissection microscope, remove the surrounding connective and adipose tissues.[8]

    • Cut the aorta into rings of 3-5 mm in length.[6][7]

  • Mounting the Aortic Rings:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with KHB at 37°C and continuously aerated with carbogen.[6]

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[6] During this period, replace the KHB every 15-20 minutes.

    • To check the viability of the smooth muscle, induce a contraction with 70 mM KCl.[6] After a stable contraction is achieved, wash the rings with KHB to return to the baseline tension.

  • Endothelium Integrity Check:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 0.1 µM).[6]

    • Once a stable plateau is reached, add acetylcholine (1 µM) to the bath. A relaxation of more than 70% indicates the presence of a functional endothelium.[6]

    • For experiments requiring endothelium-denuded rings, the endothelium can be removed by gently rubbing the intimal surface of the aorta with a pair of forceps before cutting it into rings. The absence of relaxation to acetylcholine confirms successful denudation.

  • Vasodilation Assay:

    • After washing out the acetylcholine and allowing the rings to return to baseline, pre-contract the rings again with phenylephrine (0.1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath at regular intervals.

    • Record the relaxation response for each concentration until a maximal response is achieved or until the concentration-response curve plateaus.

Data Presentation

The vasodilation response is typically expressed as a percentage of the relaxation from the pre-contracted tone. The results can be summarized in a table for clear comparison.

Concentration of Amlodipine (M)% Vasodilation (Endothelium-Intact)% Vasodilation (Endothelium-Denuded)
1 x 10⁻⁹Insert DataInsert Data
1 x 10⁻⁸Insert DataInsert Data
1 x 10⁻⁷Insert DataInsert Data
1 x 10⁻⁶Insert DataInsert Data
1 x 10⁻⁵Insert DataInsert Data

Visualizations

Amlodipine-Induced Vasodilation Signaling Pathway

G cluster_0 Vascular Smooth Muscle Cell Amlodipine Amlodipine L_type_Ca_Channel L-type Ca²⁺ Channel Amlodipine->L_type_Ca_Channel Inhibits Amlodipine->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Leads to Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates Intracellular_Ca->Calmodulin Vasodilation Vasodilation Intracellular_Ca->Vasodilation Promotes MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of amlodipine-induced vasodilation.

Experimental Workflow for In Vitro Vasodilation Assay

G Start Start Aorta_Excision Aorta Excision and Cleaning Start->Aorta_Excision Ring_Preparation Preparation of Aortic Rings (3-5 mm) Aorta_Excision->Ring_Preparation Mounting Mounting in Organ Bath with KHB Ring_Preparation->Mounting Equilibration Equilibration (60-90 min) Resting Tension (1.5-2.0 g) Mounting->Equilibration Viability_Test Viability Test with KCl (70 mM) Equilibration->Viability_Test Endothelium_Check Endothelium Integrity Check (Phenylephrine + Acetylcholine) Viability_Test->Endothelium_Check Pre_Contraction Pre-contraction with Phenylephrine (0.1 µM) Endothelium_Check->Pre_Contraction Amlodipine_Addition Cumulative Addition of Amlodipine Pre_Contraction->Amlodipine_Addition Data_Recording Recording of Vasodilation Amlodipine_Addition->Data_Recording End End Data_Recording->End

Caption: Experimental workflow for the in vitro vasodilation assay.

References

Application of Amlodipine in Cardiac Hypertrophy Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Amlodipine (B1666008), a long-acting dihydropyridine (B1217469) calcium channel blocker, has demonstrated efficacy in reducing cardiac hypertrophy.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for studying the effects of amlodipine in in vitro models of cardiac hypertrophy, a crucial tool for understanding its mechanisms of action and for the development of novel therapeutics.

Application Notes:

Amlodipine has been shown to attenuate cardiac hypertrophy in various cell culture models, primarily through its action on L-type calcium channels and subsequent modulation of downstream signaling pathways.[4][5] In vitro studies typically utilize neonatal rat ventricular cardiomyocytes (NRVMs) or the H9c2 cell line, a clonal cell line derived from embryonic rat heart tissue. Hypertrophy in these cells is commonly induced by pharmacological agents such as angiotensin II (Ang II), epinephrine, or phenylephrine, which mimic the pathological stimuli observed in vivo.[4][6]

The primary mechanisms by which amlodipine exerts its anti-hypertrophic effects in these models include:

  • Inhibition of Protein Synthesis: Amlodipine dose-dependently inhibits agonist-induced protein synthesis in cardiomyocytes, a hallmark of hypertrophic growth.[4]

  • Modulation of Signaling Pathways:

    • Epidermal Growth Factor Receptor (EGFR) Pathway: Amlodipine has been found to inhibit the phosphorylation of EGFR, a key step in a signaling cascade that can lead to cardiomyocyte hypertrophy.[4]

    • Calcineurin-NFAT Pathway: By reducing intracellular calcium levels, amlodipine can inhibit the activity of calcineurin, a calcium-dependent phosphatase. This, in turn, prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is a critical regulator of hypertrophic gene expression.[5][7][8][9]

  • Regulation of Gene Expression: Amlodipine treatment can lead to the downregulation of genes associated with cardiac hypertrophy, such as those encoding for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are considered markers of the hypertrophic response.[10][11]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of amlodipine on cardiac hypertrophy.

Table 1: In Vitro Effects of Amlodipine on Cardiomyocyte Hypertrophy

Cell ModelHypertrophic StimulusAmlodipine ConcentrationMeasured ParameterResultReference(s)
Neonatal Rat CardiomyocytesEpinephrineDose-dependentProtein SynthesisInhibition of epinephrine-induced protein synthesis[4]
Neonatal Rat CardiomyocytesEpinephrineDose-dependentEGFR PhosphorylationInhibition of EGFR phosphorylation[4]
Infarct Tissue-Derived MyofibroblastsFas StimulationNot specifiedCalcineurin ActivityStrong inhibition of Fas-stimulated calcineurin activity[5][7]
Neonatal Rat Cardiac MyocytesDoxorubicin (10⁻⁶ mol/l)10⁻⁶ mol/lApoptosis (%)Significant decrease from 25.0 ± 1.6% to 15.4 ± 0.7%[12]

Table 2: In Vivo Effects of Amlodipine on Cardiac Hypertrophy

Animal ModelConditionAmlodipine DosageDurationMeasured ParameterResultReference(s)
C57/B6 MiceTransverse Aortic Constriction (TAC)3 mg/kg/day1 weekHeart-to-Body Weight Ratio (mg/g)Reduction from 6.90 ± 0.45 to 6.04 ± 0.16[4]
Spontaneously Hypertensive Rats (SHR)Hypertension10 mg/kg/day30 weeksHeart-to-Body Weight RatioReduction in heart-to-body weight ratio[3]
Spontaneously Hypertensive Rats (SHR)Hypertension8 and 20 mg/kg/day6 monthsLeft Ventricular HypertrophyReduction in cardiac hypertrophy[1][2]
Patients with Hypertension and LVHHypertension5-10 mg/day20 weeksLeft Ventricular Mass Index (g/m²)Reduction from 169.0 ± 30.7 to 140.6 ± 19.6[13]
Patients with HypertensionHypertensionNot specifiedMeta-analysisLeft Ventricular Mass IndexMean difference of -12.9[14][15]

Experimental Protocols

Protocol 1: Induction and Amlodipine Treatment of Hypertrophy in Neonatal Rat Ventricular Cardiomyocytes (NRVMs)

This protocol describes the isolation and culture of NRVMs, induction of hypertrophy, and treatment with amlodipine.

1. Isolation and Culture of NRVMs:

  • Isolate hearts from 1-2 day old Sprague-Dawley rat pups.
  • Mince the ventricular tissue and subject it to enzymatic digestion (e.g., using a combination of trypsin and collagenase) to obtain a single-cell suspension.
  • To enrich for cardiomyocytes, pre-plate the cell suspension for 1-2 hours to allow for the preferential attachment of cardiac fibroblasts.
  • Collect the non-adherent cardiomyocytes and plate them onto gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Culture the cells for 24-48 hours to allow for attachment and recovery.

2. Induction of Hypertrophy and Amlodipine Treatment:

  • After the initial culture period, replace the growth medium with serum-free medium for 24 hours to induce quiescence.
  • Induce hypertrophy by treating the cells with a hypertrophic agonist, such as Angiotensin II (e.g., 1 µM) or Epinephrine (e.g., 10 µM), for 24-48 hours.[4][6]
  • For the amlodipine treatment groups, pre-incubate the cells with the desired concentrations of amlodipine (e.g., 1-10 µM) for 1-2 hours before adding the hypertrophic stimulus.
  • Include appropriate controls: a vehicle-treated control group and a group treated with the hypertrophic stimulus alone.

Protocol 2: Assessment of Cardiomyocyte Hypertrophy

1. Measurement of Cell Surface Area:

  • After treatment, fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.1% Triton X-100.
  • Stain the cells with a fluorescent marker for the actin cytoskeleton, such as phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488).
  • Capture images using a fluorescence microscope.
  • Measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ). An increase in cell surface area is indicative of hypertrophy.

2. Protein Synthesis Assay ([³H]-Leucine Incorporation):

  • During the last 4-6 hours of the treatment period, add [³H]-leucine to the culture medium.
  • At the end of the incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).
  • Wash the protein precipitate with ethanol (B145695) to remove unincorporated [³H]-leucine.
  • Solubilize the protein pellet in a lysis buffer (e.g., 0.5 M NaOH).
  • Measure the radioactivity of the incorporated [³H]-leucine using a scintillation counter.
  • Normalize the counts to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

3. Gene Expression Analysis of Hypertrophic Markers (qPCR):

  • After treatment, lyse the cells and extract total RNA using a suitable kit.
  • Synthesize cDNA from the RNA using a reverse transcription kit.
  • Perform quantitative real-time PCR (qPCR) using primers specific for hypertrophic marker genes such as Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC).[10][11]
  • Use a housekeeping gene (e.g., Gapdh) for normalization.
  • Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Analysis of Signaling Pathways

1. Western Blotting for Phosphorylated Proteins:

  • After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of proteins of interest (e.g., p-EGFR, total EGFR).[4]
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Calcineurin Activity Assay:

  • Lyse the treated cells in a specific lysis buffer (e.g., 50 mM Tris·HCl pH 7.5, 10 mM EDTA, 100 mM NaCl, 0.1% Triton X-100).[7]
  • Measure the phosphatase activity of calcineurin in the cell lysates using a commercially available colorimetric assay kit. These kits typically provide a specific phosphopeptide substrate for calcineurin.
  • The amount of free phosphate (B84403) released is proportional to the calcineurin activity and can be quantified by measuring the absorbance at a specific wavelength.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Studying Amlodipine in Cardiac Hypertrophy Cell_Culture Cardiomyocyte Culture (NRVMs or H9c2) Induction Induction of Hypertrophy (e.g., Angiotensin II, Epinephrine) Cell_Culture->Induction Treatment Amlodipine Treatment (Pre-incubation) Induction->Treatment Hypertrophic Stimulus Assessment Assessment of Hypertrophy Treatment->Assessment Cell_Size Cell Size Measurement Assessment->Cell_Size Protein_Synth Protein Synthesis Assay Assessment->Protein_Synth Gene_Exp Gene Expression (qPCR) Assessment->Gene_Exp Signaling Signaling Pathway Analysis Assessment->Signaling

Caption: Experimental workflow for in vitro studies of amlodipine on cardiac hypertrophy.

G cluster_pathway Amlodipine's Mechanism of Action in Cardiac Hypertrophy Amlodipine Amlodipine L_type_Ca_Channel L-type Ca2+ Channel Amlodipine->L_type_Ca_Channel Inhibits p_EGFR ↓ p-EGFR Amlodipine->p_EGFR Inhibits Ca_Influx ↓ Intracellular Ca2+ L_type_Ca_Channel->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Inhibits Activation EGFR EGFR Hypertrophy Cardiac Hypertrophy p_EGFR->Hypertrophy Reduces Signaling NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) Nucleus Nucleus NFAT->Nucleus Translocation Hypertrophic_Genes Hypertrophic Gene Expression (e.g., ANP, BNP) Nucleus->Hypertrophic_Genes Activates Hypertrophic_Genes->Hypertrophy

Caption: Signaling pathways modulated by amlodipine to reduce cardiac hypertrophy.

References

Chiral Separation of Alodipine Enantiomers by Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008), a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is a chiral drug administered as a racemic mixture of (S)- and (R)-enantiomers. The therapeutic effect is primarily attributed to the (S)-amlodipine, while the (R)-enantiomer has significantly lower activity and may contribute to side effects.[1] Consequently, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of amlodipine, offering advantages such as high efficiency, short analysis time, and low consumption of reagents and samples.[1][2]

This document provides detailed application notes and protocols for the chiral separation of amlodipine enantiomers using capillary electrophoresis, with a focus on methods employing various cyclodextrins as chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

Chiral separation in capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector.[3] These complexes have different formation constants and/or mobilities, leading to different migration times and thus separation of the enantiomers. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose due to their ability to form inclusion complexes with a wide range of molecules.[4][5]

Key Parameters Influencing Separation

The successful chiral separation of amlodipine enantiomers by CE is dependent on the optimization of several key experimental parameters:

  • Chiral Selector Type and Concentration: The choice of cyclodextrin (B1172386) and its concentration in the BGE are critical for achieving resolution. Different cyclodextrins, such as native α-CD, β-CD, and derivatized forms like hydroxypropyl-β-cyclodextrin (HP-β-CD), randomly methylated-β-cyclodextrin (RAMEB), and carboxymethyl-β-cyclodextrin (CM-β-CD), exhibit different enantioselective interactions with amlodipine.[2][6]

  • Background Electrolyte (BGE) pH and Concentration: The pH of the BGE affects the charge of both the analyte and some chiral selectors, influencing their electrophoretic mobility and interaction. The concentration of the BGE can impact the electroosmotic flow (EOF) and current, thereby affecting migration times and resolution.[2]

  • Applied Voltage: The applied voltage determines the electric field strength across the capillary, which in turn influences the migration velocity of the analytes and the analysis time. Higher voltages generally lead to shorter analysis times but can cause Joule heating.[2]

  • Temperature: Capillary temperature affects the viscosity of the BGE, the kinetics of the analyte-chiral selector interaction, and the EOF. Controlling the temperature is crucial for reproducible migration times.[2]

Below is a diagram illustrating the relationship between these key parameters and the resulting chiral separation.

G Key Parameters in Chiral CE of Amlodipine cluster_params Adjustable Parameters cluster_effects System Effects cluster_outcome Separation Outcome ChiralSelector Chiral Selector (Type & Concentration) Interaction Analyte-Selector Interaction ChiralSelector->Interaction BGE Background Electrolyte (pH & Concentration) Mobility Electrophoretic Mobility BGE->Mobility EOF Electroosmotic Flow BGE->EOF Voltage Applied Voltage Voltage->Mobility Voltage->EOF Temperature Temperature Temperature->Interaction Temperature->EOF Resolution Resolution (Rs) Interaction->Resolution Mobility->Resolution AnalysisTime Analysis Time Mobility->AnalysisTime EOF->AnalysisTime G Experimental Workflow for Chiral CE of Amlodipine start Start prep_bge Prepare Background Electrolyte (BGE) with Chiral Selector start->prep_bge prep_sample Prepare Amlodipine Sample Solution start->prep_sample condition_cap Condition Capillary prep_bge->condition_cap inject_sample Inject Sample prep_sample->inject_sample setup_ce Set Up CE Instrument (Voltage, Temp, Wavelength) condition_cap->setup_ce setup_ce->inject_sample run_ce Perform Electrophoresis inject_sample->run_ce detect Detect Enantiomers run_ce->detect analyze_data Analyze Data (Migration Time, Resolution) detect->analyze_data end End analyze_data->end

References

Methodology for Studying Amlodipine's Long-Term Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies employed in studying the long-term effects of amlodipine (B1666008) in various animal models. It is intended for researchers, scientists, and professionals involved in drug development and cardiovascular, renal, and neurological research.

Introduction to Amlodipine and its Long-Term Effects

Amlodipine is a long-acting dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Preclinical studies in animal models are crucial for elucidating the long-term efficacy and safety of amlodipine beyond its immediate hemodynamic effects. These studies have investigated its impact on end-organ damage, cardiovascular remodeling, renal function, and neurological outcomes.

Animal Models for Long-Term Amlodipine Studies

The selection of an appropriate animal model is critical for the successful investigation of amlodipine's long-term effects. The most commonly used models are genetically hypertensive rats, which mimic human essential hypertension.

Animal ModelKey CharacteristicsRelevant Applications for Amlodipine Studies
Spontaneously Hypertensive Rat (SHR) Develops hypertension spontaneously from 5-6 weeks of age, reaching systolic pressures of 180-200 mmHg.[2] Exhibits cardiovascular remodeling, including cardiac hypertrophy.[2]Assessing the long-term effects of amlodipine on blood pressure control, prevention of cardiac hypertrophy and fibrosis, and improvement of endothelial function.[3][4]
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) A substrain of SHR that develops severe hypertension and has a high incidence of stroke.[5]Investigating the neuroprotective effects of amlodipine, including stroke prevention and reduction of oxidative stress in the brain.[5][6][7]
Dahl Salt-Sensitive (DSS) Rat Becomes hypertensive on a high-salt diet.[8] Models salt-sensitive hypertension.Studying the efficacy of amlodipine in preventing the progression of diastolic heart failure and its effects on collagen remodeling in the heart.[9]
Wistar-Kyoto (WKY) Rat Normotensive genetic control for SHR and SHRSP strains.Used as a control group to differentiate the effects of amlodipine from the underlying hypertensive pathology.[3]
Canine Models Used to study cardiovascular effects, including in models of heart failure and chronic kidney disease.[10][11]Evaluating the impact of amlodipine on systemic blood pressure, renal function (SDMA levels), and the renin-angiotensin-aldosterone system.[10][12]
Feline Models Frequently used to study hypertension secondary to chronic kidney disease.[13][14]Assessing the antihypertensive efficacy of amlodipine in the context of renal insufficiency and its effects on the renin-angiotensin-aldosterone system.[13][14]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a long-term study of amlodipine in an animal model of hypertension.

experimental_workflow cluster_setup Phase 1: Setup and Acclimation cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis animal_selection Animal Model Selection (e.g., SHR) acclimation Acclimation Period (1-2 weeks) animal_selection->acclimation baseline Baseline Measurements (BP, Body Weight, etc.) acclimation->baseline grouping Random Group Assignment (Control vs. Amlodipine) baseline->grouping treatment Chronic Amlodipine Administration (e.g., 12 weeks via oral gavage) grouping->treatment monitoring Regular Monitoring (BP, Body Weight, Clinical Signs) treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia biochem Biochemical Analysis (Blood, Urine) euthanasia->biochem histopath Histopathological Examination (Heart, Kidney, Brain) euthanasia->histopath molecular Molecular Analysis (Western Blot, PCR) euthanasia->molecular

Figure 1. General experimental workflow for long-term amlodipine studies.

Amlodipine Administration Protocol

Objective: To administer amlodipine to animal models chronically over a defined study period.

Materials:

  • Amlodipine besylate

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

  • Analytical balance

Procedure:

  • Preparation of Amlodipine Solution:

    • Calculate the required amount of amlodipine based on the desired dose (e.g., 1-10 mg/kg/day for rats) and the body weight of the animals.[3][9]

    • Dissolve the calculated amount of amlodipine powder in the appropriate vehicle. Ensure complete dissolution. Prepare fresh solutions regularly.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the appropriate volume of the amlodipine solution into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution.

    • For control groups, administer an equivalent volume of the vehicle using the same procedure.

  • Frequency and Duration:

    • Administer amlodipine once daily.

    • The duration of treatment can range from several weeks to months, depending on the study's objectives (e.g., 8 weeks, 12 weeks, or 6 months).[3][15]

Blood Pressure Measurement Protocol (Tail-Cuff Method)

Objective: To non-invasively measure systolic blood pressure in rodents.

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and control unit)

  • Warming platform or chamber

Procedure:

  • Acclimation:

    • Acclimate the animals to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.

  • Warming:

    • Place the animal on a warming platform or in a warming chamber to increase blood flow to the tail, which is necessary for accurate measurements.

  • Measurement:

    • Gently place the rat or mouse in the appropriate-sized restrainer.

    • Position the tail cuff and pulse sensor on the base of the tail.

    • Initiate the automated measurement cycle on the control unit. The cuff will inflate to occlude blood flow and then gradually deflate. The sensor will detect the return of blood flow, which corresponds to the systolic blood pressure.

    • Record multiple readings for each animal and calculate the average.

  • Frequency:

    • Measure blood pressure at regular intervals throughout the study (e.g., weekly).

Histopathological Analysis Protocol

Objective: To assess structural changes in tissues such as the heart, kidney, and brain.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041)

  • Microtome

  • Glass slides

  • Stains (e.g., Hematoxylin and Eosin (H&E), Masson's trichrome, Periodic acid-Schiff (PAS))

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the study, euthanize the animals and carefully dissect the organs of interest (e.g., heart, kidneys).

    • Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a series of graded alcohols.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with appropriate stains:

      • H&E: For general morphology.

      • Masson's trichrome: To visualize collagen fibers and assess fibrosis (collagen stains blue).

      • PAS: To evaluate the glomerular basement membrane and for signs of glomerulosclerosis.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Quantify pathological changes using a scoring system or morphometric analysis.

Biochemical Assays

A variety of biochemical assays are essential for quantifying the long-term effects of amlodipine.

ParameterSample TypeAssay PrincipleTypical Findings with Amlodipine
Proteinuria UrineTurbidity assay with sulfosalicylic acid or Bradford assay.[16]Amlodipine's effect on proteinuria can be variable; some studies show no reduction or even an increase.[15]
Serum Creatinine (B1669602) SerumColorimetric or enzymatic assays.Amlodipine generally does not significantly alter serum creatinine levels in hypertensive models with renal impairment.[17]
Oxidative Stress Markers (e.g., TBARS, SOD) Brain, Heart, Kidney TissueThiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation; Superoxide dismutase (SOD) activity assays.Amlodipine has been shown to reduce oxidative stress in the brain of SHRSP rats.[6][7]
Renin and Aldosterone PlasmaRadioimmunoassay (RIA) or ELISA.Amlodipine can activate the renin-angiotensin-aldosterone system.[12]

Signaling Pathways and Molecular Mechanisms

Long-term amlodipine treatment can modulate several signaling pathways.

Akt/Sp1/miR-21 Signaling Pathway in Vascular Smooth Muscle Cells

Amlodipine has been shown to promote the activation of Akt2, leading to the nuclear translocation of the Sp1 transcription factor. Sp1 then increases the expression of miR-21, which is involved in regulating vascular smooth muscle cell differentiation and promoting vasodilation.[18]

signaling_pathway amlodipine Amlodipine akt2 Akt2 amlodipine->akt2 promotes activation sp1 Sp1 (Transcription Factor) akt2->sp1 induces nuclear translocation mir21_promoter miR-21 Promoter sp1->mir21_promoter binds to mir21 miR-21 Expression mir21_promoter->mir21 increases vsmc_diff VSMC Differentiation Gene Regulation mir21->vsmc_diff regulates vasodilation Vasodilation vsmc_diff->vasodilation

Figure 2. Amlodipine-mediated signaling pathway in VSMCs.

Data Presentation

Quantitative data from long-term amlodipine studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effects of Long-Term Amlodipine Treatment on Cardiovascular Parameters in SHRSP Rats

ParameterControl GroupAmlodipine-Treated GroupReference
Systolic Blood Pressure (mmHg) ~250~200[5]
Average Lifespan (weeks) 43.371.1[5]
Myocardial Fibrosis Present in all animalsSlight lesions in a few animals[5]
Glomerular Lesions Present in all animalsSlight lesions in a few animals[5]

Table 2: Effects of Amlodipine on Renal Parameters in Uninephrectomized SHR Rats

ParameterControl GroupAmlodipine-Treated GroupReference
Systolic Blood Pressure (mmHg) Markedly elevatedSignificantly reduced[15]
Proteinuria Increased over timeSignificantly exceeded control at 4-5 months[15]
Prevalence of Glomerulosclerosis (%) 2.6 ± 0.84.1 ± 0.8 (not significant)[15]
Kidney Weight (g) 3.14 ± 0.103.17 ± 0.13 (not significant)[15]

Table 3: Effects of Amlodipine on Brain Oxidative Stress in SHRSP Rats

ParameterWKY (Control)SHRSP (Untreated)SHRSP (Amlodipine-Treated)Reference
Urinary Norepinephrine Excretion -Significantly higher than WKYSignificantly reduced[7]
TBARS in Brainstem LowerSignificantly higher than WKYSignificantly reduced[7]
Reactive Oxygen Species in Brain LowerIncreasedReduced[7]

Conclusion

The methodologies outlined in this document provide a robust framework for investigating the long-term effects of amlodipine in preclinical animal models. By employing appropriate animal models, standardized experimental protocols, and a comprehensive range of endpoint analyses, researchers can gain valuable insights into the therapeutic potential and underlying mechanisms of amlodipine in mitigating end-organ damage associated with chronic hypertension. The careful documentation and presentation of quantitative data are essential for the interpretation and translation of these findings to clinical settings.

References

Application Notes and Protocols: Formulation of Amlodipine in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1][2] Despite its efficacy, conventional oral dosage forms can be associated with challenges such as first-pass metabolism, which affects bioavailability, and the need for frequent administration, which can impact patient compliance.[3][4] Novel drug delivery systems (NDDS) offer promising strategies to overcome these limitations by enhancing solubility, improving bioavailability, providing controlled or sustained release, and enabling targeted delivery.[5][6] This document provides detailed application notes and protocols for formulating amlodipine into various NDDS, intended for researchers, scientists, and drug development professionals.

Amlodipine-Loaded Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature.[7] They are a promising alternative to polymeric nanoparticles and emulsions for improving the oral bioavailability and providing sustained release of drugs like amlodipine.[6][8]

Quantitative Data Summary
Formulation CodeLipidSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
SLN (Generic) Tristearin, GMS, CompritolTween 80, Poloxamer 18896.37 - 812.20.015 - 0.576-3.19 to -45.8Not Specified[8]
ADB-SLN Not SpecifiedNot Specified190.4 ± 1.6Not SpecifiedNot Specified88 ± 1.4[9]
AMNLCopt Peceol (liquid), GMS (solid)Tween-80123.8Not SpecifiedNot Specified88.11[10]

GMS: Glycerol Monostearate; ADB-SLN: Amlodipine Besylate-Solid Lipid Nanoparticles; AMNLCopt: Optimized Amlodipine Nanostructured Lipid Carriers

Experimental Protocol: Hot Homogenization Technique[8]

This protocol describes the preparation of Amlodipine Besylate-loaded SLNs using a hot homogenization method.

Materials:

  • Amlodipine Besylate

  • Lipid (e.g., Glyceryl Monostearate (GMS), Compritol 888, Tristearin)

  • Stabilizer (e.g., Soy Lecithin)

  • Surfactant(s) (e.g., Tween 80, Poloxamer 188)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the lipid (e.g., GMS) by heating it in a beaker to approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse the accurately weighed Amlodipine Besylate and soy lecithin (B1663433) into the molten lipid with continuous stirring until a clear solution is formed. Maintain the temperature.

  • Aqueous Phase Preparation: Dissolve the surfactant(s) (e.g., Tween 80 and/or Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 15-30 minutes to form a hot oil-in-water (o/w) emulsion.

  • Nanoparticle Formation: Quickly disperse the resulting hot pre-emulsion in cold water (2-3°C) under constant stirring. This rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles.

  • Washing and Collection: The SLN dispersion can be washed by centrifugation to remove excess surfactant and un-entrapped drug. The resulting pellet is then resuspended in a cryoprotectant solution and can be lyophilized for long-term storage.

Experimental Workflow: SLN Preparation

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_process Processing cluster_final Final Steps L1 Melt Lipid (e.g., GMS) L2 Add Amlodipine & Soy Lecithin L1->L2 P1 High-Speed Homogenization L2->P1 A1 Dissolve Surfactant (e.g., Tween 80) in Water A2 Heat to Same Temperature A1->A2 A2->P1 P2 Cooling in Cold Water P1->P2 P3 SLN Formation P2->P3 F1 Washing/ Centrifugation P3->F1 F2 Lyophilization F1->F2

Caption: Workflow for Amlodipine SLN preparation via hot homogenization.

Amlodipine-Loaded Polymeric Microspheres

Polymeric microspheres are designed for the sustained release of drugs, which can decrease dosing frequency and improve bioavailability.[5]

Quantitative Data Summary
Formulation CodePolymer(s)Particle Size (µm)Drug Entrapment Efficiency (%)Swelling Index (%)Cumulative Drug Release (8h, %)Reference
F8 Chitosan, HPMC110.12 ± 0.0292.14 ± 0.0282.14 ± 0.0284.21 ± 0.02[5]

HPMC: Hydroxypropyl Methylcellulose (B11928114)

Experimental Protocol: Solvent Evaporation (O/W Emulsion) Technique[5]

This protocol details the preparation of amlodipine-loaded microspheres using an oil-in-water (o/w) emulsion solvent evaporation method.

Materials:

  • Amlodipine Besylate

  • Polymers (e.g., Chitosan, HPMC)

  • Solvent System (e.g., Dichloromethane (DCM) and Dimethylformamide (DMF) in a 1:1 ratio)

  • Aqueous Phase (Purified water containing a surfactant, e.g., 0.02% Tween 80)

Procedure:

  • Organic Phase Preparation: Accurately weigh and dissolve the Amlodipine Besylate and the polymers (e.g., Chitosan and HPMC) in the solvent mixture (DCM:DMF) at room temperature to form a clear solution.

  • Emulsification: Prepare the aqueous phase by dissolving Tween 80 in purified water. Pour the organic phase into the aqueous phase (e.g., 250 mL) while stirring. The temperature should be maintained between 30-40°C.

  • Solvent Evaporation: Continue stirring the emulsion at a controlled speed (e.g., ranging agitation speed) for approximately 20-30 minutes. This allows the volatile organic solvent (DCM) to evaporate, leading to the precipitation and hardening of the polymeric microspheres.

  • Collection and Washing: Collect the formed microspheres by filtration. Wash them repeatedly with purified water to remove any residual surfactant and un-entrapped drug.

  • Drying: Dry the washed microspheres at room temperature or in a desiccator until a constant weight is achieved.

Experimental Workflow: Microsphere Preparation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Emulsification & Evaporation cluster_final Final Steps O1 Dissolve Amlodipine, Chitosan, HPMC in DCM:DMF P1 Pour Organic Phase into Aqueous Phase O1->P1 A1 Dissolve Tween 80 in Water A1->P1 P2 Stir at 30-40°C P1->P2 P3 Solvent Evaporation & Microsphere Hardening P2->P3 F1 Filtration P3->F1 F2 Washing with Purified Water F1->F2 F3 Drying F2->F3

Caption: Workflow for Amlodipine microsphere preparation.

Amlodipine-Loaded Transdermal Patches

Transdermal patches provide a non-invasive route for systemic drug delivery, avoiding first-pass metabolism and offering controlled drug release over an extended period.[4][11]

Quantitative Data Summary
Formulation CodePolymer(s)PlasticizerPermeation EnhancerThickness (mm)Folding EnduranceCumulative Drug Release (%)Reference
F8 HPMCPEG 200Olive Oil/EugenolNot Specified> 20039.95 (8 hrs)[11]
H7 HPMC (2%)DibutylphthalateNot SpecifiedNot SpecifiedNot Specified99 (24 hrs)[12]
F14 HPMC, SCMC, Carbopol P 934Not SpecifiedNot SpecifiedNot SpecifiedNot Specified80.1 (Not Specified)[4]
A4 HPMC E-15, Eudragit L100 (8:2)Dibutyl PhthalateDMSO (7%)Not SpecifiedNot SpecifiedOptimum Release[13]

PEG: Polyethylene Glycol; SCMC: Sodium Carboxymethylcellulose; DMSO: Dimethyl Sulfoxide

Experimental Protocol: Solvent Casting Method[11][14]

This protocol outlines the fabrication of matrix-type amlodipine transdermal patches.

Materials:

  • Amlodipine Besylate

  • Polymer (e.g., HPMC, Eudragit RS 100)

  • Plasticizer (e.g., PEG 200, Dibutylphthalate)

  • Permeation Enhancer (e.g., Olive Oil, Eugenol, DMSO)

  • Solvent (e.g., Ethanol, Dichloromethane:Methanol 1:1)

Procedure:

  • Polymer Solution Preparation: Weigh the required amount of polymer (e.g., HPMC) and dissolve it in a suitable solvent (e.g., 20 mL of ethanol). Allow the polymer to swell completely.

  • Component Addition: To the polymer solution, add the plasticizer (e.g., PEG 200) and the permeation enhancer (e.g., Olive oil) under constant stirring.

  • Drug Incorporation: Dissolve the accurately weighed Amlodipine Besylate in a small amount of solvent and add it to the polymer solution. Stir the mixture continuously to ensure uniform distribution of the drug.

  • Casting: Pour the final solution into a petri dish or onto a flat casting surface lined with a backing membrane.

  • Drying: Allow the solvent to evaporate slowly at room temperature for 24 hours. An inverted funnel can be placed over the petri dish to control the rate of evaporation.

  • Patch Cutting and Storage: Once dried, the film is carefully removed from the casting surface. Cut the patch into desired sizes, wrap in aluminum foil, and store in a desiccator until further evaluation.

Experimental Workflow: Transdermal Patch Preparation

G cluster_prep Formulation Preparation cluster_process Casting & Drying cluster_final Final Steps S1 Dissolve Polymer (e.g., HPMC) in Solvent S2 Add Plasticizer & Permeation Enhancer S1->S2 S3 Add Dissolved Amlodipine S2->S3 S4 Stir to Homogenize S3->S4 P1 Pour Mixture into Petri Dish S4->P1 P2 Solvent Evaporation (24h at RT) P1->P2 F1 Remove Dried Film P2->F1 F2 Cut into Patches F1->F2 F3 Package & Store F2->F3

Caption: Workflow for Amlodipine transdermal patch preparation.

Amlodipine-Loaded Microemulsions

Microemulsions are thermodynamically stable, transparent, and isotropic systems of oil, water, surfactant, and co-surfactant.[14][15] They are explored for enhancing the solubility and transdermal or topical delivery of poorly soluble drugs like amlodipine.[16][17]

Quantitative Data Summary
Formulation CodeOilSurfactantCo-SurfactantGlobule Size (nm)Permeation Rate (mg/cm²/h)Reference
ME-1 Oleic AcidTween 20Propylene Glycol155.4Not Specified[14]
Microemulsion Gel Labrafil M 2125Tween 60PEG-400Not Specified0.179 ± 0.30[17]
Experimental Protocol: Microemulsion Formulation[15][18]

This protocol describes the development of an amlodipine microemulsion, typically involving solubility studies and construction of pseudo-ternary phase diagrams.

Materials:

  • Amlodipine Besylate

  • Oil (e.g., Oleic Acid, Labrafil M 2125)

  • Surfactant (e.g., Tween 20, Tween 60)

  • Co-surfactant (e.g., Propylene Glycol, PEG-400)

  • Purified Water

Procedure:

  • Component Screening:

    • Solubility Study: Determine the solubility of Amlodipine Besylate in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Constructing Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the selected oil at different weight ratios (e.g., from 1:9 to 9:1).

    • Titrate each oil/Smix mixture with water dropwise under gentle stirring.

    • Observe the mixture for transparency. The point at which the mixture becomes clear or transparent indicates the formation of a microemulsion.

    • Plot the percentages of oil, Smix, and water on a ternary phase diagram to identify the microemulsion existence region.

  • Preparation of Amlodipine-Loaded Microemulsion:

    • Select a formulation from the stable microemulsion region identified in the phase diagram.

    • Prepare the mixture of oil and Smix.

    • Add the accurately weighed Amlodipine Besylate (e.g., 0.25% w/w) and stir until it dissolves completely.[17]

    • Add the required amount of water drop by drop while stirring to obtain a clear and transparent amlodipine-loaded microemulsion.

Logical Relationship: Microemulsion Formulation

G A Component Screening B Solubility Studies (Oil, Surfactant, Co-surfactant) A->B C Construct Pseudo-Ternary Phase Diagrams B->C D Vary Smix Ratios (Surfactant:Co-surfactant) C->D E Titrate Oil/Smix with Water D->E F Identify Microemulsion Region E->F G Select Optimal Formulation F->G H Incorporate Amlodipine G->H I Characterization (Globule Size, Stability, etc.) H->I

Caption: Logical workflow for developing an Amlodipine microemulsion.

References

Protocol for Assessing Amlodipine's Impact on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina. Beyond its primary vasodilatory effects mediated by blocking L-type calcium channels in vascular smooth muscle, amlodipine exhibits pleiotropic effects on the vascular endothelium. These effects are crucial for its anti-atherosclerotic and cardioprotective properties. This document provides a comprehensive protocol for assessing the impact of amlodipine on endothelial function, a key indicator of vascular health.

Endothelial dysfunction is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombosis. Amlodipine has been shown to enhance endothelial NO production through multiple mechanisms. It can increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis.[1][2][3] This is achieved, in part, by modulating the phosphorylation state of eNOS. Specifically, amlodipine promotes the activating phosphorylation of eNOS at serine 1177 (Ser1177) and reduces the inhibitory phosphorylation at threonine 495 (Thr495).[1][2] This effect is linked to the inhibition of Protein Kinase C (PKC).[1][2] Furthermore, amlodipine can facilitate the dissociation of eNOS from its inhibitory binding partner, caveolin-1, within endothelial cell caveolae, thereby increasing its activity.

The assessment of amlodipine's impact on endothelial function can be approached through both in vivo and in vitro methodologies. In clinical and preclinical studies, a primary non-invasive method is the measurement of flow-mediated dilation (FMD) of the brachial artery. FMD reflects the endothelium-dependent vasodilation in response to an increase in shear stress. In vitro studies, typically utilizing human umbilical vein endothelial cells (HUVECs), allow for the direct investigation of cellular and molecular mechanisms. Key assays include the quantification of NO production and the analysis of eNOS phosphorylation status.

This document outlines detailed protocols for these key experimental approaches to provide a robust framework for investigating the endothelial effects of amlodipine.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of amlodipine on endothelial function.

Table 1: Effect of Amlodipine on Flow-Mediated Dilation (FMD) in Hypertensive Patients

StudyTreatment GroupDurationBaseline FMD (%)Post-treatment FMD (%)p-value
Koh et al. (2009)[4]Amlodipine (10 mg/day)8 weeksNot ReportedSignificantly improved vs. placebo<0.001
Clarkson et al. (2001)[5]Amlodipine (5 mg/day)24 weeks2.32 ± 2.233.52 ± 3.1<0.005
Si et al. (2014)[1][2][6]Amlodipine6 weeksNot ReportedSignificantly improved vs. baseline<0.01

Table 2: Effect of Amlodipine on Nitric Oxide (NO) Bioavailability

StudyModelTreatmentOutcome MeasureResult
Si et al. (2014)[1][2][6]Hypertensive PatientsAmlodipine (6 weeks)Plasma NO levelsSignificantly increased from baseline (p<0.01)
Si et al. (2014)[1][2][6]Cultured HUVECsAmlodipine (1 µmol/L) for 15 and 25 minutesIntracellular NO levelsSignificantly increased compared to control (p<0.01)
Mason et al. (2014)[7]Spontaneously Hypertensive Rats (SHR)Amlodipine (5 mg/kg/day) for 8 weeksAortic Endothelial NO ReleaseRestored NO release from 55 ± 6 nM (vehicle) to 101 ± 3 nM, similar to baseline (157 ± 11 nM)

Experimental Protocols

Measurement of Flow-Mediated Dilation (FMD) of the Brachial Artery

This non-invasive technique assesses endothelium-dependent vasodilation.

a. Subject Preparation:

  • Subjects should fast for at least 8-12 hours prior to the measurement.

  • Subjects should refrain from smoking, caffeine, and alcohol for at least 12 hours.

  • Subjects should avoid strenuous exercise on the day of the measurement.

  • The measurement should be performed in a quiet, temperature-controlled room (22-25°C).

  • The subject should rest in a supine position for at least 10 minutes before the first scan.

b. Brachial Artery Imaging:

  • A high-resolution ultrasound system with a linear array transducer (≥7.5 MHz) is required.

  • The right brachial artery is typically imaged 2-15 cm above the antecubital fossa in the longitudinal plane.

  • Optimize the ultrasound settings (gain, depth, focus) to obtain clear images of the anterior and posterior walls of the artery.

  • Use a stereotactic probe holder to maintain stable probe positioning throughout the study.

c. FMD Procedure:

  • Record a baseline image of the brachial artery for at least 1 minute to measure the baseline diameter.

  • Place a blood pressure cuff on the forearm, distal to the imaged arterial segment.

  • Inflate the cuff to a suprasystolic pressure (typically 200-250 mmHg or at least 50 mmHg above systolic pressure) and maintain the occlusion for 5 minutes. This induces reactive hyperemia upon cuff release.

  • Deflate the cuff rapidly.

  • Continuously record the brachial artery diameter for at least 3 minutes post-cuff deflation.

d. Data Analysis:

  • The brachial artery diameter is measured from the anterior to the posterior intima-media interface (leading edge to leading edge).

  • Baseline diameter is calculated as the average diameter during the last minute of the baseline recording.

  • The post-deflation diameter is the maximum diameter recorded within the first 3 minutes after cuff release.

  • FMD is calculated as the percentage change in diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Quantification of Nitric Oxide (NO) Production in Cultured Endothelial Cells (Griess Assay)

This assay measures nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

a. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.

  • Seed HUVECs in 96-well plates and grow to confluence.

  • Prior to the experiment, replace the growth medium with a serum-free, phenol (B47542) red-free medium for a starvation period (e.g., 4-6 hours).

  • Treat the cells with amlodipine at the desired concentrations and for the specified time points. Include a vehicle-treated control group.

b. Griess Assay Protocol:

  • Prepare a nitrite standard curve using sodium nitrite (e.g., 0-100 µM).

  • Collect 50 µL of cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant and standards.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Western Blot Analysis of eNOS Phosphorylation

This method is used to determine the phosphorylation status of eNOS at Ser1177 and Thr495.

a. Protein Extraction:

  • After treatment with amlodipine, wash the HUVECs with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177), phospho-eNOS (Thr495), and total eNOS overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. The levels of phosphorylated eNOS should be normalized to the total eNOS levels.

Mandatory Visualization

Amlodipine_Signaling_Pathway cluster_0 Amlodipine Action cluster_1 Signaling Cascade cluster_2 Endothelial Response Amlodipine Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser1177 eNOS (Ser1177) (Active) Amlodipine->eNOS_Ser1177 Promotes Phosphorylation eNOS_Caveolin eNOS-Caveolin-1 Complex (Inactive) Amlodipine->eNOS_Caveolin Disrupts Complex eNOS_Thr495 eNOS (Thr495) (Inactive) PKC->eNOS_Thr495 Phosphorylates (Inhibits) NO_Production ↑ Nitric Oxide (NO) Production eNOS_Ser1177->NO_Production Caveolin1 Caveolin-1 eNOS_Caveolin->eNOS_Ser1177 Releases Active eNOS Vasodilation Vasodilation NO_Production->Vasodilation

Caption: Amlodipine's signaling pathway enhancing endothelial function.

FMD_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Rest) Baseline_Scan Baseline Brachial Artery Scan (1 min) Subject_Prep->Baseline_Scan Cuff_Inflation Forearm Cuff Inflation (Suprasystolic, 5 min) Baseline_Scan->Cuff_Inflation Cuff_Deflation Rapid Cuff Deflation Cuff_Inflation->Cuff_Deflation Post_Deflation_Scan Post-Deflation Scan (Continuous, 3 min) Cuff_Deflation->Post_Deflation_Scan Measure_Diameter Measure Baseline and Peak Diameters Post_Deflation_Scan->Measure_Diameter Calculate_FMD Calculate FMD (%) Measure_Diameter->Calculate_FMD

Caption: Experimental workflow for Flow-Mediated Dilation (FMD) assessment.

NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay cluster_detection Detection & Analysis Culture_HUVECs Culture HUVECs to Confluence Starvation Serum Starvation Culture_HUVECs->Starvation Amlodipine_Treatment Treat with Amlodipine Starvation->Amlodipine_Treatment Collect_Supernatant Collect Cell Supernatant Amlodipine_Treatment->Collect_Supernatant Add_Griess_Reagents Add Griess Reagents I & II Collect_Supernatant->Add_Griess_Reagents Incubate Incubate at Room Temperature Add_Griess_Reagents->Incubate Measure_Absorbance Measure Absorbance at 540 nm Incubate->Measure_Absorbance Calculate_NO2 Calculate Nitrite Concentration Measure_Absorbance->Calculate_NO2

Caption: Workflow for Nitric Oxide (NO) measurement using the Griess Assay.

References

Amlodipine Hydrochloride in Hypertension-Induced Renal Damage Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amlodipine (B1666008) hydrochloride in preclinical research models of hypertension-induced renal damage. This document details experimental protocols, summarizes key quantitative findings, and visualizes the underlying molecular mechanisms of amlodipine's renal protective effects.

Introduction

Hypertension is a primary contributor to the progression of chronic kidney disease (CKD).[1] Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed antihypertensive agent.[1] Its therapeutic effects extend beyond blood pressure control to include direct renal protective actions. These notes are designed to guide researchers in designing and executing studies to investigate the efficacy and mechanisms of amlodipine in mitigating hypertensive nephropathy.

Mechanism of Action

Amlodipine primarily acts by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[1] In the context of the kidney, amlodipine's effects are multifaceted. It has been shown to improve renal hemodynamics by reducing renal vascular resistance.[2] Some studies suggest it preferentially vasodilates preglomerular renal resistance vessels, which can help maintain the glomerular filtration rate (GFR).[3] Beyond its hemodynamic effects, amlodipine has been found to possess antioxidant and anti-inflammatory properties, contributing to its renoprotective profile.[3][4]

Data Presentation

The following tables summarize the quantitative data from various preclinical studies investigating the effects of amlodipine on hypertension-induced renal damage.

Table 1: Effects of Amlodipine on Renal Function and Blood Pressure in Spontaneously Hypertensive Rats (SHR)

ParameterControl Group (SHR)Amlodipine-Treated Group (SHR)Percentage Change with AmlodipineReference
Systolic Blood Pressure (mmHg) 258 ± 20101 ± 8↓ 60.8%[5]
Serum Creatinine (μmol/L) 70.4 ± 6.261.4 ± 5.2↓ 12.8%[5]
Glomerular Number (x10³) 27 ± 334 ± 4↑ 25.9%[5]
Urinary Protein Excretion No significant difference reported between groupsNo significant difference reported between groups-[5]

Table 2: Effects of Amlodipine in a 5/6 Nephrectomized Salt-Loaded SHR Model

ParameterControl GroupAmlodipine-Treated Group (2 mg/kg/day)p-valueReference
Systolic Blood Pressure (mmHg) 287 ± 5237 ± 23< 0.01[6]
Urinary Protein Excretion Significantly higherSuppressed< 0.01[6]
Glomerular Sclerosis and Hyalinosis MarkedSignificantly lessNot specified[6]

Table 3: Effects of Amlodipine on Renal Hemodynamics in an Isolated Perfused Rat Kidney Model with Angiotensin II-Induced Vasoconstriction

ParameterControlAngiotensin IIAngiotensin II + Amlodipine (0.1 µM)Reference
Glomerular Filtration Rate (ml/min/g) 0.72 ± 0.150.26 ± 0.100.73 ± 0.12[3]
Renal Perfusate Flow (ml/min/g) 35.8 ± 2.714.7 ± 1.923.7 ± 2.5[3]

Experimental Protocols

Induction of Hypertensive Renal Damage in Rats

a) Spontaneously Hypertensive Rat (SHR) Model:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 8-12 weeks old. Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[7]

  • Procedure: SHRs naturally develop hypertension. To accelerate renal damage, a high-fat diet (e.g., 36% fat) can be administered for a period of 10 weeks.[7]

  • Monitoring: Monitor systolic blood pressure weekly or bi-weekly using the tail-cuff method. Collect 24-hour urine samples using metabolic cages to measure proteinuria.[7]

b) 5/6 Nephrectomy Salt-Loaded SHR Model:

  • Animal Model: Male SHRs.

  • Procedure:

    • Perform a 5/6 nephrectomy by surgically removing the right kidney and ligating two of the three branches of the left renal artery.[8]

    • After a recovery period, provide the rats with a high-salt diet (e.g., 8% NaCl in chow or 1% NaCl in drinking water) to induce severe hypertension and renal injury.[6]

  • Monitoring: Regularly measure blood pressure, body weight, and urinary protein excretion.[6]

c) L-NAME-Induced Hypertension Model:

  • Animal Model: Male Wistar-Kyoto (WKY) rats.

  • Procedure: Administer Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in the drinking water (e.g., 15 mg/kg/day) for a specified period (e.g., 14 days) to induce hypertension.[9]

  • Monitoring: Monitor blood pressure and renal function parameters as described above.

Amlodipine Administration
  • Dosage: The typical oral dosage of amlodipine in rat models ranges from 2 mg/kg/day to 10 mg/kg/day.[4][6][8] The specific dose may need to be optimized based on the hypertension model and the desired therapeutic effect.

  • Administration: Amlodipine can be administered orally via gavage once daily.[4] For intravenous administration in acute studies, doses can range from 50 to 100 µg/kg.[6]

  • Duration: Treatment duration can vary from a few weeks to several months depending on the study's objectives.[5][6]

Assessment of Renal Function and Damage

a) Measurement of Glomerular Filtration Rate (GFR):

  • Inulin (B196767) Clearance: This is the gold standard for measuring GFR.

    • Anesthetize the rat and cannulate the jugular vein for inulin infusion and the carotid artery for blood sampling.

    • Infuse a priming dose of inulin followed by a constant infusion to maintain a stable plasma concentration.

    • Collect urine from the bladder via a catheter over timed intervals.

    • Measure inulin concentrations in plasma and urine samples to calculate clearance.[10]

b) Measurement of Renal Blood Flow (RBF):

  • Electromagnetic Flow Probes: Place a flow probe around the renal artery to directly measure blood flow. This is an invasive but accurate method.

  • Microsphere Technique: Inject fluorescent or radiolabeled microspheres into the left ventricle. The distribution of microspheres in the kidneys allows for the calculation of regional blood flow.[2][11]

c) Histological Assessment of Renal Damage:

  • Tissue Preparation:

    • Perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 10% formalin).

    • Embed the fixed tissue in paraffin (B1166041) and cut 4-µm sections.

  • Staining Protocols:

    • Masson's Trichrome Stain: To visualize collagen deposition and assess the degree of fibrosis (collagen stains blue).[12][13]

    • Periodic Acid-Schiff (PAS) Stain: To evaluate glomerulosclerosis and changes in the glomerular basement membrane (stains magenta).[12]

    • Sirius Red Stain: For quantitative assessment of collagen fibers under polarized light.[14]

    • Immunohistochemistry: Use specific antibodies to detect markers of fibrosis (e.g., collagen IV) and inflammation.[15]

Visualizations

Signaling Pathways

amlodipine_renal_protection hypertension Hypertension oxidative_stress Oxidative Stress hypertension->oxidative_stress inflammation Inflammation hypertension->inflammation renal_damage Renal Damage (Fibrosis, Glomerulosclerosis) hypertension->renal_damage amlodipine Amlodipine ca_channel L-type Calcium Channel Blockade amlodipine->ca_channel nrf2 ↑ Nrf2 Activation amlodipine->nrf2 polyol ↓ Polyol Pathway Activity amlodipine->polyol vasodilation Renal Vasodilation ca_channel->vasodilation rvr ↓ Renal Vascular Resistance vasodilation->rvr gfr Maintained GFR rvr->gfr protection Renal Protection gfr->protection nrf2->protection Antioxidant Response polyol->protection ↓ Sorbitol Accumulation protection->renal_damage

Caption: Amlodipine's multifaceted renal protective mechanisms.

Experimental Workflow

experimental_workflow start Start animal_model Induce Hypertensive Renal Damage Model (e.g., SHR, 5/6 Nx) start->animal_model grouping Randomize into Groups: - Control - Amlodipine-Treated animal_model->grouping treatment Administer Amlodipine (e.g., Oral Gavage) grouping->treatment monitoring Monitor Blood Pressure and Proteinuria treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint renal_function Assess Renal Function (GFR, RBF) endpoint->renal_function histology Histological Analysis (Fibrosis, Glomerulosclerosis) endpoint->histology molecular Molecular Analysis (e.g., Western Blot, PCR) endpoint->molecular data_analysis Data Analysis and Interpretation renal_function->data_analysis histology->data_analysis molecular->data_analysis

Caption: A typical experimental workflow for studying amlodipine's effects.

Logical Relationships

logical_relationships hypertension Hypertension increased_bp Increased Blood Pressure hypertension->increased_bp renal_hyperfusion Renal Hyperfusion & Glomerular Hypertension increased_bp->renal_hyperfusion endothelial_dysfunction Endothelial Dysfunction renal_hyperfusion->endothelial_dysfunction podocyte_injury Podocyte Injury renal_hyperfusion->podocyte_injury glomerulosclerosis Glomerulosclerosis endothelial_dysfunction->glomerulosclerosis proteinuria Proteinuria podocyte_injury->proteinuria tubulointerstitial_fibrosis Tubulointerstitial Fibrosis proteinuria->tubulointerstitial_fibrosis esrd End-Stage Renal Disease tubulointerstitial_fibrosis->esrd glomerulosclerosis->esrd amlodipine Amlodipine Intervention amlodipine->increased_bp Reduces amlodipine->renal_hyperfusion Mitigates

Caption: The progression of hypertensive renal damage and amlodipine's intervention points.

References

Detecting Amlodipine in Plasma: A Detailed LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of amlodipine (B1666008) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Accurate measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This application note details a robust and reproducible method for amlodipine quantification in a biological matrix.

Experimental Protocols

This protocol is a synthesis of validated methods from the scientific literature.[1][2][3][4] Researchers should perform their own validation according to regulatory guidelines.

Materials and Reagents
  • Amlodipine reference standard (e.g., Amlodipine besylate)

  • Amlodipine-d4 (B587106) (internal standard, IS)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297) or ammonium formate

  • Ethyl acetate

  • Human plasma (K3EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Liquid-Liquid Extraction (LLE) supplies

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve amlodipine and amlodipine-d4 in methanol to prepare individual stock solutions.[4][5]

  • Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create working standards for calibration curves and quality control samples.[5]

  • Internal Standard Working Solution: Dilute the amlodipine-d4 stock solution to a fixed concentration (e.g., 100 ng/mL).[5]

Sample Preparation

Two common extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

3.1. Solid-Phase Extraction (SPE) Protocol [1][5]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Loading: To 100 µL of plasma, add 5 µL of the internal standard working solution and vortex. Add 500 µL of 0.2% v/v ethanolamine (B43304) in water and vortex again. Load the entire sample onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.[5]

  • Elution: Elute amlodipine and the internal standard with 1 mL of 0.1% formic acid in methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 100-300 µL of the mobile phase.[1][5]

3.2. Liquid-Liquid Extraction (LLE) Protocol [2][3]

  • Sample Preparation: To 200-500 µL of plasma, add a known amount of the internal standard.[2][3]

  • Extraction: Add 2.5-4 mL of ethyl acetate and vortex for 3 minutes.[2][3]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 15,400 x g or 8000 rpm) for 5-10 minutes.[2][3]

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[2][3]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[2][3]

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

4.1. Liquid Chromatography

ParameterExample Condition
LC System Agilent 1200 series or equivalent[3]
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)[1][3]
Mobile Phase Acetonitrile and 5-10 mM ammonium formate/acetate with 0.1% formic acid (e.g., 80:20 v/v)[1][4]
Flow Rate 0.7-0.8 mL/min[1][4]
Injection Volume 5-20 µL[3][5]
Column Temperature 30-40°C[3]
Run Time Approximately 4.5 - 7 minutes[1][5]

4.2. Mass Spectrometry

ParameterExample Condition
Mass Spectrometer Triple quadrupole (e.g., API 4000, Agilent 6410)[1][3]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1][2]
MRM Transitions Amlodipine: m/z 409.2 → 238.1[1][3] Amlodipine-d4: m/z 413.2 → 238.1[1]
Ion Spray Voltage 4000 - 5500 V[2][5]
Temperature 300 - 350°C[3][5]

Data Presentation

The following tables summarize quantitative data from various published methods for amlodipine analysis in plasma.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterMethod 1[1]Method 2[2]Method 3[3]
Column Luna C18 (150 x 4.6 mm, 5 µm)Zorbax XDB-ODS C18 (30 x 2.1 mm, 3.5 µm)Diamond C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)Acetonitrile: 10 mM Ammonium Acetate in water, pH 3.0 (70:30, v/v)Methanol: 10 mM Ammonium Acetate (Gradient)
Flow Rate 0.8 mL/min0.15 mL/minGradient
Internal Standard Amlodipine-d4Not SpecifiedGliclazide
MRM Transition 409.2 → 238.1409.1 → 237.9409.2 → 238.1, 294.1

Table 2: Method Validation Parameters

ParameterMethod 1[1]Method 2[2]Method 3[3]
Linearity Range (ng/mL) 0.302 - 20.7250.1 - 100.05 - 12
LLOQ (ng/mL) 0.3020.10.05
Intra-day Precision (%CV) 1.4 - 4.4Within acceptable limits< 8.6
Inter-day Precision (%CV) 1.6 - 4.5Within acceptable limits< 8.6
Intra-day Accuracy (%) Within 8% of nominalWithin acceptable limits98.9 - 106.9
Inter-day Accuracy (%) Within 8% of nominalWithin acceptable limits98.9 - 106.9
Extraction Recovery (%) Not specifiedNot specified> 60

Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of amlodipine in plasma.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection add_is Addition of Internal Standard (Amlodipine-d4) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (MRM) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for LC-MS/MS analysis of amlodipine in plasma.

References

Troubleshooting & Optimization

troubleshooting poor peak resolution in amlodipine chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of amlodipine (B1666008). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric separation of amlodipine. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues related to poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no peak resolution in amlodipine chiral separation?

Poor peak resolution in the chiral separation of amlodipine can stem from several factors, often related to the chromatographic or electrophoretic conditions. The most common culprits include:

  • Inappropriate Chiral Selector: The choice of chiral selector is paramount. For High-Performance Liquid Chromatography (HPLC), this refers to the chiral stationary phase (CSP), and for Capillary Electrophoresis (CE), it's the chiral additive in the background electrolyte (BGE). Not all chiral selectors interact effectively with amlodipine enantiomers.

  • Suboptimal Mobile Phase/Background Electrolyte Composition: The pH, buffer concentration, and organic modifier content of the mobile phase (for HPLC) or BGE (for CE) critically influence the separation.[1]

  • Incorrect Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the chiral selector, thereby influencing enantioselectivity.[2][3]

  • Improper Flow Rate/Voltage: In HPLC, a suboptimal flow rate can lead to band broadening.[4] In CE, the applied voltage affects migration times and separation efficiency.[5]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and a loss of resolution.[4]

  • Degraded or Contaminated Column: Over time, column performance can degrade, leading to poor peak shape and resolution.[4]

Q2: How do I select the appropriate chiral selector for amlodipine separation?

The selection of a suitable chiral selector is critical for achieving enantioseparation.

For Capillary Electrophoresis (CE) , cyclodextrins (CDs) and their derivatives are widely used and effective chiral selectors for amlodipine.[5] Carboxymethyl-β-cyclodextrin (CM-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) have shown good results.[5] The choice often depends on the desired separation conditions, such as pH.

For High-Performance Liquid Chromatography (HPLC) , polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are often a good starting point.[6][7] For instance, a Lux Cellulose-4 column has been successfully used for the baseline chromatographic separation of (R)- and (S)-amlodipine.[7] Another approach is to use an achiral column with chiral mobile phase additives, such as a combination of sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene (B3416737) glycol (PEG).[8]

Q3: My peaks are broad and not baseline-resolved. What steps can I take to improve this?

Broad and overlapping peaks are a common issue. Here’s a systematic approach to sharpen peaks and improve resolution:

  • Optimize Mobile Phase/BGE Composition:

    • pH: Amlodipine is a primary amine with a pKa of 9.10. Adjusting the pH of the mobile phase or BGE can significantly impact its ionization state and interaction with the chiral selector. For CE, a pH of 9.0 has been shown to be optimal with CM-β-CD. In another CE method using RAMEB, a pH of 3.0 was found to be ideal.[5]

    • Organic Modifier/Additive Concentration: In HPLC, altering the percentage of the organic modifier (e.g., methanol (B129727), acetonitrile) can affect retention times and resolution.[4] In CE, the concentration of the chiral selector is a critical factor; increasing its concentration can improve resolution up to a certain point.[5]

  • Adjust Flow Rate/Voltage:

    • In HPLC, reducing the flow rate often leads to better resolution, although it increases analysis time. A typical starting point is 1.0 mL/min, which can be lowered to 0.5 mL/min for optimization.[4]

    • In CE, optimizing the applied voltage is crucial. While higher voltages can lead to shorter analysis times, they can also generate Joule heating, which may negatively impact resolution. A voltage of +25 kV has been used effectively in several studies.[5]

  • Lower the Temperature: In many chiral separations, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the chiral selector, leading to improved resolution.[2][3] Operating at a controlled temperature, for example, 15°C, can be beneficial.[5]

  • Reduce Sample Concentration: If column overload is suspected, dilute your sample and reinject it.[4]

Troubleshooting Guides

Guide 1: Improving Peak Resolution in HPLC

This guide provides a step-by-step workflow for troubleshooting poor peak resolution in the HPLC chiral separation of amlodipine.

HPLC_Troubleshooting start Poor Peak Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for amlodipine? start->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes end_bad Consult Manufacturer/Further Method Development check_csp->end_bad No adjust_flow Adjust Flow Rate optimize_mp->adjust_flow optimize_temp Optimize Temperature adjust_flow->optimize_temp check_overload Check for Column Overload optimize_temp->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column Inspect Column Health check_overload->check_column No end_good Resolution Improved dilute_sample->end_good check_column->end_good Issue Resolved check_column->end_bad Persistent Issue

Caption: HPLC Troubleshooting Workflow for Poor Peak Resolution.

Guide 2: Enhancing Resolution in Capillary Electrophoresis (CE)

This guide outlines a logical progression for troubleshooting inadequate peak resolution in the CE chiral separation of amlodipine.

CE_Troubleshooting start Poor Peak Resolution check_selector Is the Chiral Selector and its concentration optimal? start->check_selector optimize_bge Optimize Background Electrolyte (BGE) check_selector->optimize_bge Yes end_bad Consider Alternative Chiral Selector check_selector->end_bad No adjust_voltage Adjust Applied Voltage optimize_bge->adjust_voltage optimize_temp Optimize Temperature adjust_voltage->optimize_temp check_injection Review Injection Parameters optimize_temp->check_injection adjust_injection Modify Injection Time/Pressure check_injection->adjust_injection Suboptimal end_good Resolution Improved check_injection->end_good Optimal adjust_injection->end_good

Caption: CE Troubleshooting Workflow for Poor Peak Resolution.

Data Presentation

The following tables summarize optimized experimental conditions from various studies for the successful chiral separation of amlodipine.

Table 1: Optimized Capillary Electrophoresis (CE) Method Parameters

ParameterMethod 1Method 2
Chiral Selector 15 mM Carboxymethyl-β-cyclodextrin (CM-β-CD)20 mM Randomly methylated-β-cyclodextrin (RAMEB)
Background Electrolyte (BGE) 25 mM Phosphate (B84403) Buffer50 mM Phosphate Buffer
pH 9.03.0
Applied Voltage +25 kV+25 kV
Temperature 15 °C15 °C
Injection 30 mbar for 1 second50 mbar for 1 second
Detection Wavelength 230 nm238 nm
Resolution (Rs) 2.652.48
Reference [5]

Table 2: Optimized High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterMethod 1Method 2
Column Achiral WondaSil C18Lux 3 µm Cellulose-4 (150 x 2 mm)
Mobile Phase Methanol:Water (45:55, v/v) with 7.5 mmol L⁻¹ SBE-β-CD and 0.3 mmol L⁻¹ PEG-20000Not specified, but various basic mobile phase additives are mentioned as useful for chiral separations.
pH 2.5Not specified
Flow Rate Not specified0.3 mL/min
Temperature Not specified300 °C (source temperature for MS detection)
Detection UVLC-MS/MS
Reference [8][7]

Experimental Protocols

Protocol 1: Capillary Electrophoresis Method for Amlodipine Chiral Separation

This protocol is based on a validated method for the baseline separation of amlodipine enantiomers.

1. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer and adjust the pH to 9.0. Add Carboxymethyl-β-cyclodextrin (CM-β-CD) to a final concentration of 15 mM.

  • Sample Preparation: Dissolve the amlodipine sample in the BGE to the desired concentration.

2. CE System Setup and Conditions:

  • Capillary: Use a fused-silica capillary.

  • Temperature: Set the capillary temperature to 15 °C.

  • Voltage: Apply a voltage of +25 kV.

  • Injection: Inject the sample hydrodynamically at 30 mbar for 1 second.

  • Detection: Set the UV detector to a wavelength of 230 nm.

3. Data Acquisition and Analysis:

  • Run the separation and record the electropherogram.

  • The S-amlodipine enantiomer is expected to migrate first, followed by the R-amlodipine enantiomer.

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value ≥ 1.5 is generally considered baseline separation.

Protocol 2: HPLC Method Development for Amlodipine Chiral Separation

This protocol provides a general framework for developing an HPLC method for amlodipine chiral separation, drawing on principles from various sources.[4][7]

1. Column Selection and Equilibration:

  • Select a chiral stationary phase (CSP) known to be effective for similar compounds, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).

  • Equilibrate the column with the initial mobile phase for at least 20-30 minutes or until a stable baseline is achieved.[3]

2. Initial Mobile Phase Composition:

  • Start with a simple mobile phase, for example, a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) for normal-phase chromatography, or a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol for reversed-phase chromatography.

3. Method Optimization:

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous/nonpolar phase. Small changes can have a significant impact on selectivity.

  • Flow Rate: Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then evaluate lower flow rates (e.g., 0.5 mL/min) to see if resolution improves.[4]

  • Temperature: Investigate the effect of column temperature on the separation. Test a range, for example, from 15 °C to 40 °C, to find the optimal condition.

  • Additives: For basic compounds like amlodipine, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape.[3]

4. Sample Preparation and Injection:

  • Dissolve the amlodipine sample in the mobile phase to avoid peak distortion.

  • Ensure the injection volume and concentration are within the linear range of the detector and do not overload the column.

By systematically addressing the factors outlined in these guides and protocols, researchers can effectively troubleshoot and optimize the chiral separation of amlodipine, leading to improved peak resolution and more accurate analytical results.

References

Technical Support Center: Amlodipine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amlodipine (B1666008) hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the stability of amlodipine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation under several conditions. The primary factors are:

  • pH: The stability of amlodipine is highly pH-dependent. It degrades significantly in strongly acidic (pH < 4) and alkaline (pH > 7) conditions[1][2]. The optimal pH for stability is generally between 4 and 7[2].

  • Light Exposure: Amlodipine is photosensitive. Exposure to light, particularly UV light, can catalyze the oxidation of the dihydropyridine (B1217469) ring into a pyridine (B92270) derivative, which lacks therapeutic effect[1][3].

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products[4][5]. The main oxidative degradation pathway involves the aromatization of the dihydropyridine moiety[4].

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including hydrolysis and oxidation[3][6][7].

Q2: My amlodipine solution turned yellow. What is the likely cause?

A2: A yellow discoloration is a common indicator of amlodipine degradation, specifically photolytic degradation. Exposure to light can cause the formation of a pyridine derivative, which is often colored. To prevent this, always prepare and store amlodipine solutions in amber-colored glassware or protect them from light by wrapping the container in aluminum foil[3].

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound (often used as the besylate salt) has variable solubility:

  • It is slightly soluble in water and sparingly soluble in ethanol[8][9].

  • It is freely soluble in methanol[9].

  • For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer[10]. For example, the solubility is approximately 0.077 mg/mL in a 1:12 solution of DMF:PBS (pH 7.2)[10].

  • Aqueous solutions should be prepared fresh; storage for more than one day is not recommended[10].

Q4: How should I store my this compound stock and working solutions?

A4: Proper storage is critical for maintaining the stability of amlodipine solutions:

  • Solid Form: Store the solid crystalline powder at -20°C for long-term stability (≥4 years)[10].

  • Stock Solutions (Organic): Prepare stock solutions in organic solvents like DMSO or DMF. These can be stored at -20°C but should be purged with an inert gas to prevent oxidation[10].

  • Aqueous Working Solutions: Due to limited stability, aqueous solutions should be prepared fresh daily. If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light[11]. Some studies on compounded oral suspensions have shown stability for up to 90 days under refrigeration[12].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in Aqueous Solution - Low aqueous solubility of amlodipine.[8][10] - pH of the solution is outside the optimal range, affecting salt form and solubility.[13] - Supersaturation from improper dilution of an organic stock.- Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or methanol) before diluting with your aqueous buffer.[10] - Ensure the final concentration in the aqueous medium does not exceed its solubility limit. - Adjust the pH of the final solution to be within the 4-7 range.[2]
Inconsistent Results in HPLC Analysis - Degradation of the sample during preparation or while in the autosampler. - Co-elution of degradation products with the parent peak. - Use of a non-stability-indicating HPLC method.- Prepare samples immediately before analysis. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). - Validate your HPLC method using forced degradation samples to ensure specificity. The method must be able to separate amlodipine from all potential degradation products.[4][14] - Use a mobile phase with a pH that provides a good peak shape for the basic amlodipine molecule (pKa ≈ 8.6).[4]
Rapid Loss of Potency in Solution - Exposure to light.[3] - Incorrect pH of the buffer.[1][2] - Storage at elevated temperatures.[6] - Presence of oxidizing agents or metal ions.[1]- Always work in a light-protected environment (e.g., use amber vials, cover with foil).[11] - Verify the pH of your solution and adjust if necessary. Buffer the solution to maintain a stable pH. - Store solutions at recommended temperatures (refrigerated for aqueous solutions).[12] - Use high-purity solvents and de-gassed buffers to minimize oxidation. Consider adding an antioxidant if compatible with your experimental design.

Data Presentation: Forced Degradation Studies

The following table summarizes quantitative data from various forced degradation studies, demonstrating the percentage of amlodipine degradation under different stress conditions.

Stress ConditionDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis 5 M HCl6 h @ 80°C75.2%
0.1 M HCl3 days @ Ambient~1%
1 N HCl8 h60%
Alkaline Hydrolysis 5 M NaOH6 h @ 80°C100%
0.1 M NaOH3 days @ Ambient43%
0.1 N NaOH8 h29.73%
Oxidation 3% H₂O₂3 days @ Ambient~1%
3% H₂O₂ / Methanol (B129727) (80:20)6 h @ 80°C80.1%
30% H₂O₂Not specified20%
Photodegradation UV (200 W·h/m²) & White Light (1.2M lux·h)Not specified5%
Photostability Chamber14 days32.2%
Thermal Degradation Solid State3 days @ 105°CNo degradation
Solution48 h @ 80°CNo major impurities

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

  • Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Keep the solution at 60°C for 8 hours. Cool, neutralize with 1 N NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Alkaline Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute with mobile phase to a final concentration of ~100 µg/mL.[5]

  • Thermal Degradation: Place the solid drug powder in an oven at 105°C for 3 days.[4] Separately, reflux a 1 mg/mL solution of the drug in a neutral buffer for 6 hours. For both, dissolve/dilute the sample with mobile phase to a final concentration of ~100 µg/mL.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the drug to UV light (254 nm) and white fluorescent light (as per ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/m²) for a specified period.[4] Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a validated HPLC method. Check for peak purity of the amlodipine peak and the resolution between the parent drug and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method suitable for stability studies. Method optimization may be required.

  • Instrument: HPLC with UV or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of a buffer (e.g., 50 mM phosphate (B84403) buffer, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). A common ratio is Buffer:Methanol:Acetonitrile (50:35:15, v/v/v).[14]

  • Flow Rate: 1.0 - 1.5 mL/min.[4][16]

  • Detection Wavelength: 237-240 nm.[4][6][16]

  • Column Temperature: 35°C.[4]

  • Injection Volume: 20 µL.[4]

  • Sample Diluent: Mobile phase or a mixture of methanol and water (50:50, v/v).[4]

Visualizations

G cluster_0 Amlodipine Degradation Pathways Amlodipine Amlodipine (Dihydropyridine Ring) Pyridine Pyridine Derivative (Major Degradant) Amlodipine->Pyridine Oxidation / Photolysis Other Other Degradation Products (e.g., Esters Hydrolysis) Amlodipine->Other Hydrolysis (Acid/Base) G cluster_1 Troubleshooting Workflow for Solution Instability Start Issue Observed: Precipitate or Low Potency CheckLight Is solution protected from light? Start->CheckLight CheckpH Is pH between 4 and 7? CheckLight->CheckpH Yes Protect Action: Use amber vials or cover with foil. CheckLight->Protect No CheckTemp Is solution stored at correct temp (e.g., 2-8°C)? CheckpH->CheckTemp Yes AdjustpH Action: Buffer solution to optimal pH. CheckpH->AdjustpH No CheckConc Is concentration below solubility limit? CheckTemp->CheckConc Yes AdjustTemp Action: Store refrigerated and prepare fresh. CheckTemp->AdjustTemp No AdjustConc Action: Dilute solution or use co-solvent. CheckConc->AdjustConc No End Problem Resolved CheckConc->End Yes Protect->CheckpH AdjustpH->CheckTemp AdjustTemp->CheckConc AdjustConc->End

References

minimizing matrix effects in bioanalytical assays for amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the bioanalysis of amlodipine (B1666008). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in amlodipine bioanalysis?

A1: Matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of amlodipine, this can lead to either ion suppression or enhancement, causing inaccurate and irreproducible quantification.[1][2] Endogenous phospholipids (B1166683) from biological samples are a major contributor to these effects.[1][3]

Q2: What is the most common cause of matrix effects in plasma-based amlodipine assays?

A2: The most significant cause of matrix effects in plasma samples is the presence of endogenous phospholipids.[1][3] These molecules can co-elute with amlodipine and suppress its ionization in the mass spectrometer source, leading to a decreased signal and compromised data quality.[3] Phospholipids consist of a polar head group and a hydrophobic tail, allowing them to interfere in both reversed-phase and normal-phase chromatography.[4][5]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Extraction Spike Method: This involves comparing the peak area of amlodipine spiked into an extracted blank matrix with the peak area of amlodipine in a neat solution at the same concentration.[6] The ratio of these peak areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF close to 1 (or 100%) suggests minimal matrix effect.[7]

  • Post-Column Infusion: This technique involves infusing a constant flow of amlodipine solution into the MS detector after the analytical column.[2] A blank, extracted matrix is then injected onto the column. Any dip or rise in the baseline signal at the retention time of interfering components indicates where ion suppression or enhancement is occurring.[2][8]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for amlodipine analysis?

A4: Yes, using a SIL-IS, such as amlodipine-d4, is highly recommended.[7][9] A suitable internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization and improving the accuracy and precision of quantification.[2][10]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression and poor reproducibility in my amlodipine assay.

This is a common problem often linked to inadequate sample cleanup or suboptimal chromatographic conditions.

Workflow for Diagnosing and Minimizing Matrix Effects

start Start: Ion Suppression Observed assess Assess Matrix Effect (Post-extraction spike or Post-column infusion) start->assess is_is_ok Is Stable Isotope-Labeled Internal Standard (IS) Used? assess->is_is_ok use_is Action: Incorporate SIL-IS (e.g., amlodipine-d4) is_is_ok->use_is No optimize_sample_prep Optimize Sample Preparation is_is_ok->optimize_sample_prep  Yes   use_is->optimize_sample_prep optimize_lc Optimize Chromatography optimize_sample_prep->optimize_lc reassess Re-assess Matrix Effect optimize_lc->reassess reassess->optimize_sample_prep  Still Present   end End: Matrix Effect Minimized reassess->end Successful

Caption: General workflow for troubleshooting ion suppression.

Solution A: Optimize Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components, particularly phospholipids.

Decision Guide for Sample Preparation Method

start Select Sample Preparation Method ppt Protein Precipitation (PPT) (Acetonitrile) start->ppt lle Liquid-Liquid Extraction (LLE) (MTBE, Ethyl Acetate) start->lle spe Solid-Phase Extraction (SPE) (Polymeric Reversed Phase) start->spe hybridspe HybridSPE®-Phospholipid (Zirconia-coated silica) start->hybridspe desc_ppt Fast & Simple High-throughput BUT... poor phospholipid removal ppt->desc_ppt desc_lle Cleaner than PPT Good recovery BUT... can be labor-intensive lle->desc_lle desc_spe Very Clean Extracts High Recovery BUT... requires method development spe->desc_spe desc_hybridspe Excellent Phospholipid Removal Combines PPT & SPE benefits BUT... higher cost hybridspe->desc_hybridspe

Caption: Comparison of common sample preparation techniques.

Comparison of Sample Preparation Techniques

TechniquePrincipleProsConsMatrix Effect Reduction
Protein Precipitation (PPT) Proteins are precipitated from plasma using an organic solvent (e.g., acetonitrile).Fast, inexpensive, simple.[3]Inefficient at removing phospholipids, leading to significant matrix effects.[3][11]Poor to Moderate
Liquid-Liquid Extraction (LLE) Amlodipine is partitioned into an immiscible organic solvent (e.g., ethyl acetate (B1210297), MTBE).[7][12]Cleaner extracts than PPT, good recovery.[12]Can be labor-intensive, may require evaporation/reconstitution steps.[12]Good
Solid-Phase Extraction (SPE) Amlodipine is retained on a solid sorbent while interferences are washed away.[8][9]Provides very clean extracts and high recovery.[8]Requires more extensive method development.[3]Very Good
HybridSPE®-Phospholipid Combines protein precipitation with selective removal of phospholipids using zirconia-coated particles.[3]Excellent removal of both proteins and phospholipids.[3][4]Higher cost per sample compared to PPT or LLE.Excellent

Quantitative Comparison of Methods

MethodAnalyte Recovery (%)Matrix Factor (%)Reference
LLE (methyl tertiary butyl ether)Not specified93.9 - 97.9[7]
LLE (ethyl acetate)>85% (typical)~85-115% (acceptable range)[12]
SPE (Oasis HLB)93.4 - 99.699.2 (IS-normalized)[8]

Note: Values are method-dependent and should be validated in your laboratory.

Solution B: Optimize Chromatographic Conditions

If sample preparation is optimized and ion suppression persists, focus on chromatographic separation. The goal is to separate the elution of amlodipine from co-eluting matrix components.

  • Increase Retention: Poor retention on an analytical column can lead to amlodipine eluting in a region with a high concentration of phospholipids and other interferences.[2] Adjusting the mobile phase composition (e.g., lowering the organic solvent percentage) or using a column with a different chemistry (e.g., C18) can improve retention.

  • Gradient Elution: Employ a gradient elution program. A well-designed gradient can effectively separate amlodipine from early-eluting and late-eluting matrix components.[7][12] For example, a shallow gradient around the elution time of amlodipine can enhance resolution from nearby interferences.

  • Mobile Phase Modifiers: The choice of mobile phase additive can influence selectivity and ionization efficiency. Ammonium (B1175870) formate (B1220265) or formic acid are commonly used for amlodipine analysis in positive ion mode.[7][8]

Issue 2: My recovery is low and inconsistent after sample preparation.

Low recovery can be due to several factors depending on the extraction method.

  • For LLE:

    • Incorrect pH: Ensure the pH of the aqueous phase is optimized for amlodipine extraction.

    • Inappropriate Solvent: The choice of extraction solvent is crucial. While diethyl ether has been used, it can result in low recovery (~20%).[12] Ethyl acetate and methyl tertiary butyl ether often provide better results.[7][12]

    • Insufficient Mixing: Ensure thorough vortexing to maximize partitioning between the aqueous and organic layers.[12]

  • For SPE:

    • Incomplete Elution: The elution solvent may not be strong enough to completely desorb amlodipine from the SPE sorbent. Try increasing the percentage of organic solvent or adding a modifier (e.g., small amount of acid or base) to the elution solvent.

    • Analyte Breakthrough: The analyte may not be sufficiently retained during the loading or washing steps. Ensure the conditioning and loading steps are performed correctly and that the wash solvent is not too strong.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for amlodipine in human plasma.[12]

  • Sample Aliquot: Pipette 0.5 mL of human plasma into a clean centrifuge tube.

  • Add Internal Standard: Spike the plasma with 20 µL of an appropriate internal standard working solution (e.g., gliclazide (B1671584) 80 ng/mL or amlodipine-d4).[12]

  • Extraction: Add 4 mL of ethyl acetate to the tube.

  • Vortex: Vortex-mix the sample for 3 minutes to ensure thorough extraction.

  • Centrifuge: Centrifuge the sample at 8000 rpm for 5 minutes to separate the layers.

  • Transfer: Carefully transfer 3.2 mL of the upper organic layer to a new clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Inject: Inject an appropriate volume (e.g., 20 µL) onto the LC-MS/MS system.[12]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure based on methods using polymeric reversed-phase cartridges like Oasis HLB.[8]

  • Condition: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load: Load 100 µL of pre-treated plasma (e.g., plasma diluted with an acidic solution) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute amlodipine and the internal standard with 1 mL of mobile phase (e.g., acetonitrile (B52724) and 2 mM ammonium formate, 90:10, v/v).[8]

  • Inject: Inject the eluate directly or after evaporation and reconstitution.

References

Technical Support Center: Amlodipine Microsphere Formulation for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of amlodipine (B1666008) microsphere formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and characterization of amlodipine-loaded microspheres for controlled release applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing amlodipine microspheres?

A1: The most frequently employed methods for preparing amlodipine microspheres are solvent evaporation techniques, such as oil-in-water (o/w) and double emulsion solvent evaporation.[1][2] Another common method is the simple emulsification crosslinking technique.[3]

Q2: Which polymers are typically used for creating amlodipine microspheres?

A2: A variety of natural and synthetic biodegradable polymers are used. Common choices include chitosan, hydroxypropyl methylcellulose (B11928114) (HPMC), ethylcellulose, polylactic acid (PLA), and polylactic acid-glycolic acid copolymer (PLGA).[1][4][5]

Q3: What is the expected particle size range for amlodipine microspheres?

A3: The particle size of amlodipine microspheres can vary significantly depending on the formulation parameters. Reported sizes range from approximately 13 µm to 125 µm.[4][6] For specific applications like nasal administration, a mean particle size of around 36 µm is considered suitable.[3]

Q4: What are typical drug entrapment efficiencies for amlodipine microspheres?

A4: Drug entrapment efficiency is influenced by formulation variables. Reported efficiencies for amlodipine microspheres can range from 20% to over 95%.[1][5] Generally, increasing the polymer concentration tends to increase the drug entrapment efficiency.[1][6]

Q5: How can I control the release rate of amlodipine from the microspheres?

A5: The drug release rate can be controlled by modifying several factors, including the type and concentration of the polymer, the drug-to-polymer ratio, and the particle size of the microspheres.[5][6] Formulations with a higher polymer concentration often exhibit a more sustained release profile.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process.

Issue 1: Low Microsphere Yield

  • Possible Cause: Inefficient collection process or adhesion of microspheres to glassware.

  • Troubleshooting Steps:

    • Ensure complete filtration and washing of the prepared microspheres.

    • Consider using siliconized glassware to minimize adhesion.

    • Optimize the stirring speed during preparation; excessively high speeds can lead to smaller, harder-to-collect particles.

Issue 2: Irregular or Aggregated Microspheres

  • Possible Cause: Inadequate stirring rate, inappropriate surfactant concentration, or rapid solvent evaporation.

  • Troubleshooting Steps:

    • Optimize Stirring Rate: A low stirring rate may not provide enough shear force to form discrete spherical particles, while an excessively high rate can lead to smaller, irregular particles. An optimal stirring rate, for example around 1200 rpm, has been reported to produce spherical microspheres.[3]

    • Adjust Surfactant Concentration: The concentration of the emulsifying agent (e.g., Tween 80, SLS) is critical for stabilizing the emulsion droplets. Experiment with different concentrations to find the optimal level that prevents aggregation.

    • Control Solvent Evaporation: Too rapid evaporation of the organic solvent can lead to the formation of collapsed or irregular microspheres. This can be controlled by adjusting the temperature and the stirring time. A stirring time of around 45 minutes to 2 hours is often sufficient.[5][7]

Issue 3: Poor Drug Entrapment Efficiency

  • Possible Cause: Drug leakage into the external phase during preparation, low polymer concentration, or high drug solubility in the external phase.

  • Troubleshooting Steps:

    • Increase Polymer Concentration: A higher concentration of the encapsulating polymer can create a denser matrix, leading to better drug entrapment.[1][6]

    • Modify the Drug-to-Polymer Ratio: Experiment with different drug-to-polymer ratios. A 2:1 chitosan-to-drug ratio has been shown to be effective in some formulations.[3]

    • Adjust the External Phase: If the drug has some solubility in the external aqueous phase, consider using a salting-out agent to reduce its solubility and minimize leakage.

Issue 4: Initial Burst Release is Too High

  • Possible Cause: A significant amount of the drug is adsorbed on the surface of the microspheres.

  • Troubleshooting Steps:

    • Wash Microspheres Thoroughly: After preparation, ensure the microspheres are washed sufficiently with a suitable solvent (e.g., distilled water) to remove any surface-adsorbed drug.

    • Increase Polymer Concentration: A higher polymer concentration can lead to a more robust matrix, reducing the amount of drug on the surface and thereby lowering the initial burst release.

    • Optimize the Drying Process: The method and duration of drying can influence the surface characteristics of the microspheres. Overnight drying at room temperature is a common practice.[1]

Data Presentation

Table 1: Effect of Formulation Variables on Amlodipine Microsphere Characteristics

Formulation ParameterVariationEffect on Particle SizeEffect on Drug Entrapment EfficiencyReference
Polymer Concentration IncreasingIncreaseIncrease[6]
Drug Concentration IncreasingIncreaseDecrease[6]
Stirring Rate IncreasingDecreaseNo significant trend[3]
Surfactant Concentration IncreasingDecreaseNo significant trend[3]

Experimental Protocols

1. Preparation of Amlodipine Microspheres by Solvent Evaporation (O/W Emulsion)

  • Materials: Amlodipine besylate, Polymer (e.g., Chitosan, HPMC), Organic Solvent (e.g., Dichloromethane and Ethanol mixture), Aqueous Phase (e.g., Distilled water with a surfactant like SLS or Tween 80).[1][5]

  • Procedure:

    • Dissolve a weighed quantity of amlodipine besylate and the polymer in the organic solvent mixture to form the oil phase.[5]

    • Prepare the aqueous phase by dissolving the surfactant in distilled water.

    • Pour the oil phase into the aqueous phase while stirring at a constant rate (e.g., 900 rpm) with a mechanical stirrer.[5]

    • Continue stirring for a specified period (e.g., 45 minutes) to allow for the evaporation of the organic solvent.[5]

    • Filter the formed microspheres, wash them with distilled water, and dry them at room temperature.[1]

2. Characterization of Amlodipine Microspheres

  • Particle Size Analysis: The size of the microspheres can be determined using optical microscopy with a calibrated eyepiece micrometer. A random sample of about 100 microspheres is typically measured to determine the average particle size.[1]

  • Scanning Electron Microscopy (SEM): The shape and surface morphology of the microspheres are examined using SEM.[1]

  • Drug Content and Entrapment Efficiency:

    • Accurately weigh a specific amount of crushed microspheres.

    • Dissolve the powdered microspheres in a suitable solvent (e.g., phosphate (B84403) buffer pH 6.8).[1]

    • After a sufficient time (e.g., 24 hours), filter the solution.

    • Measure the absorbance of the filtrate using a UV spectrophotometer at the drug's maximum wavelength (e.g., 360 nm for amlodipine).[1][5]

    • Calculate the drug content and entrapment efficiency using appropriate formulas.

  • In-Vitro Drug Release Study:

    • Use a USP dissolution testing apparatus (e.g., Basket type).

    • Place a known quantity of microspheres in the dissolution medium (e.g., 900 mL of 0.1N HCl) maintained at 37 ± 0.5°C and a specific rotation speed (e.g., 100 rpm).[5]

    • Withdraw samples at predetermined time intervals and replace them with fresh dissolution medium.

    • Analyze the samples for drug content using a UV spectrophotometer.[5]

Visualizations

ExperimentalWorkflow A Preparation of Oil Phase (Amlodipine + Polymer in Organic Solvent) C Emulsification (Add Oil Phase to Aqueous Phase with Stirring) A->C B Preparation of Aqueous Phase (Surfactant in Water) B->C D Solvent Evaporation C->D E Filtration and Washing D->E F Drying E->F G Amlodipine Microspheres F->G

Caption: Workflow for Amlodipine Microsphere Preparation.

TroubleshootingTree P1 Problem: Low Drug Entrapment Efficiency C1 Possible Cause: Low Polymer Concentration? P1->C1 S1 Solution: Increase Polymer Concentration C1->S1 Yes C2 Possible Cause: Inappropriate Drug:Polymer Ratio? C1->C2 No S2 Solution: Optimize Drug:Polymer Ratio C2->S2 Yes C3 Possible Cause: Drug Leakage into External Phase? C2->C3 No S3 Solution: Modify External Phase (e.g., add salting-out agent) C3->S3 Yes

Caption: Troubleshooting Low Drug Entrapment Efficiency.

References

addressing lot-to-lot variability of amlodipine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the lot-to-lot variability of amlodipine (B1666008) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of lot-to-lot variability in amlodipine hydrochloride?

A1: Lot-to-lot variability in this compound can stem from several factors originating from the manufacturing process and the inherent physicochemical properties of the active pharmaceutical ingredient (API). Key contributors include:

  • Polymorphism: Amlodipine besylate can exist in different crystalline forms (polymorphs), including anhydrate, monohydrate, and dihydrate forms.[1][2][3] Each polymorph can exhibit different physical properties such as solubility and dissolution rate, which can significantly impact experimental outcomes.[4]

  • Impurity Profile: Variations in the synthesis process can lead to different types and levels of impurities between batches.[5][6] Common impurities of amlodipine are designated by European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP), and their presence can affect the drug's stability and pharmacological activity.[6]

  • Particle Size Distribution: Differences in the particle size of the this compound powder can influence its dissolution rate and, consequently, its bioavailability in experiments.

  • Hygroscopicity: Amlodipine besylate is known to be hygroscopic, meaning it can absorb moisture from the air. This can lead to changes in its physical state and stability over time.

Q2: How can I detect and characterize lot-to-lot variability in my this compound samples?

A2: A combination of analytical techniques is recommended to identify and characterize variability between different lots of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for assessing the purity and impurity profile of different lots. A validated HPLC method can separate and quantify amlodipine and its known impurities.[5][6]

  • Dissolution Testing: This experiment measures the rate and extent to which the drug dissolves in a specific medium over time. Comparing the dissolution profiles of different lots can reveal significant variability.[7][8][9]

  • X-Ray Powder Diffraction (XRPD): This technique is essential for identifying the polymorphic form of the this compound in a given lot.[3][4]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and thermal behavior of the substance, which can help in identifying the polymorphic form and assessing its thermal stability.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the chemical structure and bonding within the molecule, aiding in the identification of different solid forms.[1]

Q3: My experimental results are inconsistent, and I suspect it's due to lot-to-lot variability of this compound. What should I do?

A3: If you suspect lot-to-lot variability is affecting your results, a systematic approach is crucial. The following workflow can help you troubleshoot the issue.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Characterization Methods cluster_3 Analysis and Action A Inconsistent Experimental Results B Review Experimental Protocol and Execution A->B Step 1 C Characterize Amlodipine Lots B->C If no procedural errors found D HPLC for Purity and Impurities C->D E Dissolution Testing C->E F XRPD/DSC for Polymorphism C->F G Compare Data Between Lots D->G E->G F->G H Correlate Variability with Inconsistent Results G->H I Qualify a Single Lot for Critical Studies H->I Primary Solution J Contact Supplier for Certificate of Analysis H->J Secondary Action

Caption: Troubleshooting workflow for lot-to-lot variability.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas or Retention Times in HPLC Analysis
Possible Cause Troubleshooting Step
Mobile Phase Preparation Ensure the mobile phase is prepared consistently for each run. Verify the pH and composition. Use freshly prepared mobile phase, as the stability of some components can change over time.
Column Equilibration Ensure the HPLC column is adequately equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to drifting retention times.
Injector Issues Check for air bubbles in the injector syringe or sample loop. Ensure the injection volume is consistent.
Column Contamination If you observe peak tailing or split peaks, the column may be contaminated. Flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove strongly retained compounds.
Lot-to-Lot Impurity Differences If retention times are consistent but you observe new or different-sized impurity peaks, this is a strong indicator of lot-to-lot variability. Refer to the HPLC Impurity Profiling protocol below to characterize these differences.
Issue 2: High Variability in Dissolution Testing Results
Possible Cause Troubleshooting Step
Dissolution Medium Verify the pH and composition of the dissolution medium. Ensure it is properly degassed to prevent bubble formation on the tablet surface, which can affect dissolution.
Apparatus Setup Ensure the dissolution apparatus (e.g., USP Apparatus 2 - paddles) is properly centered and the distance between the paddle and the bottom of the vessel is correct.
Polymorphism Different polymorphic forms of amlodipine besylate can have significantly different dissolution rates.[4] If you observe consistently slow or fast dissolution for a particular lot, consider characterizing its polymorphic form using XRPD and DSC.
Particle Size Variations in particle size between lots can affect the dissolution rate. While not easily measured in a standard lab, this could be a factor if other causes are ruled out.
Excipient Interactions Although less common for a pure substance, if you are working with a formulation, be aware that different lots of excipients could also contribute to variability.

Data Presentation: Illustrative Examples of Lot-to-Lot Variability

The following tables provide examples of the types of quantitative data that should be compared when evaluating different lots of this compound. Note: These are illustrative examples and do not represent data from a specific manufacturer.

Table 1: Illustrative Impurity Profile of Two this compound Lots by HPLC

ImpurityLot A (% Area)Lot B (% Area)USP Limit (% Area)
Impurity D0.080.15≤ 1.0
Impurity F0.05Not Detected≤ 0.2
Unknown Impurity 10.030.06≤ 0.2
Total Impurities 0.16 0.21 Not Specified

Table 2: Illustrative Dissolution Profile Comparison of Two Amlodipine Besylate Tablet Lots

Time (minutes)Lot X (% Dissolved)Lot Y (% Dissolved)USP Specification
56550-
108875-
159589≥ 85%
309996-

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Amlodipine Besylate

This protocol is based on a green RP-HPLC method for determining related substances in amlodipine tablets.[6]

1. Chromatographic Conditions:

  • Column: RP-select B column (250 x 4.0 mm, 5 µm)

  • Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate (B84403) monohydrate (pH 4.0) and ethanol (B145695) (60:40 % v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of amlodipine besylate reference standard (RS) in the mobile phase at a concentration of approximately 0.4 mg/mL.

  • Impurity Standard Solution: Prepare stock solutions of known impurities (e.g., Impurity D, Impurity F) and dilute with the mobile phase to a concentration corresponding to their specification limits (e.g., 1.0% and 0.2% of the test solution concentration, respectively).

  • Sample Solution: Accurately weigh and transfer a quantity of powdered this compound from the lot being tested, equivalent to about 10 mg of amlodipine, into a 25 mL volumetric flask. Add the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.

3. Procedure:

  • Inject the standard solution to verify system suitability (e.g., resolution, tailing factor, theoretical plates).

  • Inject the impurity standard solution to identify the retention times of known impurities.

  • Inject the sample solution and record the chromatogram.

  • Identify and quantify the impurities in the sample solution by comparing their peak areas to the peak area of the amlodipine standard and the impurity standards.

Protocol 2: Dissolution Test for Amlodipine Besylate Tablets

This protocol is based on the USP monograph for Amlodipine Besylate Tablets.

1. Dissolution Parameters:

  • Apparatus: USP Apparatus 2 (Paddles)

  • Dissolution Medium: 500 mL of 0.01 N hydrochloric acid

  • Paddle Speed: 75 rpm

  • Temperature: 37 ± 0.5 °C

  • Time: 30 minutes

2. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of USP Amlodipine Besylate RS in the dissolution medium at a known concentration.

  • Sample: Use one amlodipine besylate tablet per dissolution vessel.

3. Procedure:

  • Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus.

  • Allow the medium to equilibrate to the specified temperature.

  • Place one tablet in each vessel.

  • Start the apparatus and run for the specified time.

  • At 30 minutes, withdraw a sample from each vessel and filter it promptly.

  • Determine the amount of amlodipine dissolved in the filtered samples by a suitable analytical method, such as UV-Vis spectrophotometry at 237 nm or HPLC.

  • Calculate the percentage of the labeled amount of amlodipine dissolved.

Visualizations

G cluster_0 Pre-Analysis cluster_1 Analytical Characterization cluster_2 Data Evaluation and Decision A Receive Different Lots of Amlodipine HCl B Review Certificate of Analysis for Each Lot A->B C Perform HPLC Impurity Profiling B->C D Conduct Dissolution Testing B->D E Analyze Polymorphic Form (XRPD/DSC) B->E F Compare Impurity Profiles C->F G Compare Dissolution Profiles D->G H Identify Most Consistent Lot E->H F->H G->H I Proceed with Experiment Using Qualified Lot H->I

Caption: Workflow for qualifying a new lot of amlodipine HCl.

References

Technical Support Center: Optimization of Forced Degradation Studies for Amlodipine Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing forced degradation studies for amlodipine (B1666008) stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of performing forced degradation studies on amlodipine?

A1: Forced degradation studies are essential to understand the chemical stability of amlodipine in various conditions.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, which are crucial for regulatory submissions and ensuring the safety and efficacy of the drug product.[1][2][3]

Q2: What are the typical stress conditions applied in forced degradation studies of amlodipine?

A2: As per ICH guidelines, amlodipine is typically subjected to a range of stress conditions including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][4][5]

Q3: What is the recommended target degradation range for amlodipine in these studies?

A3: The goal is to achieve a noticeable but not excessive degradation of the active pharmaceutical ingredient (API). A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products are formed at detectable levels without being overly complex.[2]

Q4: How can I ensure the analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. It must also be able to separate and quantify the degradation products from the parent drug and any excipients.[6][7] This is typically achieved by demonstrating peak purity and resolution between amlodipine and its degradants in chromatograms from stressed samples.[4][8]

Q5: What are some of the known degradation products of amlodipine?

A5: Under various stress conditions, amlodipine can degrade into several products. One common degradation product is its pyridine (B92270) derivative (Impurity D).[1][9] Other identified degradants include those formed through hydrolysis of the ester groups and oxidation of the dihydropyridine (B1217469) ring.[10][11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low degradation observed under stress conditions. Stress conditions (concentration of stressor, temperature, duration) are too mild.[1] Amlodipine may be stable under the applied conditions.Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of exposure to heat or light.[1] For thermal stress, consider higher temperatures in 10°C increments above the accelerated testing temperature.[13]
Excessive degradation (>80%) or multiple unknown peaks making the chromatogram complex. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.[1] The goal is to achieve partial degradation to understand the primary degradation pathways.
Poor resolution between amlodipine and its degradation peaks in HPLC. The chromatographic method is not optimized. This could be due to an inappropriate column, mobile phase composition, or gradient program.Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength).[4] Consider a different column chemistry (e.g., C18, phenyl-hexyl).[7] Adjust the gradient elution program to improve separation.
Inconsistent or non-reproducible degradation results. Variability in experimental parameters such as temperature, light intensity, or concentration of reagents. Inhomogeneous sample preparation.Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, photostability chambers).[14] Ensure complete dissolution and uniform exposure of the drug substance to the stressor.
Formation of unexpected impurities not related to amlodipine degradation. Interaction with excipients in the formulation.[15] Contamination from glassware or solvents.Perform forced degradation on the pure drug substance and compare the results with the drug product.[15] Use high-purity solvents and thoroughly clean all glassware.

Quantitative Data Summary

The following tables summarize the extent of amlodipine degradation observed under different forced degradation conditions as reported in various studies.

Table 1: Degradation of Amlodipine under Hydrolytic Conditions

Condition Concentration Temperature Duration Degradation (%) Reference
Acidic0.1 M HClAmbient3 days~1%[4]
Acidic0.1 N HClNot SpecifiedNot Specified30-35%[16]
Acidic5 M HCl80°C6 hours75.2%[11]
AcidicpH 3.0Not SpecifiedNot Specified55.50%[17]
Basic0.1 M NaOHAmbient3 days43%[4]
Basic0.1 N NaOHNot SpecifiedNot Specified~95%[16]
Basic5 M NaOH80°C6 hoursTotal[11]
BasicpH 8.5Not SpecifiedNot Specified41.32%[17]

Table 2: Degradation of Amlodipine under Oxidative, Thermal, and Photolytic Conditions

Condition Concentration/Intensity Temperature Duration Degradation (%) Reference
Oxidative3% H₂O₂Ambient3 days~1%[4]
Oxidative30% H₂O₂Not SpecifiedNot Specified20%[1]
Oxidative3% H₂O₂80°C6 hours80.1%[11]
Thermal105°C-3 daysNo degradation[4]
Thermal80°C-48 hoursNo major impurities[1]
Photolytic1.2 million lux-hours (Vis) & 200 W-h/m² (UVA)-Not Specified5%[4]
PhotolyticUV lightNot SpecifiedNot Specified56.11%[17]
PhotolyticUV radiation-15 days22.38%[9]
PhotolyticVisible radiation-15 days19.89%[9]

Experimental Protocols

General Sample Preparation

A stock solution of amlodipine besylate is typically prepared by dissolving the drug substance in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a concentration of about 1 mg/mL.[4] For analysis, these solutions are further diluted to a working concentration, for instance, 0.1 mg/mL.[4]

Acid Hydrolysis
  • Procedure: Amlodipine solution is mixed with an equal volume of an acidic solution (e.g., 0.1 M to 5 M HCl).[4][11]

  • Conditions: The mixture is then kept at a specific temperature (e.g., ambient or 80°C) for a defined period (e.g., a few hours to several days).[4][11]

  • Neutralization: After the exposure period, the solution is neutralized with an equivalent amount of a basic solution (e.g., NaOH) before analysis.

Base Hydrolysis
  • Procedure: The amlodipine stock solution is treated with a basic solution (e.g., 0.1 M to 5 M NaOH).[4][11]

  • Conditions: The sample is stored under controlled temperature (e.g., ambient or 80°C) for a specified duration.[4][11]

  • Neutralization: Following the stress period, the solution is neutralized with an acidic solution (e.g., HCl) prior to analysis.

Oxidative Degradation
  • Procedure: The drug solution is mixed with a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂).[1][4]

  • Conditions: The reaction is allowed to proceed at a set temperature (e.g., ambient or 80°C) for a predetermined time.[4][11]

Thermal Degradation
  • Procedure: A solid sample of amlodipine besylate is placed in a controlled temperature oven.[1][4]

  • Conditions: The sample is exposed to a high temperature (e.g., 80°C or 105°C) for a period ranging from hours to days.[1][4]

  • Sample Preparation for Analysis: After exposure, the solid sample is dissolved in a suitable solvent to the desired concentration for analysis.[1]

Photolytic Degradation
  • Procedure: A solution of amlodipine or the solid drug substance is exposed to a controlled source of UV and visible light in a photostability chamber.[4][14]

  • Conditions: The exposure levels should conform to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][14]

  • Control Sample: A parallel sample is stored in the dark to serve as a control.[14]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase A Define Objectives & Scope B Select Stress Conditions (ICH Q1A) A->B C Prepare Amlodipine Sample D Expose to Stressors (Acid, Base, Oxidative, Thermal, Photo) C->D E Collect Samples at Time Points D->E F Analyze by Stability-Indicating Method (e.g., HPLC) E->F G Identify & Characterize Degradants (e.g., LC-MS) F->G H Quantify Degradation F->H I Elucidate Degradation Pathways G->I J Validate Analytical Method H->J K Establish Stability Profile I->K J->K

Caption: A flowchart illustrating the typical workflow for forced degradation studies of amlodipine.

Simplified Degradation Pathways of Amlodipine

G cluster_stressors Stress Conditions cluster_products Degradation Products Amlodipine Amlodipine (Dihydropyridine Ring) ImpurityD Pyridine Derivative (Impurity D) Amlodipine->ImpurityD Oxidation/Photolysis HydrolysisProducts Ester Hydrolysis Products Amlodipine->HydrolysisProducts Acid/Base OxidationProducts Oxidized Derivatives Amlodipine->OxidationProducts Oxidation Acid Acidic Hydrolysis Acid->HydrolysisProducts Base Basic Hydrolysis Base->HydrolysisProducts Oxidative Oxidation Oxidative->ImpurityD Oxidative->OxidationProducts Photo Photolysis Photo->ImpurityD

Caption: A diagram showing the simplified degradation pathways of amlodipine under different stress conditions.

References

Technical Support Center: Enhancing Amlodipine Loading in Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amlodipine (B1666008) nanoparticle formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the loading efficiency of amlodipine in various nanoparticle systems.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the experimental process of encapsulating amlodipine into nanoparticles.

Question 1: Why is my amlodipine entrapment efficiency (%EE) consistently low in PLGA nanoparticles prepared by emulsion solvent evaporation?

Answer: Low entrapment efficiency in PLGA nanoparticles is a frequent challenge. Several factors in the emulsion solvent evaporation method can be the cause. Consider the following troubleshooting steps:

  • Polymer Concentration: The amount of polymer directly impacts the space available for drug encapsulation. An insufficient polymer concentration may lead to drug leakage into the external aqueous phase. Conversely, an excessively high concentration can lead to larger particles with potentially lower relative efficiency. Studies have shown that varying the polymer amount is a key factor in optimizing drug entrapment.[1]

  • Drug-Polymer Interaction: Amlodipine and PLGA need to interact favorably. The hydrophobicity of the PLGA and the lipophilic nature of amlodipine are generally compatible.[2] However, the specific lactide-to-glycolide ratio in your PLGA can influence these interactions. Increasing the glycolic content in PLGA copolymers has been shown to improve encapsulation for some drugs due to increased polymer flexibility and hydrogen bonding.[3]

  • Solvent Selection & Volume: The organic solvent (e.g., ethyl acetate, dichloromethane) must fully dissolve both the drug and the polymer.[1][4] The volume of the organic phase is also critical; a higher volume can lead to more drug partitioning into the aqueous phase, reducing entrapment.[1]

  • Surfactant Concentration: The surfactant (e.g., PVA, Poloxamer) stabilizes the emulsion droplets, preventing coalescence and influencing particle size.[1][5] An optimal concentration is required. Too little surfactant can lead to unstable droplets and drug leakage, while too much can increase the drug's solubility in the aqueous phase.

  • Homogenization/Sonication Parameters: The energy input during emulsification (stirring speed, sonication time, and power) affects droplet size and, consequently, entrapment efficiency.[1] Insufficient energy may result in large, unstable droplets, while excessive energy could lead to drug degradation or expulsion from the forming nanoparticles.

Question 2: I'm observing large particle sizes and a high Polydispersity Index (PDI) in my amlodipine-loaded Solid Lipid Nanoparticles (SLNs). What should I adjust?

Answer: Achieving a small, uniform particle size is crucial for nanoparticle performance. For SLNs prepared by methods like hot homogenization, consider these factors:

  • Lipid and Surfactant Choice: The type of solid lipid (e.g., Tristearin, Glyceryl monostearate) and surfactant (e.g., Tween 80, Poloxamer 188) significantly affects particle size and PDI.[6] Experiment with different lipid-surfactant combinations to find the most stable system.

  • Homogenization Conditions: High-pressure homogenization is a common and reliable technique for producing SLNs.[7] The pressure and number of homogenization cycles are critical parameters. Insufficient pressure or cycles will result in larger, more polydisperse particles. The temperature of homogenization should be above the melting point of the lipid to ensure a homogenous emulsion.[7]

  • Lipid Concentration: An increase in lipid concentration can sometimes lead to an increase in particle size due to higher viscosity of the dispersed phase.

  • Cooling Process: The rate and method of cooling the hot nanoemulsion to form solid nanoparticles can influence the final particle size and stability. Rapid cooling (e.g., in an ice bath) is often preferred to "freeze" the particle structure and prevent aggregation.

Question 3: My drug loading for amlodipine is very low when using nanoprecipitation/anti-solvent precipitation methods. How can I improve this?

Answer: Nanoprecipitation is sensitive to the solubility parameters of the drug and polymer. Low loading often occurs when the drug and polymer precipitate at different rates.

  • Solvent/Anti-Solvent System: The choice of solvent and anti-solvent is paramount. The drug and polymer must be soluble in the solvent, but insoluble in the anti-solvent. Amlodipine besylate is a poorly water-soluble drug, making it a candidate for this method.[5][8]

  • Sequential Nanoprecipitation: A novel approach is to use a multi-solvent system to tune the precipitation times of the drug and polymer.[9][10][11] This allows the drug to precipitate first, forming a core, which is then immediately coated by the precipitating polymer, leading to exceptionally high drug loading.[10][11]

  • Mixing Rate: The rate at which the solvent phase is added to the anti-solvent affects the supersaturation level and, consequently, the nucleation and growth of nanoparticles. Rapid mixing, for instance using a vortex mixer, can lead to smaller particles and potentially higher encapsulation.[12]

  • Drug-to-Polymer Ratio: This ratio is a critical factor. Increasing the initial drug concentration relative to the polymer can sometimes increase loading, but only up to a saturation point, beyond which free drug crystals may form.[12]

Question 4: How does pH affect the loading of amlodipine onto nanoparticles?

Answer: The pH of the medium can significantly influence drug loading, especially when adsorption is the primary loading mechanism. This is clearly demonstrated in the loading of amlodipine onto nanodiamonds.

  • Surface Charge and Drug Ionization: The loading of amlodipine on carboxylated nanodiamonds was achieved in an alkaline medium.[13][14][15] The alkaline pH deprotonates the carboxylic acid groups on the nanodiamond surface, promoting electrostatic interaction with the drug. The highest loading (41%) was achieved at pH 8.5 (using 2 mM NaOH).[13][14][15] When preparing your nanoparticle system, consider the pKa of amlodipine and the surface charge of your nanoparticle carrier to optimize the pH for favorable interactions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on amlodipine nanoparticle formulations to provide a comparative overview of achievable loading efficiencies.

Table 1: Amlodipine-Loaded Polymeric Nanoparticles

Nanoparticle SystemPreparation MethodKey Parameters OptimizedParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
PLGAEmulsion Solvent EvaporationSonication time, polymer amount, surfactant conc., organic solvent vol.91.5 ± 4.30.368 ± 0.014-17.574.06 ± 2.1[1]
PLGAAnti-solvent PrecipitationDifferent surfactants (PVA)198.8 ± 5.250.957 ± 0.45-24.76 ± 2.5493[5][8]
Chitosan (B1678972)Ionic GelationDrug:TPP solution added to chitosan solution---87 ± 0.5[16]

Table 2: Amlodipine-Loaded Lipid-Based Nanoparticles

Nanoparticle SystemPreparation MethodKey Parameters OptimizedParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
Solid Lipid Nanoparticles (SLN)Hot HomogenizationLipid type (GMS), Surfactant type (Tween 80)96.37 - 812.20.015 - 0.576-3.19 to -45.882 - 95[6]
Nanostructured Lipid Carriers (NLC)-Lipid blend (Peceol, GMS), Surfactant (Tween-80)123.8--88.11[17][18]
Solid Lipid Nanoparticles (SLN) for topical delivery--190.4 ± 1.6--88 ± 1.4[19]

Table 3: Other Amlodipine Nanoparticle Systems

Nanoparticle SystemPreparation MethodKey Parameters OptimizedParticle Size (nm)PDIZeta Potential (mV)Loading Efficiency (%)Reference
NanodiamondAdsorptionNaOH concentration (pH)31.1 ± 8.2 (loaded)--41 (at pH 8.5)[13]

Experimental Protocols

Below are detailed methodologies for common amlodipine nanoparticle preparation techniques cited in the literature.

Protocol 1: Emulsion Solvent Evaporation for PLGA Nanoparticles

This protocol is based on the methodology described for preparing amlodipine besylate loaded PLGA nanoparticles.[1]

  • Preparation of Organic Phase: Accurately weigh desired amounts of PLGA polymer and amlodipine besylate. Dissolve both components completely in an appropriate organic solvent (e.g., ethyl acetate).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant, such as Poly(vinyl alcohol) (PVA).

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Homogenize the mixture using a high-speed homogenizer or a probe sonicator (typically in an ice bath to prevent overheating) to form an oil-in-water (o/w) emulsion. Sonication time and power are critical parameters to control particle size.[1]

  • Solvent Evaporation: Stir the resulting emulsion at room temperature under a magnetic stirrer for several hours to allow the organic solvent to evaporate completely. This leads to the precipitation of the polymer, forming solid nanoparticles with the entrapped drug.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the particles from the aqueous phase. The supernatant can be used to determine the amount of non-entrapped drug.

  • Washing and Storage: Wash the collected nanoparticles with deionized water multiple times to remove excess surfactant and un-encapsulated drug. The final product can be lyophilized for long-term storage or re-suspended for characterization.

Protocol 2: Anti-Solvent Precipitation for Polymeric Nanoparticles

This protocol is adapted from methods used for preparing amlodipine besylate nanoparticles.[5][8][20]

  • Preparation of Solvent Phase: Dissolve the polymer (e.g., PLGA) and amlodipine besylate in a suitable water-miscible organic solvent.

  • Preparation of Anti-Solvent Phase: Prepare the anti-solvent phase, which is typically purified water or an aqueous buffer, often containing a stabilizer or surfactant (e.g., PVA).

  • Precipitation: Add the organic solvent phase dropwise into the anti-solvent phase under constant magnetic stirring. The rapid diffusion of the solvent into the anti-solvent causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension, usually by evaporation under reduced pressure.

  • Purification: Purify the nanoparticles by centrifugation or dialysis to remove the residual solvent, surfactant, and any unloaded drug.

Protocol 3: Hot Homogenization for Solid Lipid Nanoparticles (SLNs)

This protocol is based on the general methodology for preparing SLNs.[6][7]

  • Preparation of Lipid Phase: Melt the solid lipid (e.g., Tristearin, Compritol 888) by heating it to a temperature 5-10°C above its melting point. Dissolve the amlodipine in the molten lipid.

  • Preparation of Aqueous Phase: Heat an aqueous solution containing the surfactant(s) (e.g., Tween 80, Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles. This step is critical for reducing the droplet size to the nanometer range.

  • Cooling and Nanoparticle Solidification: Cool the resulting hot nanoemulsion down to room temperature or below (e.g., in an ice bath) while stirring. The lipid droplets solidify, forming the SLNs with the drug encapsulated within the solid matrix.

Protocol 4: Adsorption on Nanodiamonds

This protocol is derived from the method for loading amlodipine onto diamond nanoparticles.[13][14]

  • Nanodiamond Oxidation (Activation): Oxidize the nanodiamond particles in a strong acid mixture (e.g., sulfuric and nitric acids) to generate carboxylic acid functional groups on their surface.

  • Loading Solution Preparation: Mix the activated nanodiamond particles and amlodipine (e.g., at a 5:2 w/w ratio) in an alkaline solution. The pH is adjusted using various concentrations of NaOH (e.g., 1-3 mM) to deprotonate the surface carboxylic groups.[14] A pH of 8.5 was found to be optimal.[13][15]

  • Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for drug adsorption.

  • Separation: Centrifuge the solution (e.g., at 2500 rpm for 15 minutes) to pellet the amlodipine-loaded nanodiamonds.[14]

  • Quantification and Washing: Determine the loading efficiency by measuring the concentration of unbound amlodipine in the supernatant using HPLC.[13] Wash the pellet with water and dry it under a vacuum to obtain the final product.[14]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in your research.

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection cluster_char Characterization Organic Organic Phase (Drug + Polymer/Lipid in Solvent) Emulsify Emulsification / Mixing (e.g., Sonication, Homogenization) Organic->Emulsify Aqueous Aqueous Phase (Surfactant in Water/Buffer) Aqueous->Emulsify Precipitate Solvent Evaporation / Anti-solvent Addition Emulsify->Precipitate Centrifuge Centrifugation / Dialysis Precipitate->Centrifuge Wash Washing Steps Centrifuge->Wash Characterize Analysis (Size, PDI, Zeta, %EE) Centrifuge->Characterize In-process control Lyophilize Lyophilization (Drying) Wash->Lyophilize Lyophilize->Characterize

Caption: General workflow for solvent-based nanoparticle preparation.

G cluster_solvent Solvent Evaporation / Precipitation cluster_lipid Lipid-Based (Homogenization) cluster_adsorption Adsorption (e.g., Nanodiamonds) Start Start: Low Amlodipine Loading Efficiency Problem What is the preparation method? Start->Problem CheckSolubility Are Drug & Polymer fully dissolved in solvent? Problem->CheckSolubility Solvent-based CheckTemp Is Homogenization T > Lipid Melting Point? Problem->CheckTemp Lipid-based CheckpH Is pH optimal for electrostatic interaction? Problem->CheckpH Adsorption OptimizeRatio Adjust Drug:Polymer Ratio CheckSolubility->OptimizeRatio Yes End Re-evaluate Loading Efficiency CheckSolubility->End No: Use better solvent OptimizeSurfactant Optimize Surfactant Concentration OptimizeRatio->OptimizeSurfactant OptimizeEnergy Modify Homogenization (Time/Power) OptimizeSurfactant->OptimizeEnergy OptimizeEnergy->End CheckLipid Try different Lipids or Surfactants CheckTemp->CheckLipid Yes CheckTemp->End No: Increase Temp OptimizePressure Increase Homogenization Pressure / Cycles CheckLipid->OptimizePressure OptimizePressure->End CheckRatio Adjust Drug:Nanoparticle Ratio CheckpH->CheckRatio Yes CheckpH->End No: Adjust pH CheckRatio->End

Caption: Troubleshooting flowchart for low amlodipine loading efficiency.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of amlodipine (B1666008) and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of amlodipine?

A1: The most frequently observed impurities in amlodipine synthesis are designated as Impurities A, B, C, D, E, F, G, and H by various pharmacopeias. These arise from starting materials, intermediates, side reactions during synthesis, or degradation of the final product. Key impurities include the pyridine (B92270) analogue (Impurity D), which is a major degradation product, and process-related impurities stemming from the Hantzsch pyridine synthesis and subsequent deprotection steps.

Q2: What is the primary cause of Impurity D formation?

A2: Impurity D, a pyridine derivative of amlodipine, is primarily formed through the oxidation of the dihydropyridine (B1217469) ring of the amlodipine molecule.[1] This oxidation can be promoted by exposure to air, light, acidic conditions, and certain oxidizing agents.[2][3]

Q3: How can the formation of transesterification impurities like Impurity E and F be minimized?

A3: Impurities E (diethyl ester) and F (dimethyl ester) are typically formed due to transesterification reactions when using alcoholic solvents during the synthesis or purification of amlodipine. To minimize their formation, it is advisable to use non-alcoholic solvents where possible or to carefully control the reaction temperature and duration when alcoholic solvents are necessary.

Q4: What is the origin of Impurity B?

A4: Impurity B can be formed during the deprotection of phthaloyl amlodipine when methylamine (B109427) is used as the deprotecting agent. It is a known side product of this specific reaction step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of amlodipine and its related impurities.

Issue 1: High Levels of Impurity D Detected in the Final Product

Symptoms:

  • A significant peak corresponding to Impurity D is observed in the HPLC chromatogram.

  • The final product shows signs of degradation, such as discoloration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidation during reaction or work-up Perform the reaction and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Exposure to light Protect the reaction mixture and the isolated product from light by using amber glassware or by covering the reaction setup with aluminum foil.
Acidic Conditions Neutralize the reaction mixture promptly after acidic steps. Avoid prolonged exposure to acidic pH. Studies have shown that amlodipine degradation is significant in acidic medium.[2]
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides and other oxidizing contaminants.
Issue 2: Presence of Unknown Impurities in the HPLC Analysis

Symptoms:

  • Unexpected peaks are present in the HPLC chromatogram of the synthesized amlodipine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminated Starting Materials Verify the purity of all starting materials and reagents before use.
Side Reactions Review the reaction mechanism for potential side reactions. Adjust reaction parameters such as temperature, reaction time, and stoichiometry to disfavor side product formation.
Degradation during Analysis Ensure the stability of the sample in the chosen diluent and analytical conditions. Forced degradation studies can help identify potential degradation products.[2]

Experimental Protocols

Protocol 1: Synthesis of Amlodipine Besylate (Illustrative)

This protocol is a generalized representation of the Hantzsch pyridine synthesis followed by deprotection.

Step 1: Hantzsch Reaction

  • In a round-bottom flask, combine 2-chlorobenzaldehyde, ethyl acetoacetate, and methyl 3-aminocrotonate in a suitable solvent such as methanol (B129727) or isopropanol.

  • Reflux the mixture for 20-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product is the phthalimido-protected amlodipine intermediate.

Step 2: Deprotection

  • Dissolve the crude intermediate from Step 1 in a suitable solvent.

  • Add the deprotecting agent (e.g., methylamine or hydrazine (B178648) hydrate) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, the phthalhydrazide (B32825) byproduct is removed by filtration.

  • The filtrate containing amlodipine free base is concentrated.

Step 3: Salt Formation

  • Dissolve the amlodipine free base in a suitable solvent like isopropanol.

  • Add a solution of benzenesulfonic acid in the same solvent dropwise.

  • Stir the mixture to allow for the precipitation of amlodipine besylate.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.

Protocol 2: Validated HPLC Method for Amlodipine and its Related Substances

This protocol provides a robust method for the separation and quantification of amlodipine and its key impurities.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate Buffer: Methanol (15:30:55, v/v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 237 nm or 240 nm[4][5]
Injection Volume 20 µL[5]
Column Temperature Ambient or 35°C

Sample Preparation:

  • Prepare a standard solution of amlodipine besylate of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the synthesized product in the mobile phase to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Quantitative Data

The following table summarizes data from forced degradation studies of amlodipine besylate, indicating the percentage of degradation under various stress conditions.

Stress Condition Degradation (%) Key Impurity Formed
Acidic (0.1 N HCl) ~60%Impurity D and others
Basic (0.1 N NaOH) ~25%Hydrolysis products
Oxidative (30% H₂O₂) ~20%Impurity D
Thermal (80°C) Minimal-

Data compiled from forced degradation studies.[2]

Visualizations

experimental_workflow cluster_synthesis Amlodipine Synthesis cluster_analysis Impurity Analysis & Troubleshooting start Starting Materials hantzsch Hantzsch Reaction start->hantzsch deprotection Deprotection hantzsch->deprotection salt_formation Salt Formation deprotection->salt_formation crude_product Crude Amlodipine Besylate salt_formation->crude_product hplc HPLC Analysis crude_product->hplc impurity_check Impurity Profile Acceptable? hplc->impurity_check final_product Final Product impurity_check->final_product Yes troubleshoot Troubleshoot Synthesis impurity_check->troubleshoot No troubleshoot->start Adjust Parameters impurity_relationships Amlodipine Amlodipine (Dihydropyridine) Impurity_D Impurity D (Pyridine Derivative) Amlodipine->Impurity_D  Oxidation Transesterification_Impurities Impurity E & F (Transesterification) Amlodipine->Transesterification_Impurities  Transesterification Phthaloyl_Amlodipine Phthaloyl Amlodipine (Protected Intermediate) Phthaloyl_Amlodipine->Amlodipine Deprotection Impurity_B Impurity B Phthaloyl_Amlodipine->Impurity_B  Side Reaction Alcohol_Solvent Alcoholic Solvent Alcohol_Solvent->Transesterification_Impurities Methylamine Methylamine Methylamine->Impurity_B Oxidation Oxidation / Acid Oxidation->Impurity_D

References

Validation & Comparative

Comparative Efficacy of Amlodipine vs. Nifedipine in Hypertensive Rat Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two widely used dihydropyridine (B1217469) calcium channel blockers, amlodipine (B1666008) and nifedipine (B1678770), in preclinical hypertensive rat models. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antihypertensive effects, experimental protocols, and underlying mechanisms of action based on published experimental data.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the effects of amlodipine and nifedipine on blood pressure and heart rate in spontaneously hypertensive rats (SHR), a commonly used animal model for essential hypertension.

Table 1: Comparative Effects on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)

Drug FormulationDose (mg/kg, per os)Maximum MABP Decrease (mmHg)Time to Maximum Effect (hours)Duration of Action (hours)Reference
Amlodipine 0.33-18612[1][2]
Nifedipine (Standard Release) 0.33Not specified, but less than controlled releaseNot specifiedNot specified[1][2]
Nifedipine (Controlled Release) 0.33-203>24[1][2]

Table 2: Comparative Effects on Heart Rate in Spontaneously Hypertensive Rats (SHR)

Drug FormulationDose (mg/kg, per os)Effect on Heart RateReference
Amlodipine 0.33Increased[1][2]
Nifedipine (Standard Release) 0.165 and 0.33Increased[1][2]
Nifedipine (Controlled Release) 0.33, 0.66, and 1.32No significant alterations[1][2]

Detailed Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental protocols. A representative methodology is outlined below.

Animal Model:

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)

  • Justification: SHR are a well-established and widely used model for studying essential hypertension as they genetically develop hypertension that closely mimics the human condition.

Drug Administration:

  • Route of Administration: Oral gavage (per os) is a common method for administering drugs in these studies to simulate clinical use.

  • Dosage Forms:

    • Amlodipine administered in a standard formulation.

    • Nifedipine administered in both standard release and controlled-release formulations to evaluate the impact of pharmacokinetics on efficacy and side effects.[1][2]

  • Dosage Range: Doses typically range from 0.08 mg/kg to 1.32 mg/kg to establish dose-response relationships.[1]

Measurement of Physiological Parameters:

  • Blood Pressure and Heart Rate: These are the primary endpoints for assessing antihypertensive efficacy. Measurements are typically taken at multiple time points post-drug administration (e.g., 30 minutes, 1, 3, 6, 12, and 24 hours) to capture the onset, peak, and duration of action.[1][2]

  • Plasma Drug Concentrations: High-performance liquid chromatography (HPLC) is often used to measure the plasma levels of amlodipine and nifedipine to correlate pharmacokinetic profiles with pharmacodynamic effects.[1][2]

Visualizing Mechanisms and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

G Experimental Workflow for Comparing Antihypertensive Efficacy cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Select Spontaneously Hypertensive Rats (SHR) drug_prep Prepare Drug Formulations: Amlodipine, Nifedipine (Standard & Controlled Release) administer Administer Drugs via Oral Gavage drug_prep->administer measure Measure Blood Pressure & Heart Rate at Timed Intervals (0-24h) administer->measure collect_samples Collect Blood Samples measure->collect_samples compare Compare Efficacy: - MABP Reduction - Heart Rate Changes - Duration of Action measure->compare hplc Analyze Plasma Drug Concentrations (HPLC) collect_samples->hplc hplc->compare

Caption: Experimental workflow for efficacy comparison.

G Signaling Pathway of Dihydropyridine Calcium Channel Blockers cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx Inhibits Vasodilation Vasodilation L_type->Vasodilation Leads to Ca_calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_calmodulin MLCK_activation MLCK Activation Ca_calmodulin->MLCK_activation Contraction Muscle Contraction MLCK_activation->Contraction Contraction->Vasodilation Inhibition of Amlodipine Amlodipine Amlodipine->L_type Block Nifedipine Nifedipine Nifedipine->L_type Block

Caption: Mechanism of action for amlodipine and nifedipine.

Discussion of Comparative Efficacy

Based on the available data from hypertensive rat models, both amlodipine and nifedipine are effective antihypertensive agents. However, their pharmacokinetic profiles lead to notable differences in their pharmacodynamic effects.

Blood Pressure Control: Controlled-release nifedipine demonstrated a more rapid onset of action and a longer duration of antihypertensive effect compared to amlodipine at the tested doses.[1][2] The maximum reduction in mean arterial blood pressure was slightly greater with controlled-release nifedipine (-20 mmHg) than with amlodipine (-18 mmHg).[1][2] The prolonged action of controlled-release nifedipine, lasting over 24 hours, suggests a potential for more consistent blood pressure control.[1][2]

Heart Rate Effects: A significant differentiating factor is the effect on heart rate. Both amlodipine and standard-release nifedipine were shown to cause an increase in heart rate in SHR.[1][2] In contrast, controlled-release nifedipine did not produce any significant changes in heart rate.[1][2] This is a crucial finding, as reflex tachycardia can be an undesirable side effect of vasodilator antihypertensive drugs. The lack of heart rate alteration with the controlled-release formulation of nifedipine suggests a more favorable safety profile in this regard.

Mechanism of Action: Both amlodipine and nifedipine are dihydropyridine calcium channel blockers that exert their primary effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure. While both drugs share this fundamental mechanism, amlodipine has been shown to be twice as potent as nifedipine in inhibiting Ca2+-induced contractions in depolarized rat aorta in vitro, although it displays a very slow onset of action in this experimental setting.[3] Furthermore, some studies suggest that amlodipine may have additional vasodilatory effects through the stimulation of nitric oxide (NO) release, a mechanism not observed with nifedipine.[4] Nifedipine, on the other hand, has been shown to inhibit vascular smooth muscle cell proliferation and reactive oxygen species production through the activation of the LKB1-AMPK signaling pathway.[5]

Conclusion

In hypertensive rat models, both amlodipine and nifedipine are effective at lowering blood pressure. The choice between these agents in a research or drug development context may depend on the desired pharmacokinetic and pharmacodynamic profile. Controlled-release nifedipine offers a longer duration of action and a potential advantage in avoiding reflex tachycardia. Amlodipine's slower onset and potential for NO-mediated vasodilation may also be of interest for specific research questions. The detailed experimental protocols and mechanistic insights provided in this guide can aid researchers in designing and interpreting studies aimed at further elucidating the comparative efficacy and mechanisms of these important antihypertensive drugs.

References

Amlodipine's Anti-inflammatory Effects: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of amlodipine (B1666008) against other calcium channel blockers, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Unveiling the Anti-inflammatory Potential of Amlodipine

Amlodipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker for hypertension and angina, has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2] These effects extend beyond its primary mechanism of blocking L-type calcium channels, suggesting a broader therapeutic potential in inflammatory conditions. This guide delves into the experimental evidence validating these effects, offering a comparative perspective with other agents in its class.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of amlodipine has been evaluated against other calcium channel blockers, primarily nifedipine (B1678770). The following tables summarize the quantitative data from in vitro studies, highlighting the comparative effects on key inflammatory mediators.

Inflammatory Mediator Cell Line Stimulant Amlodipine Concentration % Inhibition/Reduction Nifedipine Concentration % Inhibition/Reduction Reference
TNF-αRat Aortic Smooth Muscle Cells (RASMC)LPS/IFN-γ0.1 - 10 µMDose-dependent reduction--[2]
IL-1βRat Aortic Smooth Muscle Cells (RASMC)LPS/IFN-γ0.1 - 10 µMDose-dependent reduction--[2]
iNOS Protein ExpressionRat Aortic Smooth Muscle Cells (RASMC)LPS/IFN-γ0.1 - 10 µMDose-dependent reduction--[2]
NF-κB Promoter ActivityA549 CellsIL-1β30 µM~11%30 µM~70%

Table 1: Comparison of Amlodipine and Nifedipine on Pro-inflammatory Markers. This table illustrates the relative efficacy of amlodipine and nifedipine in modulating key inflammatory molecules. While both drugs exhibit anti-inflammatory properties, the extent of inhibition can vary depending on the specific marker and experimental conditions.

Delving into the Molecular Mechanisms: Signaling Pathways

Amlodipine exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are central to its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Amlodipine has been shown to inhibit the activation of NF-κB.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome degradation Amlodipine Amlodipine Amlodipine->IKK_complex inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression activates

Figure 1: Amlodipine's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how inflammatory stimuli activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Amlodipine intervenes by inhibiting the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that can influence inflammatory responses. Studies have suggested that amlodipine can activate this pathway, which in turn can lead to the suppression of pro-inflammatory mediators.

PI3K_Akt_Pathway Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K activates Akt Akt PI3K->Akt activates Akt_P p-Akt Akt->Akt_P Inflammatory_Response Inflammatory Response (e.g., TNF-α, iNOS production) Akt_P->Inflammatory_Response inhibits

Figure 2: Amlodipine's Modulation of the PI3K/Akt Signaling Pathway. This diagram depicts the activation of the PI3K/Akt pathway by amlodipine, leading to the phosphorylation of Akt. Activated Akt can then suppress downstream inflammatory responses.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, detailed experimental protocols for key in vitro assays are provided below.

Cell Culture and Treatment

A common in vitro model for studying inflammation involves the use of macrophage cell lines, such as RAW 264.7, or primary cells like rat aortic smooth muscle cells (RASMC).

  • Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for cytokine assays, larger plates for protein extraction) at a predetermined density and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of amlodipine or the comparator drug (e.g., nifedipine). Cells are typically pre-incubated for 1-2 hours.

  • Stimulation: An inflammatory stimulant, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), is added to the wells to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Pre_treatment Pre-treat with Amlodipine/ Comparator Drug Adherence->Pre_treatment Stimulation Stimulate with LPS/IFN-γ Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Samples Collect Supernatant (for ELISA) and Cell Lysates (for Western Blot) Incubation->Collect_Samples Analysis Analyze Inflammatory Markers Collect_Samples->Analysis

Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays. This flowchart outlines the key steps involved in a typical in vitro experiment to assess the anti-inflammatory effects of a compound.

Measurement of Inflammatory Mediators

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., TNF-α, IL-1β)

  • Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody is added to bind to the captured cytokine.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blot for Protein Expression (e.g., iNOS)

  • Cell Lysis: Cells are washed with PBS and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-iNOS).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified using densitometry software.

NF-κB Activation Assay (Translocation)

  • Cell Culture and Treatment: Cells are cultured on coverslips or in imaging plates and treated as described above.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye (e.g., DAPI).

  • Imaging: The cells are visualized using a fluorescence microscope.

  • Analysis: The translocation of NF-κB from the cytoplasm to the nucleus is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory effects of amlodipine, which are mediated, at least in part, through the inhibition of the NF-κB pathway and modulation of the PI3K/Akt pathway. Comparative studies with other calcium channel blockers like nifedipine indicate that while both possess anti-inflammatory properties, the extent of their effects can differ. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these findings, potentially paving the way for novel therapeutic applications of amlodipine in inflammatory diseases.

References

Cross-Validation of Amlodipine Quantification Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of analytical methodologies for the quantification of amlodipine (B1666008) in human plasma, supported by experimental data from various studies. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and inter-laboratory study design.

The accurate quantification of amlodipine, a widely prescribed calcium channel blocker, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. While numerous analytical methods have been developed and validated for this purpose, the cross-validation of these methods between different laboratories is essential to ensure data consistency and reliability. This guide provides a comprehensive comparison of commonly employed techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS)—based on published literature.

Comparative Analysis of Method Performance

The choice of an analytical method for amlodipine quantification is often dictated by the required sensitivity, selectivity, and sample throughput. The following tables summarize the key performance parameters of different methods as reported in various studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Amlodipine Quantification in Human Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Precision (% RSD)Accuracy (% Recovery)Reference
35.71 - 71.42 (as µg/mL)35.71 (as µg/mL)Intra-day: 0.84-1.56, Inter-day: 0.16-4.1589.69 - 100.65[1]
24 - 48--101.61 - 102.20

Table 2: Performance Characteristics of LC-MS/MS Methods for Amlodipine Quantification in Human Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Precision (% RSD)Accuracy (% Recovery)Reference
0.100 - 9.9900.100--[2]
0.302 - 20.7250.302Intra-day: 1.4-4.4, Inter-day: 1.6-4.5-[3]
0.05 - 12.00.05--[4]
0.1 - 200.1--[5]

Table 3: Performance Characteristics of UPLC-MS/MS Method for Amlodipine Quantification in Human Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Precision (% RSD)Accuracy (% R.E.)Reference
0.15 - 16.00.15Intra- and Inter-day: <15-2.3 to 6.9[6]

A review comparing HPLC and LC-MS/MS methods concluded that while HPLC can offer better precision and accuracy, LC-MS/MS methods are generally more sensitive, allowing for the detection of lower concentrations of amlodipine in plasma samples[5].

Experimental Protocols: A Side-by-Side Comparison

The following sections detail the methodologies employed in different studies for the quantification of amlodipine, providing a basis for protocol harmonization and cross-validation efforts.

Method 1: RP-HPLC with UV Detection

  • Sample Preparation: Protein precipitation was employed for the separation of the analyte from plasma[7]. In another study, liquid-liquid extraction was used[8].

  • Chromatographic Conditions:

    • Column: Waters C18 (150×4.6 mm, 5μ)[1] or Thermo C18 (150 4.6 mm, 5μ).

    • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 6.4), acetonitrile (B52724), and methanol (B129727) in the ratio 20:70:10 v/v/v[1]. Another method used a mobile phase of acetonitrile and water in a 75:25% v/v ratio, with the pH adjusted to 4.0[7].

    • Flow Rate: 1 mL/min[1] or 0.8 ml/min[7].

    • Detection: UV detection at 360 nm[1] or 231 nm.

    • Internal Standard: Not specified in the provided context.

Method 2: LC-MS/MS

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique[2][3]. Liquid-liquid extraction with ethyl acetate (B1210297) has also been reported[4].

  • Chromatographic Conditions:

    • Column: Zorbax SB, C18, 50*4.6 mm, 3.5 mm[2] or Luna C18 (2)100A (150 × 4.6 mm, 5 μm)[3].

    • Mobile Phase: A mixture of 5 mM ammonium (B1175870) acetate in 0.1% formic acid, methanol, and acetonitrile (40:30:30 v/v/v)[2]. Another method utilized acetonitrile and 5 mM ammonium formate (B1220265) solution (80:20, v/v)[3].

    • Flow Rate: 0.8 mL/min[3].

    • Detection: Triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM)[2][3].

    • Internal Standard: Amlodipine maleate (B1232345) d4[2] or amlodipine-d4[3].

Method 3: UPLC-MS/MS

  • Sample Preparation: Details on sample preparation were not extensively provided in the search results but would typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C(18) (50 mm x 2.1 mm, i.d., 1.7 µm)[6].

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.3% formic acid[6].

    • Flow Rate: 0.35 mL/min[6].

    • Detection: Triple-quadrupole tandem mass spectrometer with Turbo ion spray ionization (ESI) in multiple reaction monitoring (MRM) mode[6].

    • Internal Standard: Nimodipine[6].

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of amlodipine using different analytical techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quantification Quantification based on Peak Area Ratio detection->quantification

Caption: General workflow for amlodipine quantification by HPLC-UV.

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis_lcms Data Analysis plasma_lcms Human Plasma Sample add_is_lcms Add Deuterated Internal Standard plasma_lcms->add_is_lcms extraction_lcms Solid-Phase Extraction (SPE) add_is_lcms->extraction_lcms elution Elute Analytes extraction_lcms->elution injection_lcms Inject into LC-MS/MS elution->injection_lcms separation_lcms Chromatographic Separation (C18 Column) injection_lcms->separation_lcms ionization Electrospray Ionization (ESI) separation_lcms->ionization detection_lcms Tandem Mass Spectrometry (MRM Mode) ionization->detection_lcms quantification_lcms Quantification based on MRM Transitions detection_lcms->quantification_lcms

Caption: General workflow for amlodipine quantification by LC-MS/MS.

Conclusion and Recommendations

The selection of an appropriate method for amlodipine quantification depends on the specific requirements of the study.

  • HPLC-UV methods, while potentially less sensitive, can be robust and cost-effective for studies where higher concentrations of amlodipine are expected.

  • LC-MS/MS and UPLC-MS/MS methods offer superior sensitivity and selectivity, making them the methods of choice for pharmacokinetic studies requiring low limits of quantification.

For inter-laboratory cross-validation, it is imperative to establish a harmonized protocol that clearly defines all aspects of the analytical procedure, including:

  • Sample collection and handling procedures.

  • A common source and batch of internal standard.

  • Standardized sample preparation steps.

  • Identical chromatographic conditions (column, mobile phase, gradient, etc.).

  • Defined parameters for mass spectrometric detection.

  • A unified data analysis and acceptance criteria.

By carefully considering the performance characteristics of each method and establishing robust cross-validation protocols, researchers can ensure the generation of high-quality, reproducible data for amlodipine quantification across different laboratories.

References

A Comparative Analysis of S-Amlodipine and Racemic Amlodipine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of pharmacological data reveals that S-amlodipine, the pharmacologically active enantiomer of amlodipine (B1666008), offers comparable efficacy to its racemic counterpart in treating hypertension, potentially with an improved safety profile. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two formulations.

Pharmacological Profile: Efficacy and Safety

Amlodipine is a calcium channel blocker widely prescribed for hypertension and angina.[1] The therapeutic effect is primarily attributed to the S-(-)-amlodipine enantiomer, which has been reported to be over 1,000 times more potent in blocking L-type calcium channels than the R-(+)-amlodipine isomer.[1][2][3] Racemic amlodipine consists of a 50:50 mixture of S- and R-enantiomers.[2]

Clinical studies have consistently demonstrated that S-amlodipine at half the dose of racemic amlodipine exhibits equivalent antihypertensive efficacy.[2] For instance, S-amlodipine 2.5 mg has been shown to be as effective as racemic amlodipine 5 mg in reducing both systolic and diastolic blood pressure in patients with mild to moderate hypertension.[2]

The primary advantage of S-amlodipine lies in its potentially improved tolerability, particularly concerning peripheral edema.[2] Peripheral edema, a common side effect of amlodipine, is thought to be associated with the R-enantiomer.[2][3] Studies have indicated a significantly lower incidence of edema with S-amlodipine compared to the racemic mixture.[2][4] A meta-analysis of 15 randomized controlled trials found that S-amlodipine was associated with a significantly reduced incidence of edema compared to racemic amlodipine.[2]

Data Presentation: Comparative Efficacy and Safety

ParameterS-Amlodipine (2.5 mg)Racemic Amlodipine (5 mg)Key Findings
Systolic Blood Pressure (SBP) Reduction Comparable to racemic amlodipine 5mg.[2]Effective in reducing SBP.One study showed racemic amlodipine had a greater reduction in the initial weeks, but efficacy was equivalent by week 12.
Diastolic Blood Pressure (DBP) Reduction Comparable to racemic amlodipine 5mg.[2]Effective in reducing DBP.Similar to SBP, initial greater reduction with racemic amlodipine, but equivalent efficacy at 12 weeks.
Incidence of Peripheral Edema Significantly lower incidence compared to racemic amlodipine.[2][4]Higher incidence of peripheral edema.[2]The R-enantiomer is considered a contributor to this side effect.[2][3]
Other Adverse Events Generally well-tolerated.[5] Some studies report no significant difference in other adverse events like headache and flushing compared to racemic amlodipine.[4][6]Generally well-tolerated, with peripheral edema being the most notable side effect.[5]One study noted a higher incidence of elevated liver enzymes with S-amlodipine.[5]

Experimental Protocols

The findings presented are based on randomized, double-blind, controlled clinical trials. A common methodology for comparing the efficacy and safety of S-amlodipine and racemic amlodipine is as follows:

Study Design: A multicenter, randomized, double-blind, parallel-group study is often employed.

Participants: Adult patients diagnosed with mild to moderate essential hypertension are recruited. Baseline characteristics, including systolic and diastolic blood pressure, are recorded.

Intervention: Patients are randomly assigned to receive either S-amlodipine (e.g., 2.5 mg daily) or racemic amlodipine (e.g., 5 mg daily) for a specified duration, typically 8 to 12 weeks.

Data Collection: Blood pressure and heart rate are measured at regular intervals throughout the study. The incidence and severity of adverse events, particularly peripheral edema, are monitored and recorded. Ankle circumference may be measured as an objective indicator of edema.

Statistical Analysis: The primary efficacy endpoints are the changes in systolic and diastolic blood pressure from baseline. Non-inferiority analyses are often used to determine if S-amlodipine is at least as effective as racemic amlodipine. Safety data is analyzed by comparing the frequency of adverse events between the two groups.

Visualizing the Pharmacological Landscape

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

cluster_0 Amlodipine Signaling Pathway Extracellular Ca2+ Extracellular Ca2+ L-type Ca2+ Channel L-type Ca2+ Channel Extracellular Ca2+->L-type Ca2+ Channel Influx Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Calmodulin Calmodulin Intracellular Ca2+->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates Myosin Light Chain Myosin Light Chain MLCK->Myosin Light Chain Phosphorylates Vasoconstriction Vasoconstriction Myosin Light Chain->Vasoconstriction Amlodipine Amlodipine Amlodipine->L-type Ca2+ Channel Blocks

Caption: Amlodipine's mechanism of action involves blocking L-type calcium channels.

cluster_1 Comparative Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization S-Amlodipine Group S-Amlodipine Group Randomization->S-Amlodipine Group Racemic Amlodipine Group Racemic Amlodipine Group Randomization->Racemic Amlodipine Group Treatment Period Treatment Period S-Amlodipine Group->Treatment Period Racemic Amlodipine Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Caption: Workflow of a typical comparative clinical trial for S-amlodipine vs. racemic amlodipine.

Caption: Racemic amlodipine is a 50:50 mixture of its S- and R-enantiomers.

References

Amlodipine's Neuroprotective Effects in Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, has demonstrated significant neuroprotective effects in various preclinical stroke models. This guide provides a comparative analysis of amlodipine's performance against other therapeutic agents, supported by experimental data. It also details the methodologies of key experiments and visualizes the proposed signaling pathways.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative outcomes of amlodipine treatment in experimental stroke models compared to control groups or alternative treatments.

Table 1: Effect of Amlodipine on Infarct Volume and Neurological Deficit

Animal ModelTreatment GroupDosageDurationInfarct Volume Reduction (%)Neurological Deficit ImprovementReference
Apolipoprotein E-deficient (ApoE KO) miceAmlodipine3 mg/kg/day2 or 10 weeksSignificant reduction vs. high-cholesterol diet controlSignificantly improved[1]
Wistar Kyoto ratsAmlodipine1 mg/kg2 weeksSignificant reductionNot specified[2]
Wistar Kyoto ratsAzelnidipine1 mg/kg2 weeksMore marked reduction than amlodipineNot specified[2]
Stroke-prone spontaneously hypertensive rats (SHRSP)AmlodipineNot specified30 daysNot specifiedReversed cerebral edema[3][4]
Hypertensive Stroke PatientsAmlodipine5-10 mg daily3 monthsNot applicableSignificant improvement in NIHHS and Barthel Index vs. Captopril[5]
Hypertensive Stroke PatientsCaptopril25-75 mg daily3 monthsNot applicableLess improvement compared to Amlodipine[5]

Table 2: Effect of Amlodipine on Biomarkers of Oxidative Stress

Animal ModelTreatment GroupBiomarkerResultReference
Apolipoprotein E-deficient (ApoE KO) miceAmlodipineSuperoxide (B77818) productionReduced in the ischemic area[1]
Stroke-prone spontaneously hypertensive rats (SHRSP)AmlodipineReactive Oxygen Species (ROS)Reduced in the brain[3][6]
Stroke-prone spontaneously hypertensive rats (SHRSP)AmlodipineThiobarbituric acid-reactive substances (TBARS)Reduced in the brain[3]
Stroke-prone spontaneously hypertensive rats (SHRSP)NicardipineTBARSNo significant reduction[3]
Stroke-prone spontaneously hypertensive rats (SHRSP)HydralazineTBARSNo significant reduction[3]
Wistar Kyoto ratsAmlodipineHEL, 4-HNE, AGE, 8-OHdG positive cellsSignificantly decreased[2]
Wistar Kyoto ratsAzelnidipineHEL, 4-HNE, AGE, 8-OHdG positive cellsMore significant decrease than amlodipine[2]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This widely used model induces focal cerebral ischemia, mimicking human ischemic stroke.

  • Animal Models:

    • Apolipoprotein E-deficient (ApoE KO) mice on a high-cholesterol diet to induce hyperlipidemia, a risk factor for stroke.[1]

    • Male Wistar Kyoto rats.[2]

    • Stroke-prone spontaneously hypertensive rats (SHRSP).[3]

  • Procedure:

    • Anesthesia is induced in the animal.

    • A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.

    • The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia.[2]

    • The filament is then withdrawn to allow for reperfusion.

  • Drug Administration:

    • Amlodipine (e.g., 3 mg/kg/day) is administered, often mixed with the animal's diet or via gavage, for a predefined period before MCAO.[1][2]

  • Outcome Measures:

    • Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where healthy tissue stains red and the infarcted area remains white.[1]

    • Neurological Deficit: Assessed using a standardized scoring system to evaluate motor and sensory function.[1]

    • Cerebral Blood Flow: Monitored using techniques like laser-Doppler flowmetry.[1]

Assessment of Oxidative Stress
  • Dihydroethidium (DHE) Staining: Used to detect superoxide production in brain tissue. DHE is oxidized by superoxide to a red fluorescent product.[1]

  • Thiobarbituric Acid-Reactive Substances (TBARS) Assay: Measures lipid peroxidation, a marker of oxidative damage.[3]

  • Electron Spin Resonance Spectroscopy: Directly detects and quantifies reactive oxygen species.[3]

  • Immunohistochemistry: Used to detect markers of oxidative damage such as hexanoyl-lysine (HEL), 4-hydroxy-2-nonenal (4-HNE), advanced glycation end products (AGE), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[2]

Signaling Pathways and Mechanisms of Action

Amlodipine's neuroprotective effects are attributed to several mechanisms, including its canonical role as a calcium channel blocker and its impact on oxidative stress pathways.

Amlodipine_Neuroprotection_Workflow cluster_model Stroke Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Animal Model Animal Model MCAO Middle Cerebral Artery Occlusion (MCAO) Animal Model->MCAO Induces Ischemia Amlodipine Amlodipine Administration Control Vehicle/Alternative Treatment Infarct Infarct Volume (TTC Staining) Amlodipine->Infarct Neuro Neurological Deficit Score Amlodipine->Neuro Oxidative Oxidative Stress Markers (DHE, TBARS) Amlodipine->Oxidative Control->Infarct Control->Neuro Control->Oxidative

Experimental Workflow for Amlodipine Neuroprotection Studies.

Amlodipine_Signaling_Pathway cluster_ischemia Ischemic Cascade cluster_amlodipine Amlodipine Intervention Ischemia Cerebral Ischemia Ca_Influx ↑ Intracellular Ca2+ Ischemia->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage ROS->Neuronal_Damage Amlodipine Amlodipine L_type L-type Ca2+ Channel Amlodipine->L_type Blocks PGC1a ↑ PGC1α/Nrf2/TFAM Pathway Amlodipine->PGC1a Activates CBF ↑ Cerebral Blood Flow Amlodipine->CBF Increases Antioxidant ↓ Oxidative Stress PGC1a->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection CBF->Neuroprotection Neuroprotection->Neuronal_Damage Inhibits

Proposed Signaling Pathways for Amlodipine's Neuroprotection.

One of the primary mechanisms of amlodipine's neuroprotective action is the blockade of L-type calcium channels, which mitigates the excessive intracellular calcium influx that occurs during an ischemic event and triggers excitotoxicity.[7] Beyond this, amlodipine has been shown to possess antioxidant properties.[2][3] Studies suggest that it can reduce the production of reactive oxygen species (ROS) in the brain, thereby limiting oxidative damage to neurons.[1][3][6]

Furthermore, recent research points towards the involvement of the PGC1α/Nrf2/TFAM pathway in amlodipine's prophylactic effects against cerebral ischemia.[8] Activation of this pathway enhances mitochondrial biogenesis and antioxidant defenses, contributing to neuronal survival. Additionally, amlodipine has been observed to improve cerebral blood flow, which can help to salvage ischemic tissue.[1]

References

Evaluating Amlodipine's Long-Term Cardiovascular Efficacy: A Comparative Guide to Landmark Clinical Trial Designs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antihypertensive therapies, a thorough understanding of the clinical evidence supporting the long-term cardiovascular benefits of amlodipine (B1666008) is paramount. This guide provides a comparative analysis of key clinical trials that have shaped our understanding of amlodipine's role in cardiovascular disease prevention. We delve into the methodologies of these pivotal studies, present a quantitative comparison of their outcomes, and visualize the experimental workflows and a potential signaling pathway associated with amlodipine's therapeutic effects.

Comparative Analysis of Long-Term Cardiovascular Outcomes

Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, has been extensively evaluated in numerous large-scale, long-term clinical trials. These studies have compared its efficacy against other major classes of antihypertensive agents and placebo in preventing major cardiovascular events. The following tables summarize the key characteristics and outcomes of four landmark trials: ALLHAT, ASCOT, CAMELOT, and PREVENT.

Trial Comparator(s) Patient Population Primary Endpoint Key Findings for Amlodipine
ALLHAT Chlorthalidone (B1668885), Lisinopril (B193118)33,357 patients ≥55 years with hypertension and at least one other coronary heart disease (CHD) risk factor.[1][2]Composite of fatal CHD or nonfatal myocardial infarction (MI).[1]No significant difference in the primary outcome compared to chlorthalidone (RR 0.98, 95% CI 0.90-1.07).[3] Higher rate of heart failure compared to chlorthalidone (RR 1.38, 95% CI 1.25-1.52).[3]
ASCOT Atenolol-based regimen19,257 patients 40-79 years with hypertension and ≥3 cardiovascular risk factors.[4][5]Non-fatal MI and fatal CHD.[4]Amlodipine-based regimen showed a non-significant 10% reduction in the primary endpoint (HR 0.90, 95% CI 0.79-1.02).[4] Significant reductions in fatal and non-fatal stroke (23%), total cardiovascular events (16%), and all-cause mortality (11%).[4][6]
CAMELOT Enalapril (B1671234), Placebo1,991 patients with coronary artery disease (CAD) and normal or borderline blood pressure.[7]Composite of cardiovascular death, nonfatal MI, resuscitated cardiac arrest, coronary revascularization, hospitalization for angina, hospitalization for congestive heart failure (CHF), fatal or nonfatal stroke or transient ischemic attack (TIA), and new diagnosis of peripheral vascular disease.[4]Significantly reduced the primary endpoint compared to placebo (HR 0.69, 95% CI 0.54-0.88).[4][7] Showed a trend toward less progression of atherosclerosis in an IVUS substudy.[4]
PREVENT Placebo825 patients with angiographically documented CAD.[3][8][9]Change in minimal coronary artery diameter.[3][9]No significant effect on the primary angiographic endpoint.[3][8] Significantly slowed the progression of carotid artery atherosclerosis (intima-media thickness).[3][8] Associated with fewer hospitalizations for unstable angina and revascularization.[3][8][10]

Detailed Experimental Protocols

A nuanced understanding of the clinical trial results necessitates a detailed examination of their methodologies. The following sections outline the experimental protocols for the ALLHAT, ASCOT, CAMELOT, and PREVENT trials.

ALLHAT (Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial)
  • Study Design: A randomized, double-blind, active-controlled clinical trial.[1]

  • Inclusion Criteria: Men and women aged ≥55 years with a diagnosis of hypertension (systolic BP ≥140 mmHg or diastolic BP ≥90 mmHg, or on antihypertensive medication) and at least one other cardiovascular disease risk factor.[1][11]

  • Exclusion Criteria: History of symptomatic heart failure or a left ventricular ejection fraction <35%.[1]

  • Interventions: Participants were randomly assigned to receive chlorthalidone (12.5-25 mg/day), amlodipine (2.5-10 mg/day), or lisinopril (10-40 mg/day).[1][11] Open-label step-up therapy with atenolol, reserpine, or clonidine (B47849) could be added to achieve blood pressure goals.[1]

  • Follow-up: Mean follow-up of 4.9 years.[3]

ASCOT (Anglo-Scandinavian Cardiac Outcomes Trial)
  • Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) trial.[5]

  • Inclusion Criteria: Patients aged 40-79 years with hypertension (untreated systolic BP ≥160 mmHg or diastolic BP ≥100 mmHg; or treated systolic BP ≥140 mmHg or diastolic BP ≥90 mmHg) and at least three other cardiovascular risk factors.[4][12]

  • Exclusion Criteria: Previous myocardial infarction or currently treated angina.[13]

  • Interventions: Patients were randomized to an amlodipine-based regimen (amlodipine 5-10 mg, with perindopril (B612348) 4-8 mg added as needed) or an atenolol-based regimen (atenolol 50-100 mg, with bendroflumethiazide (B1667986) 1.25-2.5 mg added as needed).[12]

  • Follow-up: Median follow-up of 5.5 years.[4]

CAMELOT (Comparison of Amlodipine vs Enalapril to Limit Occurrences of Thrombosis)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

  • Inclusion Criteria: Patients with angiographically documented coronary artery disease (>20% stenosis) and a diastolic blood pressure <100 mmHg.[4]

  • Exclusion Criteria: Not explicitly detailed in the provided search results.

  • Interventions: Patients were randomized to receive amlodipine (10 mg), enalapril (20 mg), or placebo daily.[4]

  • Follow-up: 24 months.[4]

PREVENT (Prospective Randomized Evaluation of the Vascular Effects of Norvasc Trial)
  • Study Design: A multicenter, randomized, placebo-controlled, double-masked clinical trial.[3][8][9]

  • Inclusion Criteria: Patients with angiographically documented coronary artery disease, defined as at least one focal coronary lesion of ≥30% diameter stenosis.[8]

  • Exclusion Criteria: Not explicitly detailed in the provided search results.

  • Interventions: Participants were randomized to receive either amlodipine (initiated at 5 mg daily and titrated to 10 mg daily if tolerated) or placebo.[8]

  • Follow-up: 36 months.[3][9]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the design of these pivotal trials and the potential mechanisms of amlodipine's action, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Data Collection cluster_analysis Endpoint Adjudication & Analysis screening Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent enrollment Enrollment consent->enrollment randomization Randomization enrollment->randomization amlodipine Amlodipine-based Regimen randomization->amlodipine comparator Comparator Regimen (e.g., Diuretic, ACEi, Beta-blocker, Placebo) randomization->comparator followup Long-term Follow-up (e.g., 3-5 years) amlodipine->followup comparator->followup data_collection Data Collection on Cardiovascular Endpoints followup->data_collection adjudication Blinded Endpoint Adjudication data_collection->adjudication analysis Statistical Analysis adjudication->analysis

Figure 1: Generalized workflow of a long-term cardiovascular outcomes clinical trial.

G cluster_cell Vascular Smooth Muscle Cell amlodipine Amlodipine akt2 Akt2 amlodipine->akt2 activates sp1 Sp1 akt2->sp1 activates mir21_promoter miR-21 Promoter sp1->mir21_promoter binds to & activates mir21 miR-21 mir21_promoter->mir21 upregulates vs_phenotype Vascular Smooth Muscle Phenotype Conversion mir21->vs_phenotype induces

Figure 2: A potential signaling pathway for amlodipine's effect on vascular smooth muscle cells.

The second diagram illustrates a potential pleiotropic effect of amlodipine, independent of its primary calcium channel blocking activity. Research suggests that amlodipine may activate the Akt2 signaling pathway in vascular smooth muscle cells.[14][15][16] This activation leads to the nuclear translocation of the transcription factor Sp1, which in turn binds to the promoter of microRNA-21 (miR-21), upregulating its expression.[14][15] Elevated levels of miR-21 are thought to induce the conversion of vascular smooth muscle cells to a more differentiated, less proliferative phenotype, which could contribute to the stabilization of atherosclerotic plaques and improved long-term cardiovascular outcomes.[14][15] Another study has also implicated the PI3K/Akt pathway in the cardioprotective effects of amlodipine, suggesting its role in inhibiting inflammatory responses.[17][18]

Conclusion

The body of evidence from large-scale clinical trials demonstrates that amlodipine is an effective agent for the long-term prevention of cardiovascular events. While its efficacy in preventing a composite of fatal and non-fatal myocardial infarction is comparable to other first-line antihypertensive agents like diuretics and ACE inhibitors, it has shown particular benefits in stroke prevention. Furthermore, in specific patient populations, such as those with coronary artery disease but without severe hypertension, amlodipine has demonstrated a superior ability to reduce a broad range of cardiovascular events compared to placebo. The potential pleiotropic effects of amlodipine on vascular smooth muscle cell phenotype, mediated through signaling pathways like Akt2/Sp1/miR-21, offer a plausible mechanistic explanation for its observed clinical benefits beyond blood pressure reduction. This guide provides a foundational understanding for researchers and drug development professionals in the continued evaluation and positioning of amlodipine within the armamentarium of cardiovascular therapeutics.

References

Safety Operating Guide

Safeguarding Our Environment: A Comprehensive Guide to the Proper Disposal of Amlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. Amlodipine (B1666008) hydrochloride, a widely used calcium channel blocker, requires meticulous handling and disposal to mitigate environmental risks and ensure laboratory safety. This guide provides essential, step-by-step procedures for the proper disposal of amlodipine hydrochloride, aligning with regulatory guidelines and promoting best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel involved in the handling and disposal of this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust formation is possible, a NIOSH/MSHA or European Standard-approved respirator should be used.[1]

Environmental Impact and Hazard Profile

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, improper disposal, such as flushing down the drain, is strictly prohibited.[1][4] Water treatment facilities are often not equipped to completely remove such pharmaceuticals from wastewater, leading to potential ecological harm.[1][4]

PropertyValueCitation(s)
Physical State Solid, Crystalline (White to Off-white)[1]
Acute Toxicity (Oral) Toxic if swallowed[1]
Eye Damage Causes serious eye damage[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[1][2][3]
Persistence Degraded in the environment (DT50 < 32 days)[5]
Bioaccumulation Potential Low (Log D = -0.056)[5]
Chronic Aquatic Toxicity High[5]

Recommended Disposal Procedures

Step-by-Step In-House Disposal Protocol:

  • Quantify and Document: Determine the exact amount of this compound to be disposed of and maintain a detailed record of the date, quantity, and disposal method.[1]

  • Consult Regulations: Before proceeding, review all applicable local, state, and federal regulations concerning chemical waste disposal to ensure full compliance.[1]

  • Prepare for Neutralization: In a designated and well-ventilated area, carefully mix the this compound with an inert and unappealing substance.[1][6][7] Suitable materials include:

    • Dirt

    • Cat litter

    • Used coffee grounds This step renders the drug less appealing to children and pets and helps prevent its diversion.[1][6]

  • Seal and Contain: Place the mixture into a sealable plastic bag or container to prevent leakage.[1][6][7]

  • Final Disposal: The sealed container can then be disposed of in the household trash.[7][8] Do not crush tablets or capsules during this process.[7]

  • Decontaminate: Thoroughly clean and decontaminate the area and any equipment used in the disposal process.

Crucial "Don'ts" of Amlodipine Disposal:

  • DO NOT flush this compound down the toilet or pour it down the drain.[1][4]

  • DO NOT dispose of the pure compound directly into the trash without prior neutralization.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

AmlodipineDisposalWorkflow cluster_prep Preparation & Assessment cluster_method Disposal Method Selection cluster_inhouse In-House Disposal Protocol start Start: Amlodipine HCl for Disposal quantify Quantify Waste & Consult SDS start->quantify ppe Don Appropriate PPE quantify->ppe regulations Review Local, State, & Federal Regulations ppe->regulations decision Licensed Professional Waste Service Available? regulations->decision professional_disposal Engage Licensed Professional Waste Service decision->professional_disposal Yes in_house_disposal Proceed with In-House Disposal Protocol decision->in_house_disposal No end End: Disposal Complete professional_disposal->end mix Mix with Inert Material (e.g., cat litter, coffee grounds) in_house_disposal->mix seal Place Mixture in Sealable Container mix->seal trash Dispose of Sealed Container in Trash seal->trash log Record Disposal Details trash->log log->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to safety, regulatory compliance, and environmental stewardship.

References

Essential Safety and Operational Guide for Handling Amlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Amlodipine hydrochloride, including personal protective equipment (PPE) recommendations, operational plans for handling and spills, and proper disposal methods.

Hazard Identification and Personal Protective Equipment

This compound is classified as toxic if swallowed, causes serious eye damage, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationaleCitations
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent eye contact which can cause serious eye damage.[3][4]
Skin Protection Impervious protective clothing, and appropriate protective gloves. Gloves must be inspected prior to use.To prevent skin contact.[3][4][5]
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dust is generated. A full-face respirator may be necessary if exposure limits are exceeded.To prevent inhalation of dust particles.[3][5][6]

Safe Handling and Engineering Controls

Proper handling procedures are critical to minimize exposure risk.

Engineering Controls:

  • Work in a well-ventilated area.[7]

  • Use a laboratory fume hood or other appropriate local exhaust ventilation to maintain airborne levels below exposure limits.[8][9]

  • Ensure that dust-handling systems are designed to prevent the escape of dust into the work area.[5]

General Hygiene and Handling Practices:

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][10]

  • Minimize dust generation and accumulation.[6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

  • Store locked up.[1][10]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action must be taken.

Spill Cleanup:

  • Evacuate non-essential personnel from the area.[8][11]

  • Wear appropriate personal protective equipment (see table above).[11]

  • Avoid generating dust.[10]

  • For dry spills, carefully sweep or shovel the material into a suitable container for disposal.[7][10] A damp cloth or a filtered vacuum may be used to clean up spills of dry solids.[6]

  • Cover the spill with a plastic sheet to prevent spreading.[7]

  • Clean the spill area thoroughly.[6][7]

  • Prevent the product from entering drains, sewers, or watercourses.[2][10]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][10][11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[10][12]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination, given its high toxicity to aquatic life.[1][2]

Recommended Disposal Method:

  • The primary and most recommended method for the disposal of Amlodipine is through a licensed professional waste disposal service.[4]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[7][10]

What to Avoid:

  • Do NOT flush Amlodipine down the toilet or drain. [4][13] Water treatment facilities may not be equipped to remove such pharmaceuticals from the water supply.[4]

In-house Disposal (if professional service is unavailable):

  • Review and comply with all applicable local, state, and federal regulations for chemical waste disposal.[4]

  • Mix the Amlodipine with an undesirable, inert substance such as cat litter, dirt, or used coffee grounds.[4][13][14] This makes the drug less appealing to children and pets.[4]

  • Place the mixture in a sealed, leak-proof container (e.g., a sealable plastic bag).[4][13]

  • Dispose of the sealed container in the household trash.[13]

  • Maintain a detailed log of the disposed chemical, including the date, quantity, and method of disposal.[4]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation - Review SDS - Wear full PPE handling Handling - Use fume hood - Minimize dust prep->handling Proceed storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store locked up handling->storage Store unused material spill Spill Occurs handling->spill If spill happens disposal Disposal - Use licensed service - Or mix with inert material and seal handling->disposal Dispose of waste storage->handling Retrieve for use spill_response Spill Response - Evacuate area - Wear PPE - Contain and clean up spill->spill_response spill_response->disposal Dispose of spill cleanup material waste Waste Container disposal->waste end Procedure Complete waste->end Final disposal by approved method

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine hydrochloride
Reactant of Route 2
Amlodipine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.